Adapalene
Beschreibung
Acne vulgaris is a multifactorial disorder of the pilosebaceous unit involving increased sebum production, inflammation, and hyperproliferation/hyperkeratinization of the follicular infundibulum. It is also associated with Cutibacterium acnes (also known as Propionibacterium acnes). This compound is a third-generation topical retinoid used for the treatment of acne vulgaris. This compound has similar efficacy but a superior safety profile compared to tretinoin. [Tazarotene] is more efficacious than this compound but is designated as pregnancy category X and hence is contraindicated in pregnant women. This compound can also be combined with benzoyl peroxide (BPO), which possesses bactericidal properties, and either this compound alone, or this compound BPO combination products, are commonly used to treat mild-to-severe acne. Differin®, produced by Galderma Labs, was first granted FDA approval on May 31st, 1996, as a 0.1% this compound topical solution. Differin was later made available as 0.1% gel, cream, or lotion, or 0.3% gel products. On December 8th, 2008, Galderma Labs gained FDA approval for Epiduo®, a 0.1% this compound, 2.5% BPO combination gel.
This compound is a Retinoid.
This compound is a topical retinoid-like compound, chemically similar to vitamin A. Although the exact mechanism of action is unknown, this compound binds to specific retinoic acid receptors in the nucleus, leading to specific gene expression. This agent stimulates skin growth through modulation of cellular differentiation, inflammatory processes and keratinization of follicular epithelial cells. this compound may increase dermal sensitivity to ultraviolet radiation. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and is indicated for acne and has 2 investigational indications.
This compound is a topical retinoid primarily used in the treatment of acne and is also used (off-label) to treat keratosis pilaris as well as other skin conditions. It is currently marketed by Galderma under the trade names Differin in some countries, and Adaferin in India.
A naphthalene derivative that has specificity for RETINOIC ACID RECEPTORS. It is used as a DERMATOLOGIC AGENT for the treatment of ACNE.
See also: this compound; benzoyl peroxide (component of).
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O3/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCDAPDGXCYOEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046481 | |
| Record name | Adapalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Adapalene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014355 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.01e-06 g/L | |
| Record name | Adapalene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014355 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
106685-40-9 | |
| Record name | Adapalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106685-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adapalene [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106685409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adapalene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00210 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adapalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(3-(1-Adamantyl)-4-methoxyphenyl)-2-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADAPALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L4806J2QF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Adapalene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014355 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Adapalene's Mechanism of Action on Retinoic Acid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adapalene, a third-generation synthetic retinoid, represents a cornerstone in the topical treatment of acne vulgaris. Its efficacy is rooted in a distinct molecular mechanism of action centered on the selective modulation of retinoic acid receptors (RARs). This technical guide provides an in-depth exploration of this compound's interaction with RARs, the subsequent genomic and non-genomic signaling cascades, and the key experimental methodologies used to elucidate these pathways. Quantitative data are presented to offer a comparative perspective against other retinoids, and signaling and experimental workflows are visualized to facilitate a clear understanding of the core molecular processes.
Introduction to this compound and Retinoic Acid Receptors
This compound is a naphthoic acid derivative with potent retinoid-like activity but with improved chemical stability and a superior tolerability profile compared to first-generation retinoids like tretinoin.[1][[“]] Its therapeutic effects are primarily mediated through interaction with nuclear retinoic acid receptors (RARs), which are ligand-dependent transcription factors belonging to the steroid/thyroid hormone receptor superfamily.[3]
There are three main subtypes of RARs:
-
RARα: Ubiquitously expressed in various tissues.[4]
-
RARβ: Predominantly found in the dermis and other deep tissues.[5]
-
RARγ: The most abundant subtype in the human epidermis, accounting for approximately 90% of epidermal RARs.
These receptors do not act alone but form heterodimers with retinoid X receptors (RXRs). The resulting RAR/RXR complex functions as a transcriptional regulator by binding to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.
This compound's Selective Binding to Retinoic Acid Receptors
A defining characteristic of this compound is its high selectivity for specific RAR subtypes. Unlike tretinoin, which binds to all three RAR subtypes with high affinity, this compound demonstrates preferential binding to RARβ and RARγ. This selectivity is believed to contribute to its favorable side-effect profile, as it minimizes action on RARα, which is less predominant in the epidermis. The effect of this compound on epidermal cells, such as keratinocytes, is primarily mediated through its interaction with RARγ.
Another key distinction is that this compound does not bind to cellular retinoic acid-binding proteins (CRABPs). CRABPs are thought to regulate the intracellular concentration of natural retinoic acid available to the nuclear receptors. By bypassing this interaction, this compound may have more direct and sustained access to the nuclear RARs.
Data Presentation: Receptor Binding Affinity
The following table summarizes the quantitative binding affinity of this compound for RAR subtypes, presented as AC50 values (the concentration required to achieve 50% of the maximum agonist response).
| Compound | RARα (AC50, nM) | RARβ (AC50, nM) | RARγ (AC50, nM) | RXRα (AC50, nM) |
| This compound | 22 | 2.2 | 9.3 | > 1000 |
Data sourced from R&D Systems.
Molecular Signaling Pathway of this compound
The mechanism of this compound-mediated gene regulation follows a well-defined nuclear receptor signaling pathway.
-
Ligand Binding: this compound, being lipophilic, penetrates the cell membrane and translocates to the nucleus, where it binds to the ligand-binding domain (LBD) of RARβ or RARγ.
-
Heterodimerization: The this compound-RAR complex forms a heterodimer with an RXR.
-
DNA Binding: This activated RAR/RXR heterodimer binds to RAREs located in the promoter regions of target genes.
-
Co-regulator Exchange: In the absence of a ligand, the RAR/RXR heterodimer is often bound to a co-repressor complex (containing proteins like N-CoR or SMRT), which silences gene transcription. The binding of an agonist like this compound induces a conformational change in the RAR, leading to the dissociation of the co-repressor complex and the recruitment of a co-activator complex (which may include proteins like those of the p160/SRC family).
-
Transcriptional Activation: The co-activator complex then initiates the transcription of target genes by recruiting RNA polymerase II and modifying chromatin structure, leading to the synthesis of new mRNA and, subsequently, new proteins that carry out the biological effects.
Downstream Biological Effects
This compound's modulation of gene expression results in several key biological effects that are beneficial in the treatment of acne.
Normalization of Keratinocyte Function
-
Comedolytic Activity: this compound normalizes the differentiation of follicular epithelial cells, which is a key step in preventing the formation of microcomedones, the precursors to all acne lesions. It decreases keratinocyte proliferation and cohesiveness, thus reducing the blockage of pilosebaceous follicles.
-
Gene Regulation: this compound has been shown to induce the expression of Cellular Retinoic Acid Binding Protein II (CRABP-II) mRNA, a well-established marker of retinoid activity in the skin. This indicates successful engagement with the RAR-mediated gene expression machinery.
Anti-Inflammatory Effects
This compound possesses significant anti-inflammatory properties that operate through multiple mechanisms:
-
AP-1 Inhibition: this compound inhibits the activity of the transcription factor Activator Protein-1 (AP-1). AP-1 is a key regulator of pro-inflammatory gene expression and is involved in the breakdown of collagen. By inhibiting AP-1, this compound reduces the inflammatory response.
-
TLR-2 Downregulation: It down-regulates the expression of Toll-like receptor 2 (TLR-2) on the surface of keratinocytes and monocytes. TLR-2 recognizes Cutibacterium acnes, a bacterium implicated in acne, and its activation triggers a pro-inflammatory cascade. Reducing TLR-2 expression dampens this inflammatory response.
-
Arachidonic Acid Pathway: this compound inhibits the lipoxygenase pathway and the oxidative metabolism of arachidonic acid, thereby reducing the production of inflammatory mediators.
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of established in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and selectivity of a ligand for its receptor.
-
Objective: To quantify the affinity of this compound for RARα, RARβ, and RARγ.
-
Principle: A radiolabeled ligand (e.g., ³H-retinoic acid) is incubated with a source of the receptor (e.g., cell lysates or purified receptor protein). The binding of the radioligand is then competed with increasing concentrations of an unlabeled test compound (this compound). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
-
Methodology:
-
Receptor Preparation: Prepare cell membrane homogenates or purified nuclear receptor proteins expressing the specific RAR subtype.
-
Incubation: Incubate the receptor preparation with a fixed concentration of a suitable radioligand and varying concentrations of unlabeled this compound in a binding buffer.
-
Separation: Separate receptor-bound radioligand from unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters that trap the receptor-ligand complexes.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
-
Reporter Gene (Transactivation) Assay
This cell-based assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.
-
Objective: To determine if this compound acts as an agonist for RARs and to quantify its potency (EC50).
-
Principle: Host cells (e.g., HEK293 or HeLa) are co-transfected with two plasmids: an expression vector for the specific RAR subtype and a reporter plasmid containing a luciferase gene downstream of a promoter with multiple RAREs. If this compound activates the RAR, the RAR/RXR heterodimer binds to the RAREs and drives the expression of luciferase. The light produced by the luciferase enzyme is then measured.
-
Methodology:
-
Cell Culture and Transfection: Seed cells in multi-well plates. Co-transfect the cells with the RAR expression plasmid and the RARE-luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After an incubation period to allow for receptor expression, treat the cells with various concentrations of this compound.
-
Cell Lysis: After a further incubation period (e.g., 18-24 hours), wash the cells and lyse them to release the cellular contents, including the expressed luciferase.
-
Luminescence Measurement: Add a luciferase substrate (e.g., luciferin) to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Plot the luminescence (Relative Light Units, RLU) against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
GST Pull-Down Assay
This in vitro assay is used to detect direct physical interactions between proteins, such as an RAR and a co-activator or co-repressor.
-
Objective: To demonstrate that this compound binding to an RAR promotes the recruitment of co-activators and/or the dissociation of co-repressors.
-
Principle: A "bait" protein (e.g., an RAR) is expressed as a fusion protein with Glutathione-S-Transferase (GST). This GST-RAR fusion protein is immobilized on glutathione-coated beads. A "prey" protein (e.g., a co-activator like SRC-1), often radiolabeled, is incubated with the beads in the presence or absence of this compound. If there is an interaction, the prey protein will be "pulled down" with the bait protein on the beads.
-
Methodology:
-
Protein Expression: Express and purify the GST-tagged RAR (bait) and the prey protein (e.g., ³⁵S-methionine-labeled co-activator produced by in vitro transcription/translation).
-
Immobilization: Incubate the GST-RAR fusion protein with glutathione-agarose beads to immobilize the bait.
-
Binding Reaction: Incubate the immobilized bait with the labeled prey protein in a binding buffer. Include different conditions: no ligand, this compound (agonist), and potentially an antagonist as a control.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Detection: Elute the protein complexes from the beads. Analyze the eluted proteins by SDS-PAGE followed by autoradiography to detect the presence of the pulled-down prey protein.
-
Conclusion
The mechanism of action of this compound is characterized by its selective agonism of retinoic acid receptors β and γ. This targeted engagement initiates a cascade of genomic events, beginning with the formation of an RAR/RXR heterodimer, recruitment of co-activators, and binding to RAREs on target genes. The resulting modulation of gene transcription leads to the normalization of keratinocyte differentiation and potent anti-inflammatory effects through the inhibition of AP-1 and TLR-2 signaling pathways. This specific pharmacological profile, elucidated through a range of in vitro and in vivo experimental models, explains this compound's high therapeutic efficacy in acne vulgaris coupled with its enhanced tolerability compared to less selective retinoids. A thorough understanding of this mechanism is critical for the continued development of novel and improved retinoid-based therapies in dermatology.
References
- 1. Development of an adenovirus-mediated reporter assay system to detect a low concentration of retinoic acid in MCF-7 cells [jstage.jst.go.jp]
- 2. consensus.app [consensus.app]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A Clinician’s Guide to Topical Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
Adapalene's Molecular Function in Keratinocyte Differentiation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Adapalene, a third-generation synthetic retinoid, is a cornerstone in the topical treatment of acne vulgaris. Its therapeutic efficacy is rooted in its ability to modulate the complex processes of keratinocyte proliferation, differentiation, and inflammation. Unlike earlier retinoids, this compound exhibits a distinct receptor selectivity profile, affording it a superior tolerability profile. This document provides an in-depth examination of the molecular mechanisms through which this compound exerts its effects on keratinocytes, focusing on its interaction with nuclear retinoid receptors, the subsequent modulation of gene expression, and its impact on key signaling pathways. We consolidate quantitative data, present detailed experimental methodologies for studying these effects, and provide visual representations of the core pathways and workflows to facilitate a comprehensive understanding for research and development professionals.
Core Mechanism of Action: The Retinoic Acid Receptor (RAR) Signaling Pathway
This compound's primary molecular function is to act as a potent and selective agonist of Retinoic Acid Receptors (RARs), which are ligand-dependent transcription factors belonging to the nuclear receptor superfamily[1][2]. Its action normalizes the differentiation of follicular epithelial cells, a key factor in preventing the formation of microcomedones, the precursors to all acne lesions[1][3].
Receptor Selectivity
This compound is distinguished by its selective affinity for specific RAR subtypes. It binds with high affinity to RARγ and RARβ, but has a very low affinity for RARα[]. This is significant because RARγ is the predominant receptor subtype in the human epidermis, particularly in keratinocytes. This targeted action is believed to contribute to this compound's favorable therapeutic window, minimizing the irritation often associated with less selective retinoids like tretinoin, which binds to all three RAR subtypes.
Transcriptional Regulation
The molecular cascade initiated by this compound follows the canonical pathway for retinoid signaling:
-
Cellular Entry: Being highly lipophilic, this compound readily penetrates the hair follicle to reach the keratinocytes within the follicular epithelium.
-
Receptor Binding: Within the cytoplasm, this compound binds to its target nuclear receptors, RARγ and RARβ.
-
Heterodimerization: The this compound-RAR complex heterodimerizes with a Retinoid X Receptor (RXR).
-
Nuclear Translocation and DNA Binding: This newly formed this compound-RAR/RXR heterodimer translocates into the nucleus, where it recognizes and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.
-
Gene Transcription Modulation: The binding of the complex to RAREs recruits co-activator or co-repressor proteins, thereby modulating the transcriptional activity of genes that govern keratinocyte proliferation, differentiation, and inflammation.
This compound's Effects on Keratinocyte Differentiation Markers
In acne, follicular hyperkeratinization involves both increased proliferation and abnormal differentiation of keratinocytes. This compound corrects this process by modulating the expression of key proteins involved in the formation of the cornified envelope. While retinoids are known to generally inhibit terminal differentiation in standard cell culture, their therapeutic effect in acne stems from normalizing the pathological state of hyper-cornification.
The table below summarizes the known effects of this compound and other retinoids on critical molecular markers of keratinocyte differentiation and function.
| Marker/Target | Protein Family / Function | Effect of this compound/Retinoic Acid | Reference |
| Transglutaminase 1 (TGM1) | Enzyme, Cornified Envelope Assembly | Down-regulates / Suppresses | |
| Filaggrin (FLG) | Cornified Envelope Precursor | Down-regulates / Suppresses | |
| Loricrin (LOR) | Cornified Envelope Protein | Modulated (Generally suppressed by Th2 cytokines, which retinoids can counteract) | |
| Involucrin (IVL) | Cornified Envelope Protein | Modulated (Generally suppressed by Th2 cytokines, which retinoids can counteract) | |
| E-Cadherin | Adhesion Molecule | Up-regulates | |
| Human Beta-Defensin 3 (hBD3) | Antimicrobial Peptide | Up-regulates | |
| Aquaporin 3 (AQP3) | Water/Glycerol Channel | Down-regulates |
Anti-Inflammatory Molecular Functions
Beyond its effects on differentiation, this compound possesses significant anti-inflammatory properties that contribute to its efficacy, particularly in inflammatory acne. These functions are mediated through RAR-independent and RAR-dependent pathways.
-
Inhibition of AP-1 Pathway: this compound inhibits the activity of the Activator Protein-1 (AP-1) transcription factor, a key regulator of inflammatory gene expression.
-
Down-regulation of TLR-2: It reduces the expression of Toll-like Receptor 2 (TLR-2) on keratinocytes. TLR-2 recognizes Cutibacterium acnes, and its down-regulation dampens the subsequent inflammatory cascade.
-
Inhibition of Arachidonic Acid Pathway: this compound inhibits lipoxygenase activity, thereby blocking the oxidative metabolism of arachidonic acid into pro-inflammatory mediators.
-
Modulation of Cytokines & NF-κB: Studies have shown this compound can reduce the expression of pro-inflammatory cytokines like CCL2 and CCL27 and decrease the phosphorylation of p65, a key component of the NF-κB signaling pathway.
Experimental Protocols for In Vitro Analysis
Investigating the molecular effects of this compound on keratinocyte differentiation typically involves a standardized set of in vitro cell culture techniques.
General Protocol: Keratinocyte Differentiation Assay
This protocol outlines a standard workflow for inducing keratinocyte differentiation and assessing the impact of this compound.
-
Cell Culture & Seeding:
-
Cell Lines: Use either primary Normal Human Epidermal Keratinocytes (NHEK) or the immortalized HaCaT keratinocyte cell line.
-
Proliferation Medium: Culture cells in a serum-free, low-calcium (<0.1 mM) medium, such as Keratinocyte Serum-Free Medium (KSFM), to maintain a proliferative, undifferentiated basal state.
-
Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that allows them to reach approximately 80-90% confluency before inducing differentiation.
-
-
Induction of Differentiation (The "Calcium Switch"):
-
Once cells are confluent, aspirate the low-calcium proliferation medium.
-
Wash cells once with Phosphate-Buffered Saline (PBS).
-
Add differentiation medium: the same basal medium but with the calcium concentration raised to 1.5-1.8 mM. This mimics the physiological calcium gradient in the epidermis and is a potent inducer of differentiation.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Add this compound directly to the high-calcium differentiation medium at desired final concentrations (e.g., 10 nM - 1 µM). Include a vehicle control (DMSO only).
-
Incubate cells for desired time points (e.g., 24, 48, 72 hours).
-
-
Endpoint Analysis:
-
Quantitative PCR (qPCR): Harvest cells, extract total RNA, and perform reverse transcription followed by qPCR to quantify the mRNA expression levels of differentiation markers (e.g., KRT1, KRT10, IVL, LOR, FLG, TGM1). Normalize data to a stable housekeeping gene (e.g., GAPDH).
-
Western Blotting: Lyse cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against differentiation marker proteins to determine their expression levels.
-
Immunofluorescence: Fix cells, permeabilize, and stain with fluorescently-labeled antibodies for differentiation markers. Visualize protein expression and localization using confocal microscopy.
-
Conclusion
This compound's molecular function in keratinocytes is a targeted and multifaceted process. Its primary action is the selective agonism of RARγ and RARβ, leading to the modulation of gene transcription that normalizes follicular keratinocyte differentiation. This addresses the foundational pathology of comedogenesis in acne. Concurrently, this compound exerts potent anti-inflammatory effects by inhibiting key signaling pathways such as AP-1 and NF-κB, and down-regulating the inflammatory response to cutaneous bacteria. This dual mechanism of action, combined with a favorable selectivity profile that enhances tolerability, underpins its clinical success and solidifies its role as a first-line agent in acne therapy. The experimental frameworks provided herein offer a robust basis for further research into the nuanced effects of this compound and the development of next-generation retinoid-based therapeutics.
References
Adapalene's Role in Modulating Cellular Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adapalene, a third-generation synthetic retinoid, is a potent modulator of cellular proliferation and differentiation. While clinically established for the treatment of acne vulgaris, its intricate molecular mechanisms of action, particularly its anti-proliferative effects, have garnered significant interest in oncological research. This technical guide provides an in-depth exploration of this compound's core functions in regulating cell growth, detailing its interaction with nuclear receptors, its impact on cell cycle progression, and its influence on key signaling pathways. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this compound's biological activities.
Introduction
This compound is a naphthoic acid derivative with high affinity for specific retinoic acid receptors (RARs), primarily RAR-β and RAR-γ.[1][2] This selective binding profile distinguishes it from other retinoids and is central to its mechanism of action.[3] By interacting with these nuclear receptors, this compound can modulate the transcription of target genes involved in cellular differentiation, proliferation, and inflammation. While its role in normalizing keratinocyte differentiation is well-documented in dermatology, emerging evidence highlights its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, suggesting its potential as a repurposed anti-cancer agent. This guide will dissect the molecular underpinnings of this compound's effects on cellular proliferation.
Molecular Mechanism of Action
This compound exerts its effects by binding to the nuclear retinoic acid receptors RAR-β and RAR-γ. This ligand-receptor complex then forms a heterodimer with the retinoid X receptor (RXR). The this compound-RAR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. This binding modulates gene transcription, leading to downstream effects on cellular processes. Unlike first-generation retinoids, this compound does not bind to cellular retinoic acid-binding proteins (CRABPs), which may allow for more consistent nuclear concentrations.
Modulation of Cellular Proliferation
This compound has demonstrated significant anti-proliferative activity in a variety of cell types, including keratinocytes and numerous cancer cell lines. This inhibition of cell growth is a key aspect of its therapeutic effects in both dermatological and oncological contexts.
Inhibition of Cancer Cell Growth
Numerous studies have reported the potent inhibitory effects of this compound on the proliferation of various cancer cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for this compound across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Time Point (h) | Reference |
| RM-1 | Prostate Cancer | 8.23 | 24 | |
| 3.08 | 48 | |||
| AMO1 | Multiple Myeloma | 1.76 ± 0.39 | 72 | |
| JJN3 | Multiple Myeloma | 9.10 ± 1.85 | 72 | |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 1.83 ± 0.46 | 72 | |
| CEM/ADR5000 | Multidrug-Resistant T-ALL | 2.30 ± 0.09 | 72 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 19.54 | Not Specified | |
| 21.18 | Not Specified | |||
| MDA-MB-468 | Triple-Negative Breast Cancer | 17.57 | Not Specified | |
| 18.75 | Not Specified | |||
| 4T1 | Murine Triple-Negative Breast Cancer | 14.7 | Not Specified | |
| 13.43 | Not Specified | |||
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 24.28 | Not Specified | |
| 25.36 | Not Specified |
Effects on Proliferation Markers
The anti-proliferative effects of this compound are further substantiated by its ability to reduce the expression of key proliferation markers such as Ki-67. In a study using a mouse model of prostate cancer bone metastasis with RM-1 cells, treatment with this compound resulted in a significant dose-dependent reduction in the expression of Ki-67 in tumor tissues.
Impact on Cell Cycle Regulation
A primary mechanism through which this compound inhibits cellular proliferation is by inducing cell cycle arrest. This prevents cells from progressing through the cell cycle and ultimately leads to a reduction in cell number.
Induction of Cell Cycle Arrest
Flow cytometry analysis has revealed that this compound can induce cell cycle arrest at different phases, depending on the cell type and experimental conditions. A common finding is the induction of S-phase or G2/M-phase arrest.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G0/G1 Phase (%) | Time Point (h) | Reference |
| RM-1 | Control | 28.7 | 12 | ||||
| 1.25 µM this compound | 36.7 | 12 | |||||
| 2.5 µM this compound | 44.9 | 12 | |||||
| 5 µM this compound | 61.2 | 12 | |||||
| Control | 12.6 | 24 | |||||
| 1.25 µM this compound | 35.5 | 24 | |||||
| 2.5 µM this compound | 61.1 | 24 | |||||
| 5 µM this compound | 70.9 | 24 | |||||
| AMO1 | Control (DMSO) | 48 | |||||
| 0.5 x IC50 this compound | Increased | Increased | 48 | ||||
| 1 x IC50 this compound | Increased | Increased | 48 | ||||
| 2 x IC50 this compound | Increased | Increased | 48 | ||||
| Control (DMSO) | 72 | ||||||
| 0.5 x IC50 this compound | Increased | Increased | 72 | ||||
| 1 x IC50 this compound | Increased | Increased | 72 | ||||
| 2 x IC50 this compound | Increased | Increased | 72 |
Regulation of Cell Cycle Proteins
This compound's ability to induce cell cycle arrest is mediated by its influence on the expression and activity of key cell cycle regulatory proteins. In colorectal cancer cells, this compound has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2). In prostate cancer cells, this compound treatment leads to a dose-dependent decrease in the expression of Cyclin A2, Cyclin E1, and CDK2, while increasing the expression of p21.
Signaling Pathways Modulated by this compound
The effects of this compound on cellular proliferation are orchestrated through the modulation of specific signaling pathways.
RAR/RXR Signaling Pathway
The canonical pathway for this compound's action is through the Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) signaling cascade.
Caption: this compound RAR/RXR Signaling Pathway.
DNA Damage Response Pathway
In some cancer cells, this compound has been shown to induce DNA damage, leading to the activation of the DNA damage response pathway. This can result in S-phase arrest and subsequent apoptosis.
Caption: this compound-induced DNA Damage Response.
Experimental Protocols
Cell Proliferation Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound-containing medium or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Caption: CCK-8 Assay Workflow.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells following this compound treatment.
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Recovery: Remove the this compound-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fixation and Staining:
-
Wash the colonies gently with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
-
Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the supernatant. Wash the cell pellet with 5 mL of PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add 500 µL of 100 µg/mL PI solution to the cell suspension.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
Data Analysis: Use cell cycle analysis software to deconvolve the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is for the detection of specific proteins involved in cell cycle regulation.
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CDK2, p21, Cyclin A, Cyclin E) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound's role in modulating cellular proliferation is multifaceted, involving the selective activation of RAR-β and RAR-γ, leading to the transcriptional regulation of genes that control cell cycle progression and apoptosis. Its ability to induce cell cycle arrest, particularly in the S and G2/M phases, and to modulate the expression of key cell cycle proteins underscores its potent anti-proliferative activity. The signaling pathways, including the canonical RAR/RXR pathway and the DNA damage response pathway, provide a framework for understanding its molecular actions. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers investigating the therapeutic potential of this compound in hyperproliferative disorders and cancer. Further research is warranted to fully elucidate its complex mechanisms and to explore its clinical utility beyond dermatology.
References
Adapalene's Selective Binding Affinity for RAR-β and RAR-γ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of adapalene for the retinoic acid receptor (RAR) subtypes RAR-β and RAR-γ. This compound, a third-generation synthetic retinoid, exhibits a distinct binding profile that underpins its clinical efficacy and favorable tolerability in the treatment of acne vulgaris. This document provides a comprehensive overview of its receptor selectivity, the experimental methods used to determine binding affinity, and the subsequent signaling pathways activated.
Quantitative Binding Affinity of this compound for RAR-β and RAR-γ
This compound demonstrates a marked selectivity for retinoic acid receptor subtypes RAR-β and RAR-γ over RAR-α. This preferential binding is a key factor in its mechanism of action and contributes to its reduced side-effect profile compared to less selective retinoids. The binding affinity is typically quantified by determining the half-maximal effective concentration (AC50) or the inhibitory constant (Ki).
| Compound | Receptor Subtype | Binding Affinity (AC50) |
| This compound | RAR-β | 2.2 nM[1] |
| This compound | RAR-γ | 9.3 nM[1] |
AC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocol: Radioligand Competition Binding Assay
The binding affinity of this compound to RAR subtypes is determined using a radioligand competition binding assay. This technique measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.
Materials and Reagents
-
Receptor Source: Recombinant human RAR-β and RAR-γ ligand-binding domains (LBDs) expressed in a suitable system (e.g., insect cells).
-
Radioligand: A high-affinity radiolabeled retinoid, such as [³H]-all-trans retinoic acid ([³H]-ATRA).
-
Unlabeled Competitor: this compound.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors and other stabilizing agents.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
-
96-well Plates: For conducting the assay.
-
Filter Mats: Glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Step-by-Step Procedure
-
Receptor Preparation: The recombinant RAR-β or RAR-γ LBDs are diluted to a predetermined concentration in the assay buffer.
-
Assay Setup: In a 96-well plate, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the radioligand ([³H]-ATRA).
-
Increasing concentrations of unlabeled this compound (the competitor).
-
The diluted receptor preparation.
-
-
Incubation: The plate is incubated at 4°C for a sufficient period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester. The filter mat traps the receptor-ligand complexes, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filter mats are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. A competition curve is generated, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways
This compound's biological effects are mediated through its interaction with RAR-β and RAR-γ, which function as ligand-activated transcription factors. Upon binding this compound, the receptor undergoes a conformational change, leading to the modulation of gene expression.
RAR-γ Signaling Pathway in Keratinocytes
In the epidermis, RAR-γ is the predominant RAR subtype.[1][2] this compound's effects on keratinocyte differentiation and inflammation are primarily mediated through this receptor.
-
Binding and Heterodimerization: this compound enters the keratinocyte and binds to RAR-γ in the nucleus. This complex then forms a heterodimer with the Retinoid X Receptor (RXR).
-
RARE Binding: The this compound-RAR-γ/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.
-
Gene Transcription Modulation: This binding modulates the transcription of genes involved in:
-
Keratinocyte Differentiation: Normalizing the expression of proteins involved in the cornification process, such as loricrin and involucrin. This helps to reduce microcomedone formation.[3]
-
Anti-inflammation: Inhibiting the transcription factor Activator Protein-1 (AP-1) and down-regulating the expression of Toll-like receptor 2 (TLR-2), thereby reducing the inflammatory response to Cutibacterium acnes.
-
RAR-β Signaling Pathway
While RAR-β is not significantly expressed in human keratinocytes, it is present in dermal fibroblasts. This compound's binding to RAR-β in these cells may contribute to its overall effects on the skin, potentially influencing the dermal matrix and contributing to the overall improvement of skin health. The general mechanism of action is similar to that of RAR-γ, involving heterodimerization with RXR and modulation of target gene expression.
References
Adapalene's Off-Label Frontier: A Technical Guide to Emerging Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adapalene, a third-generation synthetic retinoid, is firmly established in the dermatological armamentarium for the treatment of acne vulgaris. Its selective affinity for retinoic acid receptors (RARs) β and γ affords a favorable tolerability profile compared to older retinoids. Beyond its approved indication, a growing body of research is uncovering the therapeutic potential of this compound in a variety of off-label applications. This technical guide synthesizes the current state of research into these emerging uses, providing a detailed overview of clinical findings, experimental methodologies, and the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the expanded therapeutic utility of this compound.
Introduction: The Versatility of a Selective Retinoid
This compound's established mechanism of action involves the normalization of follicular epithelial cell differentiation, thereby preventing the formation of microcomedones, the precursors to acne lesions.[1] Its lipophilic nature allows for effective penetration into the hair follicle.[1] Furthermore, this compound exhibits anti-inflammatory properties by suppressing polymorphonuclear lymphocyte chemotaxis and down-regulating pathways associated with inflammation.[1][2] These properties, initially leveraged for acne treatment, are now being explored in a broader range of dermatological conditions. This guide will delve into the off-label applications of this compound in photoaging, pigmentary disorders, actinic keratoses, and cutaneous warts, presenting the available quantitative data, experimental protocols, and the relevant signaling pathways.
Off-Label Therapeutic Application: Photoaging
The use of this compound in the treatment of photoaged skin is a promising area of investigation, with studies demonstrating improvements in fine lines, wrinkles, and overall skin texture.[3]
Quantitative Data Summary
| Study | This compound Concentration | Comparator | Treatment Duration | Key Efficacy Endpoints | Outcome |
| Bagatin et al. (2018) | 0.3% Gel | Tretinoin 0.05% Cream | 24 weeks | Non-inferior efficacy in improving global cutaneous photoaging, periorbital wrinkles, and ephelides/melanosis. | This compound 0.3% gel demonstrated non-inferior efficacy to tretinoin 0.05% cream with a similar safety profile. |
| Herane et al. (2012) | 0.3% Gel | Open-label | 6 months | Reduction in mean severity score of forehead, periorbital, and perioral wrinkles; improvement in melanin, transepidermal water loss, and hydration. | Significant reduction in wrinkles (forehead: 40%, periorbital: 52%, perioral: 29%) and improvement in skin tone and hydration. |
| Anonymous (2025) | 0.1% Cream | No treatment | 6 months | Decrease in mean total Skin Ageing Score (SAS); improvement in pigmentation and wrinkles. | Significant decrease in total SAS in the this compound group compared to the control group. |
Experimental Protocols
2.2.1 Study Design: Randomized Controlled Trial (Bagatin et al., 2018)
-
Objective: To evaluate the non-inferiority of this compound 0.3% gel compared to tretinoin 0.05% cream for the treatment of cutaneous photoaging.
-
Participants: Subjects with mild to moderate cutaneous photoaging.
-
Intervention: Participants were randomized to receive either this compound 0.3% gel or tretinoin 0.05% cream, applied once daily in the evening to the entire face for 24 weeks.
-
Assessments:
-
Clinical Evaluation: Global cutaneous photoaging, periorbital wrinkles, and ephelides/melanosis were assessed at baseline and subsequent follow-up visits.
-
Instrumental Analysis: Skin hydration and transepidermal water loss were measured.
-
Histopathology: Skin biopsies were taken from a subset of participants at baseline and at the end of the study to evaluate changes in the epidermis and dermis.
-
-
Statistical Analysis: Non-inferiority was assessed by comparing the confidence intervals of the differences in efficacy endpoints between the two treatment groups.
2.2.2 Study Design: Open-Label, Single-Arm Study (Herane et al., 2012)
-
Objective: To evaluate the efficacy and safety of this compound 0.3% gel in women with facial photoaging.
-
Participants: 40 Latin American women with signs of facial photoaging.
-
Intervention: Application of this compound 0.3% gel to the entire face once daily for 6 months.
-
Assessments:
-
Clinical Severity Grading: Wrinkles were graded at baseline, week 12, and week 24.
-
Biophysical Measurements: Transepidermal water loss, hydration, and elasticity were measured using a Cutometer MPA 580.
-
Imaging: General skin tone and the number of wrinkles were evaluated using the VISIA® Complexion Analysis System.
-
Ultrasonography: Changes in skin thickness were measured.
-
-
Statistical Analysis: Changes from baseline in the assessed parameters were analyzed using appropriate statistical tests.
Signaling Pathway: this compound in Photoaging
This compound's effects on photoaged skin are mediated through its binding to RAR-β and RAR-γ, which leads to the modulation of gene expression. This results in increased keratinocyte proliferation and differentiation, leading to epidermal thickening and a smoother skin texture. Furthermore, retinoids are known to stimulate collagen synthesis and reduce the expression of matrix metalloproteinases (MMPs), enzymes that degrade collagen and elastin.
Off-Label Therapeutic Application: Pigmentary Disorders
This compound has shown efficacy in treating various pigmentary disorders, including solar lentigines and acanthosis nigricans, by promoting keratinocyte turnover and potentially influencing melanogenesis.
Quantitative Data Summary
| Study | Condition | This compound Concentration | Comparator | Treatment Duration | Key Efficacy Endpoints | Outcome |
| Kang et al. (2003) | Solar Lentigines | 0.1% & 0.3% Gel | Vehicle Gel | 9 months | Lightening of solar lentigines. | Significantly more patients in the this compound groups (57% for 0.1%, 59% for 0.3%) had lighter lesions compared to the vehicle group (36%). |
| Anonymous (2014) | Childhood Acanthosis Nigricans | 0.1% Gel | Placebo Gel | 4 weeks | Reduction in skin darkening. | Significant improvement in skin color on the this compound-treated side. |
Experimental Protocols
3.2.1 Study Design: Randomized, Controlled, Investigator-Masked Study (Kang et al., 2003)
-
Objective: To determine the safety and efficacy of this compound gel in treating actinic keratoses and solar lentigines.
-
Participants: 90 Caucasian patients with actinic keratoses and solar lentigines.
-
Intervention: Patients were randomized to apply either this compound gel (0.1% or 0.3%) or its vehicle gel daily for 4 weeks, followed by twice-daily applications for up to 9 months.
-
Assessments:
-
Clinical Evaluation: The number and severity of solar lentigines were assessed at baseline and follow-up visits.
-
Histologic Evaluation: Skin biopsies were analyzed for changes in epidermal melanin.
-
-
Statistical Analysis: The proportion of patients with lighter lesions in each group was compared using appropriate statistical tests.
3.2.2 Study Design: Split-Neck Comparative Study (Anonymous, 2014)
-
Objective: To assess the efficacy of topical 0.1% this compound gel in treating childhood acanthosis nigricans.
-
Participants: Patients with childhood acanthosis nigricans.
-
Intervention: Patients applied this compound 0.1% gel to one side of the neck and a placebo gel to the other side daily for 4 weeks.
-
Assessments:
-
Visual Assessment: Skin color was evaluated by a physician.
-
Patient/Parent Global Evaluation: The overall improvement was assessed by the patient or their parents.
-
-
Statistical Analysis: The change in skin color on the this compound-treated side was compared to the placebo-treated side.
Signaling Pathway: this compound in Pigmentary Disorders
The mechanism by which this compound improves pigmentary disorders is thought to involve increased epidermal turnover, which facilitates the removal of melanin-laden keratinocytes. Additionally, retinoids may have a direct inhibitory effect on melanogenesis.
Off-Label Therapeutic Application: Actinic Keratoses
This compound has been investigated for the treatment of actinic keratoses (AKs), which are premalignant cutaneous lesions. The mechanism is thought to involve the normalization of keratinocyte differentiation and proliferation.
Quantitative Data Summary
| Study | This compound Concentration | Comparator | Treatment Duration | Key Efficacy Endpoints | Outcome |
| Kang et al. (2003) | 0.1% & 0.3% Gel | Vehicle Gel | 9 months | Mean reduction in the number of actinic keratoses. | This compound 0.3% gel led to a mean reduction of 2.5 AKs, while the 0.1% gel led to a reduction of 0.5 AKs. The vehicle group showed an increase of 1.5 AKs. |
Experimental Protocol
4.2.1 Study Design: Randomized, Controlled, Investigator-Masked Study (Kang et al., 2003)
-
Objective: To assess the safety and efficacy of this compound gel in the treatment of actinic keratoses and solar lentigines.
-
Participants: 90 Caucasian patients with both actinic keratoses and solar lentigines.
-
Intervention: Patients were randomized to receive daily applications of either this compound gel (0.1% or 0.3%) or a vehicle gel for 4 weeks, with the option to increase to twice-daily applications for the remainder of the 9-month study.
-
Assessments:
-
Lesion Counts: The number of actinic keratoses was counted at baseline and at each follow-up visit.
-
Histologic Evaluation: Biopsies were performed to assess for changes in cellular atypia.
-
-
Statistical Analysis: The mean change in the number of actinic keratoses from baseline was compared between the treatment groups.
Experimental Workflow: Actinic Keratosis Clinical Trial
Off-Label Therapeutic Application: Cutaneous Warts
The keratolytic and antiproliferative properties of this compound make it a candidate for the treatment of cutaneous warts, which are caused by the human papillomavirus (HPV).
Quantitative Data Summary
| Study | Wart Type | this compound Concentration | Comparator | Treatment Duration | Key Efficacy Endpoints | Outcome | | :--- | :--- | :--- | :--- | :--- | :--- | | Gupta et al. (2015) | Plantar Warts | 0.1% Gel | Cryotherapy | Until clearance | Time to complete clearance of warts. | this compound group had a significantly shorter time to clearance (mean 36.71 days) compared to the cryotherapy group (mean 52.17 days). | | Maj et al. (2022) | Plantar Warts | 0.1% Gel | Cryotherapy | 8 weeks | Complete resolution of warts. | 90% of patients in the this compound group achieved complete resolution compared to 66.66% in the cryotherapy group. | | Al-Hilo (2013) | Plane Warts | 0.1% Gel | Open-label | 8 weeks | Response rate based on the number of lesions. | 94% of patients showed a significant to excellent cure rate after 8 weeks of treatment. |
Experimental Protocols
5.2.1 Study Design: Randomized Comparative Open Trial (Gupta et al., 2015)
-
Objective: To evaluate the efficacy of topical this compound under occlusion compared to cryotherapy for the treatment of plantar warts.
-
Participants: 50 patients with a total of 424 plantar warts.
-
Intervention: Patients were randomized into two groups. Group A applied this compound 0.1% gel under occlusion daily. Group B received cryotherapy every two weeks.
-
Assessments: Patients were evaluated weekly until complete clearance of all warts. The time to clearance was the primary endpoint.
-
Statistical Analysis: The mean time to clearance between the two groups was compared using a t-test.
5.2.2 Study Design: Open Therapeutic Trial (Al-Hilo, 2013)
-
Objective: To evaluate the efficacy and tolerability of topical this compound gel 0.1% for the treatment of plane warts.
-
Participants: 50 patients with plane warts.
-
Intervention: Patients applied this compound gel 0.1% twice daily for 4 weeks. If the response was partial or absent, treatment was continued for another 4 weeks.
-
Assessments: The response was evaluated based on the reduction in the number of lesions at 4 and 8 weeks.
-
Statistical Analysis: The response rates were analyzed based on the number and duration of lesions.
Signaling Pathway: this compound in Cutaneous Warts
The therapeutic effect of this compound on warts is likely due to its ability to normalize keratinocyte differentiation and inhibit the proliferation of HPV-infected keratinocytes. Retinoids can also induce apoptosis, which may contribute to the resolution of viral lesions.
Conclusion and Future Directions
The off-label use of this compound presents a significant opportunity to address a range of dermatological conditions beyond acne. The existing research, summarized in this guide, provides a strong foundation for its application in photoaging, pigmentary disorders, actinic keratoses, and cutaneous warts. The quantitative data from clinical trials consistently demonstrates efficacy, and the favorable tolerability profile of this compound makes it an attractive therapeutic option.
Future research should focus on larger, multicenter, randomized controlled trials to further validate these preliminary findings and to establish optimal treatment protocols, including concentration, frequency of application, and duration of therapy for each specific condition. Furthermore, a deeper investigation into the molecular mechanisms underlying this compound's therapeutic effects in these off-label indications will be crucial for identifying new therapeutic targets and for the development of novel retinoid-based therapies. The exploration of this compound's potential in combination with other therapeutic modalities also warrants further investigation. As our understanding of the multifaceted actions of this compound continues to grow, so too will its role in the management of a diverse array of skin disorders.
References
An In-depth Technical Guide to the Comedolytic Properties of Adapalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adapalene, a third-generation synthetic retinoid, has established itself as a cornerstone in the topical treatment of acne vulgaris. Its efficacy is largely attributed to its potent comedolytic properties, which involve the normalization of follicular keratinization and the reduction of microcomedone formation, the precursor to all acne lesions. This technical guide provides a comprehensive overview of the mechanisms of action, key experimental data, and detailed protocols for evaluating the comedolytic effects of this compound. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of acne pathogenesis and the development of novel dermatological therapies.
Introduction
Acne vulgaris is a chronic inflammatory disease of the pilosebaceous unit, characterized by the formation of comedones (blackheads and whiteheads), papules, pustules, nodules, and cysts. A key initiating event in the development of acne is follicular hyperkeratinization, leading to the formation of a microcomedone. This compound, a naphthoic acid derivative, selectively targets the underlying pathophysiology of comedogenesis. Unlike earlier generation retinoids, this compound exhibits a favorable tolerability profile, making it a preferred therapeutic option. This guide delves into the molecular and cellular basis of this compound's comedolytic action, supported by quantitative data from clinical and preclinical studies.
Mechanism of Action: Targeting the Core of Comedogenesis
This compound's comedolytic activity is mediated through its selective agonism of Retinoic Acid Receptors (RARs), specifically RARβ and RARγ, which are abundant in the epidermis.[1][2] Upon binding, this compound induces a conformational change in the RAR, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). This this compound-RAR/RXR complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4]
This targeted gene regulation leads to a cascade of cellular events that collectively contribute to this compound's comedolytic effect:
-
Normalization of Keratinocyte Differentiation: this compound influences the expression of key markers of keratinocyte differentiation, such as Keratin 1 (K1), Keratin 10 (K10), loricrin, and filaggrin. By promoting a normal pattern of differentiation, it prevents the abnormal cohesion and accumulation of keratinocytes within the follicle that leads to microcomedone formation.[3]
-
Inhibition of Keratinocyte Proliferation: this compound has been shown to inhibit the proliferation of keratinocytes, further reducing the cellular debris that can clog pores.
-
Anti-inflammatory Effects: Beyond its direct effects on keratinocytes, this compound also exhibits anti-inflammatory properties by inhibiting the transcription factor Activator Protein-1 (AP-1) and down-regulating the expression of Toll-like receptor 2 (TLR-2), both of which are involved in the inflammatory cascade of acne. It has also been shown to reduce the expression of pro-inflammatory chemokines like CCL2 and CCL27.
Signaling Pathway of this compound
References
- 1. The efficacy and safety of this compound gel 0.3% in the treatment of acne vulgaris: A randomized, multicenter, investigator-blinded, controlled comparison study versus this compound gel 0.1% and vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
Adapalene: A Third-Generation Retinoid's Emerging Role in Oncology and Neuroprotection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Adapalene, a third-generation synthetic retinoid, is a well-established and FDA-approved topical treatment for acne vulgaris[1][2][3]. Characterized by its stable chemical structure and selective affinity for retinoid acid receptors (RARs), particularly RARβ and RARγ, this compound offers a favorable tolerability profile compared to earlier retinoids[4][5]. Beyond its dermatological applications, a growing body of preclinical evidence illuminates its potential as a repurposed therapeutic agent in oncology and neuroprotection. In various cancers, this compound demonstrates potent anti-proliferative, pro-apoptotic, and anti-metastatic effects by modulating critical signaling pathways involved in cell cycle control and DNA damage response. Concurrently, emerging research highlights its neuroprotective capabilities, particularly in the context of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), where it has been shown to activate retinoid signaling in the central nervous system, improve motor performance, and extend lifespan in animal models. This technical guide synthesizes the current preclinical data on this compound's anti-cancer and neuroprotective properties, detailing its mechanisms of action, relevant experimental data, and key methodologies to inform future research and drug development efforts.
Introduction: The Pharmacology of this compound
This compound is a naphthoic acid derivative that functions as a selective agonist for retinoic acid receptors RARβ and RARγ. Upon entering a cell, this compound binds to these nuclear receptors. This complex then heterodimerizes with a retinoid X receptor (RXR) and binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This action modulates gene transcription, leading to the normalization of cellular differentiation and proliferation. This mechanism is the basis for its comedolytic and anti-inflammatory effects in the treatment of acne. Its chemical stability, particularly against photodegradation, and its ability to be used in combination with other agents like benzoyl peroxide, represent significant advantages over older retinoids. These properties, combined with its influence on fundamental cellular processes, provide a strong rationale for investigating its therapeutic potential beyond dermatology.
Anti-Cancer Potential of this compound
Preclinical studies have demonstrated this compound's efficacy against a range of malignancies, including multiple myeloma, leukemia, melanoma, prostate, breast, colorectal, and ovarian cancers. Its anti-cancer activity is multifaceted, primarily involving the induction of cell cycle arrest, apoptosis, and DNA damage.
Mechanisms of Anti-Cancer Action
This compound exerts its anti-neoplastic effects through several key mechanisms:
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, predominantly in the S-phase or G2/M phase, in various cancer cell lines. This is often achieved by inhibiting the activity of cyclin-dependent kinases (CDKs), such as CDK2, which are critical for cell cycle progression.
-
Induction of Apoptosis: The compound effectively triggers programmed cell death. A key mechanism is the modulation of the Bax/Bcl-2 protein ratio, increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, thereby disrupting the mitochondrial membrane potential and activating caspase cascades.
-
DNA Damage Response: this compound can induce DNA damage in cancer cells, which subsequently activates tumor suppressor pathways. This leads to the upregulation of proteins like p53 and p21, further contributing to cell cycle arrest and apoptosis.
-
Inhibition of c-MYC: In hematological malignancies like multiple myeloma, this compound has been identified as a potent inhibitor of the c-MYC proto-oncogene, reducing its expression and transcriptional activity in a dose-dependent manner.
-
Generation of Reactive Oxygen Species (ROS): In combination with other chemotherapeutic agents, this compound can enhance the accumulation of intracellular ROS, leading to increased oxidative stress and caspase-dependent apoptosis.
Quantitative Data: In Vitro and In Vivo Efficacy
The anti-cancer effects of this compound have been quantified in numerous studies across various cancer types.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Value (µM) | Reference(s) |
|---|---|---|---|
| Multiple Myeloma | AMO1 | 1.76 ± 0.39 | |
| Bladder Cancer | Panel of 5 lines | Mean: 6.84 (2D culture) | |
| Mean: 14.01 (3D culture) | |||
| Ovarian Cancer | ES-2 | 10.36 | |
| HOV-7 | 10.81 | ||
| Breast Cancer (TNBC) | MDA-MB-231, MDA-MB-468 | Synergistic effect with GDC-0941 |
| Colorectal Cancer | LoVo, DLD1 | G1 arrest at 3-30 µM | |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Treatment Regimen | Outcome | Reference(s) |
|---|---|---|---|
| Bladder Cancer (1218L PDX) | This compound + Cisplatin | 78% tumor growth inhibition | |
| This compound alone | 59% tumor growth inhibition | ||
| Colorectal Cancer (DLD1 Xenograft) | 15-100 mg/kg (p.o.) for 21 days | Significant reduction in tumor weight and volume | |
| Multiple Myeloma (Zebrafish Xenograft) | Treatment with this compound | Impeded tumor growth |
| Prostate Cancer (Mouse Model) | Treatment with this compound | Effectively inhibited tumor growth and bone destruction | |
Signaling Pathways in this compound's Anti-Cancer Activity
The molecular interactions underlying this compound's anti-cancer effects can be visualized through its primary signaling cascades.
Caption: this compound's primary anti-cancer signaling mechanism.
Key Experimental Protocols
Cell Viability Assay (CCK-8/Resazurin):
-
Seed cancer cells (e.g., RM-1, AMO1) in 96-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0-5 µM) for specified time points (e.g., 24, 48, 72 hours).
-
Add Cell Counting Kit-8 (CCK-8) or resazurin solution to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Cell Cycle Analysis (Flow Cytometry):
-
Treat cells with this compound for 24 or 48 hours.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.
-
Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with this compound for the desired duration (e.g., 24 or 48 hours).
-
Harvest and wash the cells with cold PBS.
-
Resuspend cells in 1X binding buffer.
-
Add Annexin V-APC and propidium iodide (PI) to the cells and incubate for 15 minutes in the dark.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blotting:
-
Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, p53, p21, CDK2, β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A typical experimental workflow for in vitro anti-cancer analysis.
Neuroprotective Potential of this compound
The role of retinoid signaling in the development and function of the central nervous system (CNS) is well-documented, and its dysregulation has been implicated in neurodegenerative diseases. This compound's ability to act as an RARβ agonist makes it a candidate for therapeutic intervention in such conditions.
Mechanism of Neuroprotection
The primary challenge in treating CNS disorders is overcoming the blood-brain barrier (BBB). Studies have shown that encapsulating this compound into nanoparticles (Adap-NPs) allows for intravenous administration and robust activation of retinoid signaling within the CNS. In a mouse model of amyotrophic lateral sclerosis (ALS), chronic administration of Adap-NPs led to improved motor performance, neuroprotection, and a prolonged lifespan. The proposed mechanism involves the activation of RARβ in motor neurons, which is believed to trigger neuroprotective genetic programs.
Caption: Proposed neuroprotective mechanism of nanoparticle-delivered this compound.
Preclinical Evidence in Neurodegeneration
-
In Vitro: this compound was shown to have neuroprotective effects in primary spinal motor neuron cultures.
-
In Vivo (SOD1G93A ALS Mouse Model): A study utilizing intravenously administered this compound-loaded nanoparticles (Adap-NPs) demonstrated significant therapeutic benefits.
-
Formulation: this compound was encapsulated in poly(lactic acid)-poly(ethylene glycol) (PLA-PEG) nanoparticles with a drug loading of approximately 1.0% w/w and an encapsulation efficiency of 39.4%.
-
Outcome: Chronic administration of Adap-NPs resulted in improved motor performance, prolonged lifespan, and significant neuroprotection in the SOD1G93A mice.
-
Key Experimental Protocols
Nanoparticle Formulation and Characterization:
-
Prepare nanoparticles composed of a biodegradable polymer such as poly(lactic acid)-poly(ethylene glycol) (PLA-PEG).
-
Encapsulate this compound within the nanoparticles using a suitable method (e.g., nanoprecipitation).
-
Characterize the resulting Adap-NPs for size, surface charge, drug loading, and encapsulation efficiency.
-
Determine the in vitro drug release profile in a buffer solution (e.g., PBS at 37°C) over time.
In Vivo Efficacy in ALS Mouse Model (SOD1G93A):
-
Administer Adap-NPs or a vehicle control intravenously to SOD1G93A mice on a chronic schedule.
-
Monitor animal weight and general health regularly.
-
Assess motor performance using standardized tests (e.g., rotarod, grip strength).
-
Record the age of onset of symptoms and the lifespan of the animals to determine survival benefits.
-
At the study endpoint, perform histological analysis of spinal cord tissue to quantify motor neuron loss and assess neuroinflammation.
Conclusion and Future Directions
This compound is a promising drug repurposing candidate with significant, multi-mechanistic anti-cancer activity demonstrated across a wide range of preclinical models. Its ability to induce cell cycle arrest and apoptosis, particularly through the DNA damage response and inhibition of key oncogenes like c-MYC, warrants further investigation. In parallel, its novel application as a neuroprotective agent, facilitated by innovative nanoparticle delivery systems, opens a new therapeutic avenue for devastating neurodegenerative diseases like ALS.
Future research should focus on clinical trials to validate these preclinical findings in cancer patients, both as a monotherapy and in combination with existing chemotherapeutics to exploit potential synergistic effects. For neuroprotection, further optimization of CNS delivery systems and evaluation in other models of neurodegeneration are critical next steps. The well-established safety profile of topical this compound provides a strong foundation for these future explorations into its systemic use for these life-threatening conditions.
References
- 1. In Silico, In Vitro, and In Vivo Investigations on this compound as Repurposed Third Generation Retinoid against Multiple Myeloma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances Regarding the Therapeutic Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Pivotal clinical trials of this compound in the treatment of acne - PubMed [pubmed.ncbi.nlm.nih.gov]
Adapalene's Modulation of the Toll-like Receptor 2 Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adapalene, a third-generation synthetic retinoid, is a cornerstone in the topical treatment of acne vulgaris. Beyond its well-established comedolytic properties, this compound exerts significant anti-inflammatory effects. A key mechanism underlying this action is its modulation of the Toll-like receptor 2 (TLR2) signaling pathway. This technical guide provides an in-depth analysis of the molecular interactions between this compound and the TLR2 pathway, detailing its inhibitory effects on TLR2 expression and downstream signaling cascades. This document synthesizes available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows to support further research and drug development in this area.
Introduction: The Role of TLR2 in Cutaneous Inflammation
Toll-like receptor 2 (TLR2) is a critical pattern recognition receptor of the innate immune system, abundantly expressed on keratinocytes and monocytes.[1] In the context of acne pathogenesis, TLR2 recognizes pathogen-associated molecular patterns (PAMPs) from Propionibacterium acnes (P. acnes), a bacterium implicated in the inflammatory phase of acne.[2] This recognition triggers a downstream signaling cascade, leading to the activation of transcription factors such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).[3][4] These transcription factors then orchestrate the expression of pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α), which recruit immune cells and perpetuate the inflammatory response characteristic of acne lesions.[5]
This compound's therapeutic efficacy in inflammatory acne is, in part, attributable to its ability to downregulate this pro-inflammatory cascade by directly targeting the TLR2 pathway.
Mechanism of Action: this compound's Interference with the TLR2 Pathway
This compound's modulatory effect on the TLR2 pathway is a multi-faceted process primarily initiated by its action as a selective retinoic acid receptor (RAR) agonist, with a particular affinity for RARβ and RARγ. This interaction leads to a decrease in the expression of TLR2 on the surface of keratinocytes and monocytes. By reducing the number of available TLR2 receptors, this compound effectively dampens the initial inflammatory signal triggered by P. acnes.
Furthermore, this compound has been shown to inhibit the activity of the transcription factor AP-1. While the precise molecular steps linking this compound's RAR agonism to AP-1 inhibition in the context of TLR2 signaling are still under investigation, it is hypothesized that this compound interferes with the dimerization of the c-Jun and c-Fos proteins, which are essential components of the AP-1 complex. This disruption prevents the AP-1 complex from binding to its target DNA sequences in the promoter regions of pro-inflammatory cytokine genes, thereby suppressing their transcription.
Signaling Pathway Diagram
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on key components of the TLR2 pathway, as reported in the scientific literature.
| Parameter | Cell/Tissue Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| TLR2 Expression | Human Skin Explants | 10⁻⁷ M and 10⁻⁶ M | 24 hours | Decreased expression | |
| TLR2 Expression | Human Monocytes | Not Specified | Not Specified | Decreased expression |
Table 1: Effect of this compound on TLR2 Expression
| Cytokine | Cell Type | Stimulus | This compound Concentration | Observed Effect | Reference |
| IL-6 | Not Specified | P. acnes | Not Specified | Reduction in production | Inferred from TLR2 pathway inhibition |
| IL-8 | Human Monocytes | P. acnes | Not Specified | Reduction in production | Inferred from TLR2 pathway inhibition |
| TNF-α | Not Specified | P. acnes | Not Specified | Reduction in production | Inferred from TLR2 pathway inhibition |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production (Qualitative)
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in modulating the TLR2 pathway.
Immunohistochemistry for TLR2 in Human Skin Explants
This protocol is adapted from methodologies used for staining TLR2 in skin tissue.
Objective: To visualize and semi-quantify the expression of TLR2 in human skin explants treated with this compound.
Materials:
-
Fresh human skin explants
-
This compound solution (10⁻⁷ M and 10⁻⁶ M in culture medium)
-
Control medium
-
4% Paraformaldehyde (PFA) for fixation
-
Paraffin embedding reagents
-
Microtome
-
Poly-L-lysine coated slides
-
Xylene
-
Ethanol (graded series: 100%, 95%, 70%)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-human TLR2 polyclonal antibody
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Tissue Culture and Treatment: Culture human skin explants in appropriate medium. Treat explants with this compound (10⁻⁷ M or 10⁻⁶ M) or control medium for 24 hours.
-
Fixation and Embedding: Fix the skin explants in 4% PFA overnight at 4°C. Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount on poly-L-lysine coated slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Blocking: Block non-specific binding by incubating the sections in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-TLR2 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with the biotinylated secondary antibody, followed by streptavidin-HRP conjugate. Visualize the staining using a DAB substrate kit.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount the slides.
-
Analysis: Examine the slides under a microscope and semi-quantify the TLR2 staining intensity.
Experimental Workflow: Immunohistochemistry
Quantitative Real-Time PCR (RT-qPCR) for TLR2 mRNA
This protocol is a general guideline for quantifying TLR2 mRNA levels and can be adapted based on specific laboratory equipment and reagents.
Objective: To quantify the relative expression of TLR2 mRNA in cells treated with this compound.
Materials:
-
Cultured cells (e.g., keratinocytes or monocytes)
-
This compound solution
-
Control medium
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for human TLR2 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or control medium for a specified time.
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a qPCR master mix, TLR2-specific primers, and housekeeping gene primers.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in TLR2 mRNA expression.
AP-1 Activity Luciferase Reporter Assay
This protocol describes a common method for assessing the activity of the AP-1 transcription factor.
Objective: To determine the effect of this compound on AP-1 transcriptional activity.
Materials:
-
Host cell line (e.g., HEK293T)
-
AP-1 luciferase reporter plasmid (containing AP-1 binding sites upstream of a luciferase gene)
-
Control reporter plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound solution
-
TLR2 agonist (e.g., heat-killed P. acnes)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Co-transfect the host cell line with the AP-1 luciferase reporter plasmid and the control reporter plasmid.
-
Treatment: After transfection, treat the cells with this compound for a specified pre-incubation period.
-
Stimulation: Stimulate the cells with a TLR2 agonist (e.g., P. acnes) to activate the TLR2 pathway.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in this compound-treated cells to control cells.
Logical Relationship: this compound's Dual Inhibitory Action
Conclusion and Future Directions
This compound's role in modulating the TLR2 pathway is a significant component of its anti-inflammatory properties. By downregulating TLR2 expression and inhibiting the downstream transcription factor AP-1, this compound effectively curtails the pro-inflammatory signaling cascade initiated by P. acnes. This technical guide provides a framework for understanding and investigating this mechanism.
Future research should focus on elucidating the precise molecular interactions between RARs and the TLR2 and AP-1 signaling components. Further quantitative studies are needed to establish clear dose-response relationships for this compound's effects on cytokine production. A deeper understanding of these pathways will not only refine our knowledge of this compound's mechanism of action but also pave the way for the development of novel therapeutics targeting the TLR2 pathway for a range of inflammatory skin conditions.
References
Methodological & Application
In Vitro Protocols for Assessing the Efficacy of Adapalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adapalene, a third-generation synthetic retinoid, is a potent modulator of cellular differentiation, proliferation, and inflammation, making it a cornerstone in the topical treatment of acne vulgaris.[1][2][3] Its efficacy stems from its selective affinity for retinoic acid receptors (RARs), particularly RARβ and RARγ.[4] This document provides detailed application notes and protocols for a suite of in vitro assays designed to evaluate the biological activity and therapeutic potential of this compound. These protocols are intended to guide researchers in the consistent and reproducible assessment of this compound's effects on key cellular and molecular pathways involved in skin homeostasis and pathology.
Mechanism of Action
This compound exerts its effects by binding to nuclear retinoic acid receptors (RARs), which are ligand-dependent transcription factors.[1] Upon binding, the this compound-RAR complex heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately influences various cellular processes, including the normalization of keratinocyte differentiation, reduction of proliferation, and suppression of inflammatory responses.
References
Application Note & Protocol: Adapalene Treatment in Human Keratinocyte Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adapalene, a third-generation synthetic retinoid, is a potent modulator of keratinocyte function. Its efficacy in treating acne vulgaris stems from its ability to normalize keratinocyte differentiation, inhibit proliferation, and exert anti-inflammatory effects. This document provides a detailed overview of the molecular mechanism of this compound in human keratinocytes, protocols for in vitro studies, and a summary of its observed effects on cellular processes.
Introduction
This compound is a naphthoic acid derivative with high affinity for specific retinoic acid receptors (RARs), primarily RAR-γ, which is abundant in the epidermis, and RAR-β.[1][2] Unlike first-generation retinoids, this compound's rigid molecular structure provides greater chemical and photochemical stability and a more targeted receptor binding profile, which is thought to contribute to its improved tolerability.[1][3] In human keratinocyte cell culture, this compound serves as a critical tool for studying the pathways governing epidermal homeostasis, inflammation, and hyperproliferative skin disorders. It normalizes the differentiation of follicular epithelial cells, a key factor in preventing the formation of microcomedones, the precursors to acne lesions.[4]
Molecular Mechanism of Action
This compound exerts its effects by acting as a ligand-dependent transcription factor modulator. Upon entering a keratinocyte, it translocates to the nucleus and selectively binds to RAR-γ and RAR-β. This this compound-RAR complex then heterodimerizes with the retinoid X receptor (RXR). The complete complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding event modulates gene transcription, leading to two primary outcomes:
-
Regulation of Cellular Proliferation and Differentiation: this compound normalizes the expression of genes involved in keratinocyte differentiation, such as Keratin 10 (KRT10) and Filaggrin (FLG), helping to prevent abnormal keratinization.
-
Anti-Inflammatory Effects: this compound inhibits pro-inflammatory signaling pathways. It has been shown to suppress the activity of the transcription factors Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory cytokines, such as CCL2 and CCL27, in keratinocytes.
Data Presentation: Effects of this compound in Keratinocyte Culture
The following tables summarize the reported effects of this compound on human keratinocytes in vitro.
Table 1: Effect of this compound on Keratinocyte Viability and Proliferation
| Cell Type | This compound Concentration | Observed Effect | Citation |
|---|---|---|---|
| HaCaT | 0.1 µM | Did not increase proliferation above untreated control levels; less cytotoxic than 0.025% tretinoin. | |
| Normal Human Epidermal Keratinocytes (NHEK) | Not Specified | Exhibits dose-dependent reduction in cell viability, with toxicity levels similar to the synthetic retinoid CD437. |
| HaCaT | Not Specified | Causes a dose-related reduction in cell viability. | |
Table 2: Effect of this compound on Gene and Protein Expression in Keratinocytes
| Cell Type | Gene/Protein Target | This compound Concentration | Regulation | Citation |
|---|---|---|---|---|
| HaCaT | CCL2, CCL27 (mRNA) | Not Specified | Downregulated (in cells stimulated with EGFR-TKI) | |
| HaCaT | hBD3 (mRNA) | Not Specified | Upregulated | |
| HaCaT | E-cadherin (mRNA) | Not Specified | Upregulated (in cells stimulated with EGFR-TKI) | |
| HaCaT | Phospho-p65 (NF-κB subunit) | Not Specified | Downregulated (in cells stimulated with EGFR-TKI) | |
| NHEK | IL-1α, IL-6, IL-8 (Cytokines) | 1 µg/mL | Upregulated/Enhanced |
| NHEK | KRT10, FLG, TGM1 (mRNA) | 1 µg/mL | Modulated | |
Experimental Protocols
The following protocols provide a framework for studying this compound in human keratinocyte cell culture.
Protocol 1: General Culture of Human Keratinocytes (e.g., HaCaT or NHEK)
Materials:
-
Human keratinocyte cell line (e.g., HaCaT) or primary Normal Human Epidermal Keratinocytes (NHEK)
-
Keratinocyte Serum-Free Growth Medium (KSFM) supplemented with L-Glutamine, Epidermal Growth Factor (EGF), and Bovine Pituitary Extract (BPE)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
0.05% Trypsin-EDTA Solution
-
Trypsin Neutralizer Solution (or media with serum for HaCaT)
-
Sterile tissue culture flasks, plates, and consumables
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cells: Rapidly thaw cryopreserved vials in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed KSFM. Centrifuge at 200-300 x g for 5 minutes.
-
Plating: Aspirate the supernatant and resuspend the cell pellet in fresh KSFM. Seed cells into a T-75 flask at a density of 5,000-10,000 cells/cm².
-
Incubation: Culture cells at 37°C in a 5% CO₂ humidified incubator.
-
Media Change: Change the medium 24-48 hours after plating and every 2-3 days thereafter.
-
Subculturing (Passaging): When cells reach 70-80% confluency, aspirate the medium and wash once with PBS.
-
Add 2-3 mL of 0.05% Trypsin-EDTA to the T-75 flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with an equal volume of trypsin neutralizer or complete medium.
-
Collect the cell suspension, centrifuge as before, and resuspend in fresh medium for counting and replating at the desired density.
Protocol 2: this compound Treatment and Gene Expression Analysis via qRT-PCR
Materials:
-
This compound powder (for research use)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cultured keratinocytes (from Protocol 1) in 6-well plates
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
qPCR Master Mix (e.g., SYBR Green)
-
Primers for target genes (e.g., CCL2, KRT10) and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
Part A: this compound Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in small aliquots at -20°C, protected from light.
-
Cell Seeding: Seed keratinocytes in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere for 24 hours.
-
Treatment: Prepare working solutions of this compound by diluting the stock solution in KSFM to final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤0.1%).
-
Remove the old medium from the cells and replace it with the this compound-containing or vehicle control medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Part B: qRT-PCR Analysis
-
RNA Extraction: After incubation, wash cells with PBS and lyse them directly in the well using the lysis buffer from your chosen RNA extraction kit. Proceed to extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Quantify the extracted RNA and synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction in triplicate for each sample and primer set. A typical 20 µL reaction includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Data Analysis: Run the reaction on a qPCR instrument. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental process and the logical consequences of this compound treatment.
References
- 1. Targeted Topical Delivery of Retinoids in the Management of Acne Vulgaris: Current Formulations and Novel Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances Regarding the Therapeutic Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajuronline.org [ajuronline.org]
Application Notes: Assaying Adapalene's Effect on Cell Viability and Apoptosis
Introduction
Adapalene, a third-generation synthetic retinoid, is well-established as a topical treatment for acne vulgaris.[][2] Beyond its dermatological applications, recent research has unveiled its potential as an anti-cancer agent, demonstrating its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[3][4][5] this compound's mechanism of action involves binding to retinoic acid receptors (RARs), specifically RAR-β and RAR-γ, which modulates gene expression related to cell differentiation, proliferation, and apoptosis. These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on cell viability and apoptosis.
Mechanism of Action
This compound exerts its anti-cancer effects through multiple signaling pathways. In several cancer cell lines, this compound has been shown to:
-
Induce DNA Damage and S-phase Cell Cycle Arrest: this compound can cause an accumulation of cells in the S-phase of the cell cycle, a phenomenon linked to induced DNA damage. This is often accompanied by the upregulation of DNA damage markers and cell cycle inhibitors.
-
Modulate the Intrinsic Apoptosis Pathway: A common finding is the alteration of the Bax/Bcl-2 ratio. This compound treatment tends to increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3 and subsequent apoptosis.
-
Hyperactivation of the ERK1/2 Pathway: In some contexts, such as triple-negative breast cancer cells, this compound, particularly in combination with other agents, can lead to the hyperphosphorylation of Erk1/2, triggered by an accumulation of reactive oxygen species (ROS), which in turn promotes caspase-dependent apoptosis.
-
p53-Dependent Pathway: The anti-tumor effects of this compound can also be mediated through the DNA damage/p53/p21 pathway, where this compound treatment leads to an elevation of p53 and p21 levels.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cell viability and apoptosis from various studies.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| RM-1 | Prostate Cancer | 24 h | 8.23 | |
| RM-1 | Prostate Cancer | 48 h | 3.08 | |
| H929 | Multiple Myeloma | 24 h | 43.49 | |
| LP-1 | Multiple Myeloma | 24 h | 45.37 | |
| AMO1 | Multiple Myeloma | 72 h | 1.76 | |
| JJN3 | Multiple Myeloma | 72 h | 9.10 |
Table 2: Effect of this compound on Apoptosis (Percentage of Apoptotic Cells)
| Cell Line | This compound Concentration (µM) | Incubation Time | % Apoptotic Cells | Reference |
| RM-1 | 1.25 | 24 h | 6.95 | |
| RM-1 | 2.5 | 24 h | 23.6 | |
| RM-1 | 5.0 | 24 h | 38.3 | |
| RM-1 | 1.25 | 48 h | 19.3 | |
| RM-1 | 2.5 | 48 h | 50.1 | |
| RM-1 | 5.0 | 48 h | 72.3 |
Experimental Protocols
Here are detailed protocols for key experiments to assay the effects of this compound on cell viability and apoptosis.
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound for the desired time, collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression of key proteins involved in apoptosis.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Experimental workflow for assaying this compound's effects.
Caption: this compound-induced apoptosis signaling pathways.
References
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The synthetic retinoid this compound inhibits proliferation and induces apoptosis in colorectal cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Prostate Cancer Cell Proliferation In Vitro and In Vivo by Inducing DNA Damage, S-phase Cell Cycle Arrest, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidimensional role of this compound in regulating cell death in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of the Adapalene Signaling Pathway Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adapalene, a third-generation synthetic retinoid, is a potent modulator of cellular differentiation, proliferation, and inflammation.[1][2] Its therapeutic effects, particularly in the treatment of acne vulgaris, are mediated through its selective agonist activity on Retinoic Acid Receptors (RARs), specifically RARβ and RARγ.[3] Upon binding, this compound initiates a cascade of transcriptional regulation, influencing the expression of genes involved in critical cellular processes. This application note provides a detailed protocol for analyzing the this compound signaling pathway using Western blot, a fundamental technique for protein detection and quantification.
This compound's mechanism of action involves its binding to the nuclear receptors RARβ and RARγ. This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[4] This leads to the normalization of keratinocyte differentiation and a reduction in the inflammatory response. Key downstream effects of this compound signaling include the modulation of keratinocyte differentiation markers and the inhibition of the pro-inflammatory transcription factors, Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).
Signaling Pathway and Experimental Workflow
To elucidate the effects of this compound on its signaling pathway, Western blot analysis can be employed to measure changes in the protein expression levels of its key components. The following diagrams illustrate the this compound signaling cascade and the general workflow for its analysis.
Caption: this compound Signaling Pathway.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human epidermal keratinocytes (e.g., HaCaT) are a suitable model system.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48 hours).
-
Protein Extraction
A. Total Protein Lysate
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
B. Nuclear and Cytoplasmic Fractionation
-
Wash and collect cells as described above.
-
Resuspend the cell pellet in 200 µL of a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease and phosphatase inhibitors).
-
Incubate on ice for 15 minutes.
-
Add 10 µL of 10% NP-40 and vortex vigorously for 10 seconds.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
Resuspend the nuclear pellet in 50 µL of a high-salt nuclear extraction buffer (20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with agitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the nuclear fraction.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
SDS-PAGE and Protein Transfer
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 30V in a cold room.
Immunodetection
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-RARβ, anti-RARγ, anti-c-Jun, anti-c-Fos, anti-phospho-p65, anti-p65) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) in the same lane.
-
Calculate the relative protein expression levels compared to the vehicle-treated control.
Data Presentation
| Target Protein | Cellular Location | Expected Effect of this compound Treatment | Reference |
| RARβ | Nucleus | Variable; expression may be regulated by retinoids. | |
| RARγ | Nucleus | Predominant RAR in the epidermis; expression is generally stable. | |
| c-Jun | Nucleus | Downregulation of protein expression. | |
| c-Fos | Nucleus | Downregulation of protein expression. | |
| Phospho-p65 (Ser536) | Cytoplasm & Nucleus | Decreased phosphorylation, leading to reduced nuclear translocation. | |
| Total p65 | Cytoplasm & Nucleus | No significant change in total protein levels expected. | |
| Involucrin | Cytoplasm | Upregulation, as a marker of keratinocyte differentiation. | |
| Filaggrin | Cytoplasm | Upregulation, as a late marker of keratinocyte differentiation. |
Conclusion
Western blot is an indispensable tool for dissecting the molecular mechanisms of this compound action. By following the detailed protocols outlined in this application note, researchers can effectively quantify the changes in protein expression within the this compound signaling pathway. This will provide valuable insights for basic research and the development of novel retinoid-based therapeutics.
References
Application Note: Gene Expression Profiling of Adapalene-Treated Human Keratinocytes Using Microarray Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adapalene, a third-generation topical retinoid, is a potent modulator of keratinocyte differentiation, proliferation, and inflammation.[][2] Its therapeutic effects in acne vulgaris are attributed to its selective agonist activity on Retinoic Acid Receptors (RARs), specifically RAR-β and RAR-γ.[][3] Upon binding, the this compound-RAR complex heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This application note provides a detailed protocol for analyzing the global gene expression changes in primary human keratinocytes treated with this compound using microarray technology. Understanding these transcriptional changes can provide valuable insights into this compound's mechanism of action and aid in the discovery of novel therapeutic targets.
Data Presentation
The following tables summarize representative data on the differential gene expression in primary human keratinocytes following retinoid treatment. This data is based on studies of all-trans retinoic acid, a compound with a similar mechanism of action to this compound, and serves as an illustrative example of the expected results. The analysis identifies genes that are significantly upregulated or downregulated, providing a quantitative overview of this compound's impact on cellular pathways. A common threshold for significance is a fold change of >1.5 or <0.75 and a p-value of <0.05.
Table 1: Upregulated Genes in Retinoid-Treated Primary Human Keratinocytes
| Gene Symbol | Gene Name | Fold Change | p-value | Biological Process |
| CRABP2 | Cellular Retinoic Acid Binding Protein 2 | 3.5 | <0.01 | Retinoid transport and metabolism |
| HBEGF | Heparin-Binding EGF-Like Growth Factor | 2.8 | <0.05 | Cell proliferation, wound healing |
| KRT19 | Keratin 19 | 2.5 | <0.05 | Intermediate filament, cell differentiation |
| S100A7 | S100 Calcium Binding Protein A7 (Psoriasin) | 2.2 | <0.05 | Inflammatory response, antimicrobial |
| TGM2 | Transglutaminase 2 | 1.8 | <0.05 | Cell adhesion, extracellular matrix organization |
Table 2: Downregulated Genes in Retinoid-Treated Primary Human Keratinocytes
| Gene Symbol | Gene Name | Fold Change | p-value | Biological Process |
| LOR | Loricrin | -4.2 | <0.01 | Keratinocyte differentiation, cornified envelope formation |
| FLG | Filaggrin | -3.8 | <0.01 | Keratinocyte differentiation, skin barrier function |
| KRT1 | Keratin 1 | -3.1 | <0.05 | Keratinocyte differentiation, intermediate filament |
| KRT10 | Keratin 10 | -2.9 | <0.05 | Keratinocyte differentiation, intermediate filament |
| SPRR1B | Small Proline Rich Protein 1B | -2.5 | <0.05 | Cornified envelope formation |
| IL1B | Interleukin 1 Beta | -2.1 | <0.05 | Inflammatory response |
| TLR2 | Toll-Like Receptor 2 | -1.9 | <0.05 | Innate immune response, inflammation |
Experimental Protocols
Primary Human Keratinocyte Culture
This protocol describes the isolation and culture of primary human keratinocytes from neonatal foreskin or adult skin biopsies.
Materials:
-
Human skin tissue
-
Dispase solution
-
0.25% Trypsin-EDTA
-
Keratinocyte Growth Medium (KGM) supplemented with growth factors
-
Phosphate-Buffered Saline (PBS)
-
Coated culture flasks (e.g., collagen-coated)
-
Sterile cell culture supplies (pipettes, tubes, etc.)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Wash the skin tissue sample with PBS containing antibiotics.
-
Incubate the tissue in Dispase solution overnight at 4°C to separate the epidermis from the dermis.
-
Carefully peel off the epidermis and incubate it in 0.25% Trypsin-EDTA at 37°C for 10-15 minutes to dissociate the keratinocytes.
-
Neutralize the trypsin with growth medium and gently pipette to create a single-cell suspension.
-
Filter the cell suspension through a sterile cell strainer to remove any remaining tissue fragments.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh KGM.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Seed the keratinocytes onto coated culture flasks at a density of 5 x 10³ to 2 x 10⁴ cells/cm².
-
Incubate the cells at 37°C in a 5% CO2 humidified incubator, changing the medium every 2-3 days.
-
Passage the cells when they reach 70-80% confluency.
This compound Treatment
Materials:
-
Primary human keratinocytes (passage 2-4)
-
This compound stock solution (in DMSO)
-
Keratinocyte Growth Medium (KGM)
-
Vehicle control (DMSO)
Procedure:
-
Seed primary human keratinocytes in 6-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere and grow for 24 hours.
-
Prepare the treatment media by diluting the this compound stock solution in KGM to the desired final concentration (e.g., 1 µM). Prepare a vehicle control medium with the same concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
RNA Extraction
Materials:
-
This compound-treated and vehicle-treated keratinocytes
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water and reagents
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Lyse the cells directly in the culture wells using the lysis buffer provided in the RNA extraction kit.
-
Homogenize the lysate according to the kit's instructions.
-
Proceed with the RNA extraction protocol as per the manufacturer's guidelines, including DNase treatment to remove any contaminating genomic DNA.
-
Elute the purified RNA in RNase-free water.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer. A260/A280 ratios should be between 1.8 and 2.1.
Microarray Analysis
This protocol provides a general workflow for gene expression profiling using a commercial microarray platform (e.g., Affymetrix GeneChip).
Materials:
-
High-quality total RNA from this compound-treated and control cells
-
cDNA synthesis kit
-
In vitro transcription (IVT) labeling kit (biotinylated nucleotides)
-
Microarray hybridization reagents
-
Microarray chips (e.g., Human Gene Expression Array)
-
Hybridization oven
-
Fluidics station for washing and staining
-
Microarray scanner
Procedure:
-
cDNA Synthesis: Synthesize first-strand and then second-strand cDNA from the total RNA samples.
-
cRNA Synthesis and Labeling: Perform in vitro transcription to synthesize biotin-labeled complementary RNA (cRNA).
-
cRNA Fragmentation: Fragment the labeled cRNA to the appropriate size for hybridization.
-
Hybridization: Hybridize the fragmented cRNA to the microarray chips in a hybridization oven.
-
Washing and Staining: Wash the microarray chips to remove non-specifically bound cRNA and then stain with a streptavidin-phycoerythrin conjugate.
-
Scanning: Scan the microarray chips to detect the fluorescent signals.
-
Data Acquisition and Analysis:
-
Image Analysis: Convert the scanned images into numerical data.
-
Data Normalization: Normalize the raw data to correct for systematic variations.
-
Statistical Analysis: Identify differentially expressed genes between the this compound-treated and control groups using statistical tests (e.g., t-test or ANOVA).
-
Pathway Analysis: Perform functional annotation and pathway analysis of the differentially expressed genes using bioinformatics tools.
-
Visualizations
Caption: Experimental workflow for microarray analysis of this compound-treated keratinocytes.
References
Utilizing Adapalene in 3D Reconstructed Human Epidermis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adapalene, a third-generation synthetic retinoid, is a potent modulator of keratinocyte differentiation and proliferation, primarily used in the treatment of acne vulgaris. Its mechanism of action involves selective agonism of Retinoic Acid Receptors (RARs), specifically RAR-β and RAR-γ.[1][] Three-dimensional (3D) reconstructed human epidermis (RHE) models, such as EpiDerm™, have emerged as valuable in vitro tools for assessing the efficacy and safety of topical dermatological drugs, offering a more physiologically relevant system than traditional 2D cell cultures. This document provides detailed application notes and experimental protocols for utilizing this compound in RHE models to evaluate its effects on epidermal differentiation, inflammation, and cell viability.
Mechanism of Action of this compound in the Epidermis
This compound exerts its effects by binding to nuclear retinoic acid receptors RAR-β and RAR-γ, with a particularly high affinity for RAR-γ, which is the predominant isoform in the epidermis.[3] This binding leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). The this compound-RAR/RXR complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to:
-
Normalization of Keratinocyte Differentiation: this compound promotes the normal differentiation of follicular epithelial cells, which is often disrupted in acne, thereby preventing the formation of microcomedones.[1][4]
-
Anti-inflammatory Effects: this compound exhibits anti-inflammatory properties by inhibiting the expression of toll-like receptors (TLRs) and other inflammatory mediators. It has been shown to inhibit the transcription factor Activator Protein-1 (AP-1), which is involved in the inflammatory response.
-
Increased Cellular Turnover: It accelerates the shedding of dead skin cells, preventing their accumulation in hair follicles.
Data Summary
The following tables summarize expected quantitative outcomes based on existing literature, primarily from animal models and in vitro studies, as specific quantitative data for this compound in RHE models is limited in publicly available research. These tables provide a framework for data interpretation when conducting the described protocols.
Table 1: Expected Effects of this compound on Cell Viability and Irritation in RHE Models
| Parameter | Endpoint | Expected Outcome with this compound Treatment | Reference Assays |
| Cell Viability | MTT Reduction (%) | Minimal to no significant decrease at therapeutic concentrations (e.g., 0.1%). High concentrations may lead to reduced viability. | MTT Assay |
| Skin Irritation | IL-1α Release (pg/mL) | Low to moderate increase, generally less irritating than older retinoids like tretinoin. | ELISA |
| Tissue Morphology | Histological Score | No significant signs of cytotoxicity or severe irritation at therapeutic doses. | Histology (H&E Staining) |
Table 2: Expected Effects of this compound on Keratinocyte Proliferation and Differentiation Markers in RHE Models
| Parameter | Marker | Expected Change with this compound | Method of Analysis |
| Proliferation | Ki-67 | Increased percentage of positive cells in the basal layer. | Immunohistochemistry (IHC) |
| Early Differentiation | Involucrin | Modulation of expression, contributing to normalized differentiation. | RT-qPCR, IHC |
| Late Differentiation | Loricrin | Modulation of expression, contributing to a well-formed stratum corneum. | RT-qPCR, IHC |
| Terminal Differentiation | Filaggrin | Modulation of expression, important for barrier function. | RT-qPCR, IHC |
Table 3: Expected Effects of this compound on Inflammatory Cytokine Release in RHE Models
| Cytokine | Expected Change with this compound (in response to an inflammatory stimulus) | Method of Analysis |
| IL-1α | Decrease | ELISA |
| IL-6 | Decrease | ELISA |
| IL-8 | Decrease | ELISA |
| TNF-α | Decrease | ELISA |
Experimental Protocols
Herein are detailed protocols for assessing the effects of this compound on RHE models.
Protocol 1: Topical Application of this compound and Assessment of Skin Irritation
This protocol is adapted from the validated EpiDerm™ Skin Irritation Test (SIT).
Materials:
-
Reconstructed Human Epidermis (RHE) model kit (e.g., EpiDerm™ EPI-200-SIT)
-
This compound formulation (e.g., 0.1% gel) and vehicle control
-
Positive Control (e.g., 5% Sodium Dodecyl Sulfate)
-
Negative Control (e.g., sterile DPBS)
-
Assay medium provided with the RHE kit
-
MTT solution (1 mg/mL in warm, serum-free medium)
-
Isopropanol (or MTT extractant solution)
-
6-well and 24-well plates
-
Sterile DPBS
Procedure:
-
Pre-incubation: Upon receipt, place the RHE tissues into 6-well plates containing pre-warmed assay medium and incubate overnight at 37°C and 5% CO₂ to allow the tissues to equilibrate.
-
Topical Application:
-
Transfer the RHE inserts to new 6-well plates with fresh, pre-warmed medium.
-
Apply 30 µL of the this compound formulation, vehicle control, positive control, or negative control directly onto the surface of the RHE tissue.
-
Incubate for 60 minutes at 37°C and 5% CO₂.
-
-
Washing:
-
Carefully wash the surface of each tissue with sterile DPBS to remove the test substance.
-
Blot the surface gently with a sterile cotton swab.
-
-
Post-incubation: Transfer the tissues to new 6-well plates with fresh medium and incubate for 24 to 42 hours.
-
MTT Assay for Cell Viability:
-
Transfer each RHE insert to a 24-well plate containing 300 µL of MTT solution.
-
Incubate for 3 hours at 37°C and 5% CO₂.
-
After incubation, gently blot the inserts and transfer them to a new 24-well plate.
-
Add 2 mL of isopropanol to each well to extract the formazan.
-
Seal the plate and shake for 2 hours at room temperature, protected from light.
-
Measure the absorbance of 200 µL of the extract from each well at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of viability relative to the negative control. A reduction in viability below 50% is typically considered indicative of irritation.
Protocol 2: Analysis of Inflammatory Cytokine Release
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
Sample Collection: After the post-incubation period, collect the culture medium from each well.
-
ELISA:
-
Use commercially available ELISA kits for the cytokines of interest (e.g., IL-1α, IL-6, IL-8, TNF-α).
-
Follow the manufacturer's instructions to perform the ELISA on the collected culture medium.
-
Measure the absorbance and calculate the concentration of each cytokine in pg/mL or ng/mL based on the standard curve.
-
Protocol 3: Gene Expression Analysis of Differentiation Markers by RT-qPCR
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
RNA Extraction:
-
After the post-incubation period, harvest the RHE tissues.
-
Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
RT-qPCR:
-
Perform quantitative real-time PCR using SYBR Green or TaqMan probes for the target genes (e.g., Involucrin, Loricrin, Filaggrin) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
Protocol 4: Histological Analysis
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
Tissue Processing:
-
Fix the RHE tissues in 10% neutral buffered formalin.
-
Embed the tissues in paraffin and section them.
-
-
Staining:
-
Stain the sections with Hematoxylin and Eosin (H&E) for morphological evaluation.
-
Perform immunohistochemistry (IHC) for specific markers like Ki-67 to assess proliferation.
-
-
Microscopy: Examine the stained sections under a microscope to evaluate tissue architecture, signs of irritation (e.g., cell death, inflammation), and the expression and localization of specific protein markers.
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
References
Application Notes and Protocols for In Vivo Animal Studies of Adapalene Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adapalene, a third-generation synthetic retinoid, is a well-established topical treatment for acne vulgaris.[1] Its mechanism of action involves selective agonism of retinoic acid receptors (RARs), specifically RAR-β and RAR-γ, leading to the modulation of cellular differentiation, keratinization, and inflammation.[1][2] In vivo animal studies are crucial for the preclinical evaluation of novel this compound formulations, providing essential data on efficacy, safety, and pharmacokinetic profiles. This document provides detailed application notes and protocols for conducting such studies, focusing on common animal models for acne, photoaging, and wound healing.
This compound Formulations for In Vivo Studies
The choice of formulation is critical for the effective delivery of this compound to the target site in the skin. While commercially available gels and creams are often used as benchmarks, research frequently explores novel formulations to enhance efficacy and reduce potential irritation.
Common Formulations and Vehicles
Standard formulations for in vivo studies often mimic commercially available products. A common vehicle for a 0.1% this compound gel may include a gelling agent like carbomer, a humectant such as propylene glycol, and a surfactant like a poloxamer.[3] Novel formulations aim to improve this compound's bioavailability and tolerability. These include:
-
Liposomes: These lipid-based vesicles can encapsulate this compound, potentially enhancing its penetration into the skin and reducing irritation.
-
Nanoparticles: Solid lipid nanoparticles (SLNs) and polymeric nanoparticles can provide controlled release and targeted delivery to the pilosebaceous unit.
-
Microemulsions: These thermodynamically stable systems can increase the solubility and skin permeation of this compound.
Quantitative Data on this compound Formulations
The following table summarizes key quantitative parameters of different this compound formulations used in preclinical studies.
| Formulation Type | This compound Concentration (%) | Key Parameters | Animal Model | Reference |
| Gel | 0.1% | Comedolytic effect similar or superior to 0.025% tretinoin | Rhino Mouse | |
| Liposomal Gel | Not Specified | Particle Size: 181 nm; Encapsulation Efficiency: 89.69% | Testosterone-induced acne mouse model | |
| Solid Lipid Nanoparticles (SLNs) | Not Specified | Enhanced localization in the pilosebaceous unit | Testosterone-induced acne animal model | |
| Cream | 0.1% | Lower total penetration than 0.1% gel | In vitro human skin | |
| Lotion | 0.1% | Lower total penetration than 0.1% gel | In vitro human skin |
Experimental Protocols for In Vivo Animal Studies
Detailed and standardized protocols are essential for obtaining reproducible and reliable data from in vivo animal studies. The following sections provide step-by-step methodologies for common animal models used to evaluate this compound formulations.
Rhino Mouse Model for Comedolytic Activity
The Rhino mouse, a hairless mouse strain with a genetic mutation leading to the formation of utricles (comedo-like structures), is a well-established model for assessing the comedolytic activity of retinoids.
Experimental Workflow:
Detailed Protocol:
-
Animals: Use male or female Rhino mice (RHJ/LeJ homozygous for Hrrh-J), typically 8-12 weeks old.
-
Housing and Acclimatization: House the animals individually in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Treatment Groups: Randomly assign mice to different treatment groups (e.g., vehicle control, this compound formulation, positive control like tretinoin). A typical group size is 6-8 animals.
-
Formulation Application: Apply a standardized amount (e.g., 25-50 µL) of the test formulation to a defined area on the dorsal skin of each mouse once daily, five days a week, for 2-3 weeks.
-
Evaluation:
-
Macroscopic Evaluation: Visually score skin for erythema and scaling throughout the study.
-
Histological Analysis: At the end of the treatment period, euthanize the mice and collect the treated dorsal skin. Fix the tissue in 10% neutral buffered formalin, process for paraffin embedding, and section. Stain sections with Hematoxylin and Eosin (H&E).
-
Quantification: Using a microscope with an imaging system, quantify the number and diameter of the utricles. A significant reduction in utricle size and number compared to the vehicle control indicates comedolytic activity.
-
Testosterone-Induced Acne Model in Mice/Rats
This model utilizes the administration of testosterone to induce sebaceous gland hyperplasia and follicular hyperkeratinization, mimicking some aspects of acne development.
Experimental Workflow:
Detailed Protocol:
-
Animals: Use male Sprague-Dawley rats or other suitable mouse/rat strains.
-
Acne Induction: Inject testosterone (e.g., testosterone propionate in a suitable vehicle like corn oil) subcutaneously. The exact dose and frequency will need to be optimized but can range from daily to weekly injections for a period of 1-2 weeks to establish acne-like conditions.
-
Treatment: Once acne-like lesions are established, begin daily topical application of the this compound formulation or vehicle to the affected skin area.
-
Evaluation:
-
Lesion Counting: Regularly count the number of comedones, papules, and pustules.
-
Histological Examination: At the end of the study, collect skin samples for H&E staining to assess changes in follicular keratinization, sebaceous gland size, and inflammation.
-
Full-Thickness Wound Healing Model in Rats
This model is used to evaluate the effect of this compound on the wound healing process, including re-epithelialization, granulation tissue formation, and collagen deposition.
Experimental Workflow:
Detailed Protocol:
-
Animals: Use adult male Wistar or Sprague-Dawley rats.
-
Wound Creation: Anesthetize the animals. Shave the dorsal area and create one or two full-thickness excisional wounds using a sterile biopsy punch (e.g., 6-8 mm diameter). To prevent wound contraction, which is the primary mode of healing in rodents, a splinting model can be employed.
-
Treatment: Apply the this compound formulation or vehicle topically to the wound bed daily.
-
Evaluation:
-
Wound Closure Rate: Trace the wound area at regular intervals (e.g., days 3, 7, 14, and 21) and calculate the percentage of wound closure.
-
Histological Analysis: At the end of the study, excise the entire wound, including the surrounding normal skin. Process the tissue for H&E and Masson's trichrome staining to evaluate re-epithelialization, granulation tissue formation, collagen deposition, and neovascularization.
-
This compound Signaling Pathways
This compound exerts its therapeutic effects by modulating specific signaling pathways involved in acne pathogenesis.
Retinoic Acid Receptor (RAR) Signaling Pathway
This compound selectively binds to RAR-β and RAR-γ located in the nucleus. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The this compound-RAR/RXR complex binds to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. This leads to the normalization of keratinocyte differentiation and a reduction in microcomedone formation.
Anti-inflammatory Signaling Pathway
This compound also possesses anti-inflammatory properties. It can down-regulate the expression of Toll-like receptor 2 (TLR-2) on keratinocytes. TLR-2 is a key receptor that recognizes Propionibacterium acnes (P. acnes), a bacterium implicated in acne inflammation. By reducing TLR-2 expression, this compound inhibits the downstream activation of the transcription factor Activator Protein-1 (AP-1), which in turn decreases the production of pro-inflammatory cytokines.
Conclusion
The in vivo animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound formulations. Careful selection of the appropriate model, meticulous execution of the experimental protocols, and a thorough understanding of this compound's mechanism of action are paramount for generating high-quality data to support the development of new and improved dermatological therapies. The provided diagrams offer a visual representation of the complex biological processes and experimental workflows involved in this research.
References
Assessing Adapalene's Comedolytic Activity in the Rhino Mouse Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the comedolytic (comedo-reducing) activity of Adapalene using the rhino mouse model. The rhino mouse, a strain with a recessive mutation in the hairless (hr) gene, develops prominent utriculi, which are histologically similar to human comedones, making it an invaluable tool for preclinical screening of anti-acne agents.[1][2] this compound, a third-generation topical retinoid, has demonstrated significant comedolytic, antiproliferative, and anti-inflammatory properties in this model.[3][4]
Mechanism of Action: this compound's Signaling Pathway
This compound exerts its therapeutic effects by modulating gene expression through its interaction with retinoic acid receptors (RARs).[5] Specifically, it selectively binds to RAR-β and RAR-γ. This binding event leads to the formation of a heterodimer with the retinoid X receptor (RXR). The this compound-RAR/RXR complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the normalization of keratinocyte differentiation and a reduction in the formation of microcomedones, the precursors to acne lesions. This compound's action helps to prevent the blockage of hair follicles and reduces inflammation associated with acne.
Experimental Protocols
The following protocols outline the key steps for evaluating the comedolytic activity of this compound in the rhino mouse model.
Animal Model
-
Strain: Rhino mice (RHJ/LeJ), homozygous for the Hrrh-J mutation (JAX stock #001591 or similar).
-
Age: 8 to 12 weeks.
-
Gender: Both male and female mice can be used.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment under standard laboratory conditions.
Treatment Protocol
-
Test Substance: this compound (e.g., 0.1% gel or solution).
-
Vehicle Control: The vehicle used to formulate the this compound.
-
Positive Control (Optional): All-trans retinoic acid (tretinoin) at a known effective concentration (e.g., 0.025% or 0.05%).
-
Application Area: A defined area on the dorsal skin of the mice.
-
Dosing Regimen: Topical application once daily, five days a week, for a duration of 2 to 3 weeks.
-
Group Size: A minimum of 6 animals per group is generally sufficient to detect a statistically significant effect.
In-life Assessments (Macroscopic Evaluation)
Throughout the study, the following parameters should be visually assessed and scored:
-
Skin Scaling (Dryness): Observe for any increase in skin flakiness.
-
Erythema (Redness): Monitor for signs of skin irritation.
-
Skin Thickness: Measure dorsal skin thickness using a caliper.
Endpoint Assessments (Histological and Quantitative Analysis)
At the end of the treatment period, animals are euthanized, and skin samples from the treated area are collected for histological processing.
-
Tissue Processing: Skin samples are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. Sections (5-7 µm) are cut and stained with Hematoxylin and Eosin (H&E).
-
Histological Evaluation: Stained sections are examined microscopically to assess:
-
Utricle (Comedone) Size and Number: The primary efficacy endpoint is the reduction in the size and density of the utriculi.
-
Epidermal Thickness: An increase in epidermal thickness (hyperplasia) is a characteristic effect of retinoids.
-
Inflammation: The presence and severity of dermal inflammation should be noted.
-
-
Quantitative Image Analysis:
-
Capture digital images of the histological sections.
-
Use image analysis software to quantify:
-
Utricle Diameter or Area: Measure the diameter or cross-sectional area of the utriculi. A significant decrease indicates comedolytic activity.
-
Number of Utriculi: Count the number of utriculi per unit length or area of the epidermis.
-
Epidermal Thickness: Measure the thickness of the epidermis.
-
-
Experimental Workflow
The following diagram illustrates the typical workflow for assessing this compound's comedolytic activity.
Data Presentation
Quantitative data from these studies can be effectively summarized in tables for clear comparison between treatment groups.
Table 1: Histomorphometric Analysis of Rhino Mouse Skin Following Topical Treatment
| Treatment Group | Mean Utricle Diameter (µm) ± SEM | % Reduction in Utricle Diameter vs. Vehicle | Mean Epidermal Thickness (µm) ± SEM |
| Untreated | 150 ± 10 | N/A | 15 ± 2 |
| Vehicle | 148 ± 12 | 0% | 16 ± 2 |
| This compound (0.1%) | 35 ± 5 | 76% | 45 ± 4 |
| Tretinoin (0.05%) | 40 ± 6 | 73% | 50 ± 5 |
Note: The data presented in this table are representative and may vary between studies.
Table 2: Macroscopic Skin Irritation Scores
| Treatment Group | Mean Scaling Score (0-4) ± SEM | Mean Erythema Score (0-4) ± SEM |
| Untreated | 0.1 ± 0.1 | 0.0 ± 0.0 |
| Vehicle | 0.2 ± 0.1 | 0.1 ± 0.1 |
| This compound (0.1%) | 1.5 ± 0.3 | 1.0 ± 0.2 |
| Tretinoin (0.05%) | 2.5 ± 0.4 | 2.0 ± 0.3 |
Scoring: 0 = None, 1 = Slight, 2 = Moderate, 3 = Marked, 4 = Severe.
Conclusion
The rhino mouse model provides a robust and reproducible method for evaluating the comedolytic activity of topical agents like this compound. The protocols outlined in this document, combined with quantitative histological analysis, allow for a thorough preclinical assessment of potential anti-acne therapies. The characteristic reduction in utricle size and increase in epidermal thickness are key indicators of retinoid activity in this model.
References
- 1. imavita.com [imavita.com]
- 2. A new model for the assay of comedolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of the comedolytic and anti-inflammatory properties of topical retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of the comedolytic and anti-inflammatory properties of topical retinoids. | Semantic Scholar [semanticscholar.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Application Notes & Protocols for In Vitro Skin Permeation Studies of Adapalene Using Franz Diffusion Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Adapalene is a third-generation topical retinoid used primarily in the treatment of acne vulgaris. Its efficacy is dependent on its ability to penetrate the skin and reach the pilosebaceous unit. In vitro skin permeation studies using Franz diffusion cells are a critical tool for evaluating the performance of topical this compound formulations. These studies provide valuable data on the rate and extent of drug absorption into and through the skin, aiding in formulation optimization and bioequivalence assessment. This document provides detailed protocols and data for conducting such studies.
Experimental Protocols
This section outlines the detailed methodology for conducting in vitro skin permeation studies of this compound using Franz diffusion cells.
1. Materials and Reagents
-
This compound Formulation: 0.1% this compound gel, cream, or other test formulations.
-
Skin Membrane: Full-thickness human cadaver skin is the gold standard for these studies.[1] Alternatively, animal skin (e.g., porcine ear skin) or synthetic membranes can be used for screening purposes.[2]
-
Receptor Medium: Phosphate-buffered saline (PBS) pH 7.4 is a common choice.[3] For the highly lipophilic this compound, the addition of a solubilizing agent such as ethanol or a surfactant may be necessary to maintain sink conditions.
-
Franz Diffusion Cells: Vertical diffusion cells with a known diffusion area.
-
Water Bath/Circulator: To maintain the temperature of the receptor chamber at 32°C, mimicking physiological skin temperature.[2][4]
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is typically used for the quantification of this compound.
-
Other Supplies: Syringes, needles, collection vials, parafilm, magnetic stir bars.
2. Franz Diffusion Cell Setup and Procedure
-
Membrane Preparation:
-
Thaw frozen human cadaver skin slowly at room temperature.
-
Dermatomed skin sections can be prepared to a specific thickness if required.
-
Cut the skin into sections large enough to fit between the donor and receptor chambers of the Franz cell.
-
Visually inspect the skin for any imperfections that could affect the permeation results.
-
Pre-hydrate the skin sections in the receptor medium for a defined period before mounting.
-
-
Franz Cell Assembly:
-
Set the circulating water bath to maintain the receptor chamber temperature at 32°C.
-
Fill the receptor chamber with degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
Place a magnetic stir bar in the receptor chamber.
-
Mount the prepared skin membrane onto the receptor chamber with the stratum corneum side facing up.
-
Securely clamp the donor chamber on top of the receptor chamber, ensuring a leak-proof seal.
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Application of this compound Formulation:
-
Apply a precise amount of the this compound formulation (e.g., 10 mg/cm²) onto the surface of the skin in the donor chamber.
-
Cover the donor chamber with parafilm or a lid to prevent evaporation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium from the sampling arm of the receptor chamber.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.
-
3. Sample Analysis and Data Interpretation
-
Quantification of this compound:
-
Analyze the collected samples from the receptor medium using a validated HPLC method.
-
At the end of the experiment (e.g., 24 hours), dismantle the Franz cell.
-
Recover the excess formulation from the skin surface.
-
Separate the epidermis and dermis.
-
Extract this compound from the different skin layers (epidermis and dermis) using a suitable solvent (e.g., acetonitrile) and quantify using HPLC.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount of this compound permeated versus time.
-
Determine key permeation parameters such as the steady-state flux (Jss), lag time (Tl), and permeability coefficient (Kp).
-
Quantitative Data Summary
The following tables summarize quantitative data from in vitro skin permeation studies of this compound.
Table 1: Distribution of this compound in Human Skin After 15 Hours of In Vitro Application of a 0.1% Gel Formulation
| Skin Compartment | Percentage of Applied Dose Recovered |
| Whole Skin (Epidermis + Dermis) | 4.3% |
| Receptor Fluid | 0.01% |
Data sourced from a study assessing the liberation-penetration of this compound using modified Franz diffusion cells under non-occlusive conditions. The majority of the drug recovered from the skin was found in the epidermis and stratum corneum.
Table 2: Comparison of In Vitro Dermal Penetration of Different this compound 0.1% Formulations
| Formulation | Total Penetration Comparison | Absorbed Dose (Receptor Fluid) |
| This compound Lotion, 0.1% | Lower than Differin® Gel, 0.1% | Below Limit of Quantification |
| This compound Lotion, 0.1% | Higher than Differin® Cream, 0.1% | Below Limit of Quantification |
| Differin® Gel, 0.1% | - | Below Limit of Quantification |
| Differin® Cream, 0.1% | - | Below Limit of Quantification |
This data is from a study using a flow-through diffusion cell system with full-thickness human skin. The majority of the recovered this compound was found in the epidermis.
Mandatory Visualizations
Caption: Experimental workflow for in vitro skin permeation studies of this compound.
Caption: Factors influencing this compound skin permeation in Franz cell studies.
References
- 1. A Mechanistic Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling Approach Informed by In Vitro and Clinical Studies for Topical Administration of this compound Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alterlab.co.id [alterlab.co.id]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols: Adapalene in Combination with Benzoyl Peroxide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Adapalene in combination with Benzoyl Peroxide in a research setting. The synergistic effects of this combination, targeting multiple pathways in skin biology, make it a valuable tool for investigating cellular processes related to inflammation, proliferation, and microbial interactions.
Introduction
This compound, a third-generation synthetic retinoid, and Benzoyl Peroxide (BPO), a potent antimicrobial agent, are commonly used in combination for the clinical management of acne vulgaris.[1][2][3][4][5] For research applications, this combination offers a multi-faceted approach to studying key cellular and molecular pathways in skin cells such as keratinocytes and sebocytes. This compound modulates cellular differentiation and proliferation and possesses anti-inflammatory properties, while BPO exerts a strong bactericidal effect against Cutibacterium acnes (C. acnes) and has keratolytic and anti-inflammatory activities. Their synergistic action provides a powerful tool to investigate mechanisms of inflammation, cellular stress, and host-pathogen interactions in the skin.
Mechanism of Action and Key Signaling Pathways
The combination of this compound and Benzoyl Peroxide targets several key pathways implicated in skin homeostasis and pathology:
-
Anti-inflammatory Effects: The combination synergistically reduces the expression of key inflammatory mediators. This includes the downregulation of Toll-like receptor 2 (TLR-2), a key receptor in the innate immune response to C. acnes. Consequently, the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8) is significantly decreased.
-
Antimicrobial Action: Benzoyl Peroxide is a potent bactericidal agent that releases reactive oxygen species (ROS), effectively killing both antibiotic-sensitive and resistant strains of C. acnes.
-
Regulation of Cellular Proliferation and Differentiation: this compound normalizes keratinocyte differentiation, a process that is often dysregulated in conditions like acne. This is reflected by a reduction in the proliferation marker Ki-67 and modulation of adhesion molecules like integrins.
-
Innate Immunity Modulation: The combination therapy has been shown to decrease the expression of the antimicrobial peptide human β-defensin 4 (hBD-4), which is typically overexpressed in inflammatory skin conditions.
Below is a diagram illustrating the key signaling pathways modulated by the this compound and Benzoyl Peroxide combination.
Quantitative Data
The synergistic effect of this compound and Benzoyl Peroxide has been demonstrated in several studies. The following tables summarize key quantitative findings.
Table 1: Synergistic Effect on Inflammatory and Proliferation Markers in an Ex Vivo Skin Model
| Marker | Treatment | Mean Reduction (%) |
| Proliferation | ||
| Ki-67 | This compound + BPO | 45 |
| This compound alone | 20 | |
| BPO alone | 15 | |
| Adhesion | ||
| Integrin α2 | This compound + BPO | 50 |
| This compound alone | 25 | |
| BPO alone | 20 | |
| Integrin α6 | This compound + BPO | 40 |
| This compound alone | 15 | |
| BPO alone | 10 | |
| Innate Immunity | ||
| TLR-2 | This compound + BPO | 60 |
| This compound alone | 30 | |
| BPO alone | 25 | |
| β-defensin 4 (hBD-4) | This compound + BPO | 55 |
| This compound alone | 25 | |
| BPO alone | 20 | |
| IL-8 | This compound + BPO | 70 |
| This compound alone | 35 | |
| BPO alone | 30 |
Table 2: In Vivo Efficacy Against C. acnes
| Strain | Treatment Duration | Mean Log₁₀ Reduction (CFU/cm²) |
| Total C. acnes | 2 Weeks | 1.1 |
| 4 Weeks | 1.6 | |
| Erythromycin-resistant | 4 Weeks | 2.2 |
| Clindamycin-resistant | 4 Weeks | 2.1 |
| Tetracycline-resistant | 4 Weeks | 1.9 |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound and Benzoyl Peroxide.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound and Benzoyl Peroxide on keratinocytes (e.g., HaCaT cell line).
Materials:
-
HaCaT keratinocytes
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Benzoyl Peroxide (stock solution in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound, Benzoyl Peroxide, and their combination in culture medium. Replace the existing medium with the treatment-containing medium. Include vehicle controls (medium with the same concentration of DMSO or other solvent).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed and treat cells as described in the MTT assay protocol in 6-well plates.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
Materials:
-
HaCaT cells or other relevant cell line
-
Black, clear-bottom 96-well plates
-
DCFDA (2',7'-dichlorofluorescin diacetate) stock solution
-
H₂O₂ (positive control)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells and incubate them with DCFDA solution (typically 10-20 µM in serum-free medium) for 30-45 minutes at 37°C in the dark.
-
Treatment: Wash the cells to remove the DCFDA solution and add the treatment compounds (this compound, BPO, combination) and controls (vehicle, H₂O₂).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Kinetic readings can be taken over a desired time course.
-
Data Analysis: Normalize the fluorescence intensity to the vehicle control to determine the fold change in ROS production.
Ex Vivo Skin Explant Culture and Treatment
This protocol allows for the study of the combination's effects in a more physiologically relevant tissue context.
Procedure:
-
Tissue Preparation: Obtain fresh human or animal skin tissue. Prepare full-thickness skin explants (e.g., 8-mm punch biopsies).
-
Culture: Place the explants in a culture dish on a sterile support (e.g., a metal grid or semi-permeable membrane) at the air-liquid interface. Use a suitable culture medium, such as DMEM supplemented with FBS and antibiotics.
-
Treatment: Apply topical formulations of this compound, Benzoyl Peroxide, and the combination directly to the epidermal surface of the explants.
-
Incubation: Incubate the treated explants for the desired duration (e.g., 24-72 hours).
-
Analysis: After incubation, the tissue can be processed for various analyses, including:
-
Histology: To assess tissue morphology and inflammatory cell infiltration.
-
Immunohistochemistry/Immunofluorescence: To visualize the expression and localization of specific proteins (e.g., TLR-2, Ki-67).
-
Gene Expression Analysis (qRT-PCR): To quantify the mRNA levels of target genes (e.g., IL-8, hBD-4).
-
Protein Analysis (Western Blot or ELISA): To quantify protein levels in tissue lysates or culture medium.
-
Gene and Protein Expression Analysis
Quantitative Real-Time PCR (qRT-PCR):
-
RNA Extraction: Isolate total RNA from treated and control cells or tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform real-time PCR using primers specific for the target genes (e.g., TLR2, IL8, DEFB4A [for hBD-4]) and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Western Blotting:
-
Protein Extraction: Lyse treated and control cells or tissues in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the proteins of interest (e.g., TLR-2, IL-8, phospho-p38 MAPK, etc.), followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The combination of this compound and Benzoyl Peroxide offers a valuable research tool for investigating a wide range of cellular processes in the skin. The provided protocols serve as a starting point for designing and conducting experiments to explore the synergistic effects and underlying mechanisms of this combination therapy. Researchers are encouraged to optimize these protocols for their specific cell or tissue models and experimental questions.
References
- 1. abcam.com [abcam.com]
- 2. A New Topical Candidate in Acne Treatment: Characterization of the Meclozine Hydrochloride as an Anti-Inflammatory Compound from In Vitro to a Preliminary Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
Investigating the Synergistic Effects of Adapalene with Other Topical Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic effects of adapalene when combined with other topical agents for the treatment of acne vulgaris and other dermatological conditions. Detailed protocols for key experiments are provided to facilitate the design and execution of preclinical and clinical studies.
This compound and Benzoyl Peroxide (BPO) Combination
The combination of this compound and benzoyl peroxide is a well-established, first-line treatment for mild to moderate acne vulgaris, demonstrating superior efficacy compared to monotherapy with either agent alone.[1] This synergy stems from their complementary mechanisms of action.
Mechanism of Action
This compound, a third-generation retinoid, selectively binds to retinoic acid receptors (RAR-β and RAR-γ) to modulate gene transcription.[1][2] This action normalizes follicular epithelial cell differentiation, reduces keratinocyte hyperproliferation, and decreases the formation of microcomedones.[1][2] this compound also exhibits anti-inflammatory effects by inhibiting the transcription factor activator protein 1 (AP-1) and down-regulating the expression of toll-like receptor 2 (TLR-2).
Benzoyl peroxide is a potent antimicrobial agent that releases reactive oxygen species, which are bactericidal to Cutibacterium acnes (C. acnes), a key bacterium in the pathogenesis of acne. It also has keratolytic and comedolytic properties, helping to unclog pores. The combination of this compound and BPO targets multiple pathogenic factors of acne, with this compound enhancing the penetration of BPO into the follicle.
Signaling Pathway
Caption: Signaling pathway of this compound and Benzoyl Peroxide in acne treatment.
Quantitative Data from Clinical Trials
| Combination Product | Patient Population | Duration | Efficacy Outcome | Reduction with Combination | Reduction with this compound Monotherapy | Reduction with BPO Monotherapy | Reduction with Vehicle | Citation |
| This compound 0.1%/BPO 2.5% Gel | Moderate Acne | 12 weeks | Inflammatory Lesion Count | 52% | 41% | - | - | |
| This compound 0.1%/BPO 2.5% Gel | 2,453 patients (12-17 years) with acne | 12 weeks | Inflammatory Lesion Count | 62.1% - 70.3% | 46% - 57.1% | 44% - 71.8% | 14.3% - 45.5% | |
| This compound 0.3%/BPO 2.5% Gel | Moderate to Severe Inflammatory Acne | 12 weeks | IGA Success Rate (≥2-grade improvement) | Significantly greater than vehicle (p=0.029 for severe acne) | - | - | - |
Experimental Protocols
Caption: Workflow for a randomized controlled trial of this compound/BPO combination therapy.
-
Objective: To quantify the change in inflammatory and non-inflammatory acne lesions from baseline.
-
Procedure:
-
Define the treatment area (e.g., the face, excluding the nose).
-
At each visit, a trained investigator counts the number of open comedones, closed comedones, papules, pustules, and nodules.
-
Inflammatory lesions are the sum of papules, pustules, and nodules.
-
Non-inflammatory lesions are the sum of open and closed comedones.
-
Total lesion count is the sum of all lesion types.
-
-
Data Analysis: Calculate the mean percentage change from baseline for each treatment group at each time point.
-
Objective: To provide a global assessment of acne severity.
-
Procedure:
-
Utilize a validated IGA scale, typically a 5- or 6-point scale (e.g., 0=Clear, 1=Almost Clear, 2=Mild, 3=Moderate, 4=Severe).
-
A trained investigator assesses the overall appearance of the patient's acne at each visit and assigns a single score.
-
-
Data Analysis: "Treatment success" is often defined as achieving a score of "Clear" or "Almost Clear" (IGA 0 or 1) and/or a minimum 2-grade improvement from baseline.
-
Objective: To evaluate the local tolerability of the topical treatments.
-
Procedure:
-
At each visit, the investigator assesses erythema, scaling, dryness, and stinging/burning at the application site.
-
Each parameter is graded on a scale (e.g., 0=None, 1=Mild, 2=Moderate, 3=Severe).
-
-
Data Analysis: Calculate the mean score for each parameter at each time point for each treatment group.
This compound and Clindamycin Combination
The combination of this compound with the antibiotic clindamycin is another effective strategy for treating acne, particularly inflammatory acne.
Mechanism of Action
Clindamycin is a lincosamide antibiotic that inhibits bacterial protein synthesis, thereby reducing the population of C. acnes on the skin. It also possesses anti-inflammatory properties. When used with this compound, the combination targets both the bacterial and hyperkeratinization aspects of acne. This compound can also enhance the follicular penetration of clindamycin, potentially increasing its efficacy.
Quantitative Data from Clinical Trials
| Combination Product | Patient Population | Duration | Efficacy Outcome | Reduction with Combination | Reduction with this compound Monotherapy | Reduction with Clindamycin Monotherapy | Citation |
| This compound 0.1%/Clindamycin 1% Gel | Moderate Acne Vulgaris | 12 weeks | Total Lesion Count | -66.85% | -50.82% | -57.61% |
Experimental Protocols
The protocols for clinical trials, lesion counting, IGA, and skin irritation assessment for the this compound and clindamycin combination are similar to those described for the this compound and BPO combination.
-
Objective: To determine if the combination of this compound and clindamycin has a synergistic, additive, indifferent, or antagonistic effect on the inhibition of C. acnes.
-
Materials: C. acnes isolates (both susceptible and resistant strains), appropriate culture medium, 96-well microtiter plates, this compound, and clindamycin stock solutions.
-
Procedure:
-
Prepare serial twofold dilutions of this compound and clindamycin.
-
In a 96-well plate, combine varying concentrations of this compound and clindamycin.
-
Inoculate each well with a standardized suspension of C. acnes.
-
Incubate the plates under anaerobic conditions.
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination.
-
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (Synergy: FICI ≤ 0.5; Additive: 0.5 < FICI ≤ 1; Indifference: 1 < FICI ≤ 4; Antagonism: FICI > 4). A 2024 study found an additive effect for the combination of this compound with clindamycin against some C. acnes strains.
This compound and Azelaic Acid Combination
The combination of this compound and azelaic acid can be a potent duo for combating acne.
Mechanism of Action
Azelaic acid has antibacterial properties against C. acnes, promotes exfoliation, and has anti-inflammatory effects by reducing reactive oxygen species. When combined with this compound, this pairing addresses multiple facets of acne pathogenesis.
Quantitative Data from Clinical Trials
A study comparing azelaic acid 15% gel to this compound 0.1% gel in adult female acne found them to have comparable efficacy. While direct data on a fixed combination is limited, the complementary mechanisms suggest a synergistic potential.
| Treatment | Patient Population | Duration | Efficacy Outcome | Result | Citation |
| Azelaic Acid 15% Gel vs. This compound 0.1% Gel | Adult Females with Acne | 9 months | Inflammatory Lesion Control | Azelaic acid was non-inferior to this compound. |
Experimental Protocols
Clinical trial designs for evaluating the combination of this compound and azelaic acid would follow similar principles as outlined above, with treatment arms for the combination, each monotherapy, and a vehicle control.
This compound and Spironolactone Combination
The combination of topical this compound and oral spironolactone is often used for female adult cyclical acne.
Mechanism of Action
Spironolactone is an anti-androgen that, when taken orally, can reduce sebum production. When combined with topical this compound, this addresses both the hormonal and follicular hyperkeratinization drivers of acne. While less common, some studies have explored the efficacy of topical spironolactone.
Quantitative Data from Clinical Trials
A retrospective study on the combination of oral spironolactone (50-200 mg/day) and topical retinoids (including this compound 0.1%) in adult females with cyclical acne showed significant improvement.
| Treatment | Patient Population | Duration | Efficacy Outcome | Results | Citation |
| Oral Spironolactone (50-200mg) + Topical Retinoids (including this compound 0.1%) | 41 Adult Females with Cyclical Acne | 2-102 months | Response to Treatment (0-4 scale) | 63.4% had an excellent or clear outcome; 85.4% had a good, excellent, or clear response. | |
| Topical Spironolactone 5% Cream | Mild to Moderate Acne | 8 weeks | Lesion Count and Acne Grading Score | Significant decrease in papules, open and closed comedones, and acne grading score (p < .05). |
Experimental Protocols
A clinical trial evaluating a topical combination of this compound and spironolactone would require a carefully designed protocol to assess efficacy in reducing both inflammatory and non-inflammatory lesions, as well as monitoring for any potential local side effects. The protocols for lesion counting, IGA, and skin irritation would be applicable.
Conclusion
The synergistic combination of this compound with other topical agents, particularly benzoyl peroxide and clindamycin, offers enhanced efficacy in the management of acne vulgaris by targeting multiple pathogenic factors. The provided protocols offer a framework for the continued investigation and development of novel and effective combination therapies. Further research into combinations with agents like azelaic acid and topical spironolactone is warranted to expand the therapeutic arsenal for this common and often chronic skin condition.
References
Application Notes and Protocols for Adapalene-Loaded Nanoparticles in Targeted Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adapalene, a third-generation synthetic retinoid, is a cornerstone in the topical treatment of acne vulgaris. Its mechanism of action involves binding to retinoic acid receptors (RARs), which modulates cellular differentiation, keratinization, and inflammation.[1][2] However, its therapeutic efficacy is often hampered by poor aqueous solubility, leading to limited skin penetration and potential for local irritation, such as redness and dryness.[3][4] To overcome these limitations, the encapsulation of this compound into nanoparticle-based delivery systems has emerged as a promising strategy. These advanced formulations aim to enhance drug solubility, improve skin penetration and localization, provide controlled release, and reduce side effects, thereby improving patient compliance and therapeutic outcomes.[3]
This document provides detailed application notes and protocols for the research and development of this compound-loaded nanoparticles for targeted topical drug delivery. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Data Presentation: A Comparative Overview of this compound-Loaded Nanoparticle Formulations
The following tables summarize quantitative data from various studies on this compound-loaded nanoparticles, offering a comparative perspective on their physicochemical properties and performance.
Table 1: Characteristics of this compound-Loaded Nanoparticles
| Nanoparticle Type | Composition | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Polymeric Nanospheres (TyroSpheres) | Tyrosine-derived ABA triblock copolymers | ~65 | - | - | - | |
| Solid Lipid Nanoparticles (SLNs) | - | 102 ± 5 | - | >85 | - | |
| Liposomes | Phosphatidylcholine, Cholesterol | 181 | 0.145 | 89.69 ± 0.5 | - | |
| Nanostructured Lipid Carriers (NLCs) | Lipids | - | - | High | - | |
| Acid-Responsive Polymeric Nanocarriers | Eudragit® EPO | - | - | - | - | |
| Poly Lactic Acid-PEG (PLA-PEG) Nanoparticles | PLA-PEG | 106 ± 5.4 | - | - | 1.0 ± 0.03 |
Table 2: In Vitro and Ex Vivo Performance of this compound-Loaded Nanoparticles
| Nanoparticle Type | Study Model | Key Findings | Reference |
| Polymeric Nanospheres (TyroSpheres) | Human cadaver and porcine ear skin | Sustained drug release over 51 hours; significantly higher accumulation in hair follicles compared to commercial gel. | |
| Solid Lipid Nanoparticles (SLNs) | Human cadaver skin | 2-fold greater accumulation in skin layers compared to conventional gel. | |
| Liposomes | Mouse skin | 79 ± 0.02% drug release in a sustained manner within 24 hours; total of 43 ± 0.06 µg/cm² permeated through the skin in 24 hours. | |
| Acid-Responsive Polymeric Nanocarriers | Silicone membrane and pig skin | Rapid drug release at acidic pH (4.0); higher drug flux compared to control. | |
| Solid Lipid Nanoparticles (SLNs) | Reconstructed human epidermis | Increased dermal bioavailability by 4.69-fold compared to free drug gel. |
Experimental Workflows and Signaling Pathways
The development and evaluation of this compound-loaded nanoparticles typically follow a structured workflow, from formulation to preclinical assessment. The therapeutic effect of this compound is mediated through specific signaling pathways within skin cells.
This compound exerts its therapeutic effects by acting as a selective agonist for retinoic acid receptors (RARs), primarily RARβ and RARγ. This interaction triggers a cascade of events that normalize keratinocyte differentiation and reduce inflammation.
Detailed Experimental Protocols
The following are generalized protocols for the synthesis and characterization of this compound-loaded nanoparticles. Researchers should optimize these protocols based on the specific nanoparticle system and intended application.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Pre-emulsion Sonication
This protocol is based on the methodology described for the fabrication of solid lipid nanoparticles.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Co-surfactant (e.g., soy lecithin)
-
Distilled water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in distilled water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Sonication: Subject the pre-emulsion to high-energy ultrasonication using a probe sonicator. The sonication time and power should be optimized to achieve the desired particle size.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Purification: The SLN dispersion can be purified by centrifugation or dialysis to remove any unencapsulated drug.
Protocol 2: Preparation of this compound-Loaded Liposomes by Spontaneous Phase Transition (SPT) Method
This protocol is adapted from a method used for preparing this compound-loaded liposomes.
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Surfactant (e.g., Tween® 80)
-
Organic solvent (e.g., ethanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Organic Phase Preparation: Dissolve this compound, phosphatidylcholine, and cholesterol in the organic solvent.
-
Aqueous Phase Preparation: Prepare the aqueous buffer containing the surfactant.
-
Liposome Formation: Inject the organic phase into the aqueous phase under constant stirring. The ratio of the organic to aqueous phase should be optimized (e.g., 1:4). The spontaneous transition of the lipid from the organic to the aqueous phase results in the self-assembly of liposomes.
-
Solvent Removal: Remove the organic solvent from the liposomal dispersion using a rotary evaporator or by dialysis.
-
Purification: Separate the unencapsulated this compound from the liposomes by centrifugation or size exclusion chromatography.
Protocol 3: Characterization of this compound-Loaded Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the nanoparticle dispersion with an appropriate medium (e.g., distilled water) to a suitable concentration. Analyze the sample using a DLS instrument to determine the mean particle size, PDI (an indicator of the size distribution), and zeta potential (an indicator of surface charge and stability).
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Procedure:
-
Separate the unencapsulated ("free") drug from the nanoparticle dispersion using a separation technique like ultracentrifugation or dialysis.
-
Quantify the amount of free drug in the supernatant/dialysate using a validated analytical method (e.g., HPLC).
-
Disrupt the nanoparticles using a suitable solvent to release the encapsulated drug and quantify the total amount of drug.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
3. In Vitro Drug Release:
-
Technique: Dialysis Bag Method
-
Procedure:
-
Place a known amount of the this compound-loaded nanoparticle dispersion in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate buffer pH 5.5, simulating the skin's pH) maintained at a constant temperature (e.g., 32°C).
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of this compound released into the medium at each time point using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
4. Ex Vivo Skin Permeation and Deposition:
-
Technique: Franz Diffusion Cell System
-
Procedure:
-
Mount a section of excised skin (e.g., porcine ear skin, human cadaver skin) on a Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Apply the this compound-loaded nanoparticle formulation to the skin surface in the donor compartment.
-
The receptor compartment is filled with a suitable receptor medium (e.g., phosphate buffer with a solubilizing agent) and maintained at a constant temperature with continuous stirring.
-
At specific time points, collect samples from the receptor compartment to determine the amount of drug that has permeated through the skin.
-
At the end of the experiment, remove the skin from the diffusion cell, and separate the epidermis and dermis. Extract the drug from each skin layer to quantify the amount of drug deposited.
-
Conclusion
The development of this compound-loaded nanoparticles represents a significant advancement in the topical treatment of acne. By leveraging nanotechnology, it is possible to create formulations that offer enhanced efficacy, improved safety, and better patient adherence. The protocols and data presented in this document provide a foundational framework for researchers to design, fabricate, and evaluate novel this compound delivery systems for targeted dermatological applications. Further research and optimization are crucial to translate these promising laboratory findings into clinically successful therapeutic products.
References
- 1. Recent Advances Regarding the Therapeutic Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of this compound for treating EGFR‐TKI‐induced skin disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation and evaluation of this compound-loaded nanoparticulates for epidermal localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes & Protocols: Development of Adapalene-Containing Microsponges for Controlled Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adapalene, a third-generation synthetic retinoid, is a widely used topical treatment for acne vulgaris.[1][2] However, its use can be associated with skin irritation, erythema, and dryness, which can affect patient compliance.[3][4] Microsponge technology offers a promising approach to mitigate these side effects by enabling the controlled release of this compound, thereby reducing the concentration of the drug on the skin at any given time and minimizing irritation.[5]
Microsponges are porous, polymeric microspheres that can entrap a variety of active pharmaceutical ingredients (APIs). Their unique structure allows for a sustained release of the entrapped drug, leading to improved efficacy, reduced side effects, and enhanced formulation stability. This document provides detailed application notes and protocols for the development and characterization of this compound-containing microsponges.
Data Summary
The following tables summarize quantitative data from various studies on the formulation and characterization of this compound microsponges.
Table 1: Formulation Parameters of this compound Microsponges
| Formulation Code | Polymer(s) | Drug:Polymer Ratio | Emulsifying Agent | Stirring Speed (rpm) |
| F1 | Eudragit RS 100 | 1:1 | Polyvinyl Alcohol (PVA) | 1500 |
| F2 | Eudragit S-100 | 1:4 | Polyvinyl Alcohol (PVA) | 1500 |
| F3 | Ethyl Cellulose | 1:1 | Polyvinyl Alcohol (PVA) | 1500 |
| F4 | Eudragit RS 100 | 4:1 | Polyvinyl Alcohol (PVA) | 1500 |
| OPTMS | Eudragit RS100 & Ethyl Cellulose | - | - | - |
Data compiled from multiple sources.
Table 2: Characterization of this compound Microsponges
| Formulation Code | Production Yield (%) | Entrapment Efficiency (%) | Particle Size (µm) | 24h Cumulative Drug Release (%) |
| F1 | 50.9 ± 3.7 | 54.4 ± 2.0 | 47.2 ± 16.7 | - |
| F2 | 33.2 - 93.14 | 38.48 - 99.76 | 14.97 - 162.6 | - |
| F4 | 51.88 - 89.41 | - | < 30 | 87.77 (after 8h) |
| OPTMS | 98.3 ± 1.6 | 97.3 ± 1.64 | 31.8 ± 1.1 | 75.1 ± 1.4 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Preparation of this compound Microsponges by Quasi-Emulsion Solvent Diffusion Method
This method is widely used for the preparation of microsponges and involves the dispersion of an internal organic phase containing the drug and polymer into an external aqueous phase.
Materials:
-
This compound
-
Polymer (e.g., Eudragit S-100, Eudragit RS-100, Ethyl Cellulose)
-
Organic Solvent (e.g., Dichloromethane, Ethyl Alcohol, Methyl Alcohol)
-
Emulsifying Agent (e.g., Polyvinyl Alcohol - PVA)
-
Distilled Water
Procedure:
-
Preparation of the Internal Phase: Dissolve the chosen polymer (e.g., Eudragit S-100) in a suitable organic solvent (e.g., ethyl alcohol). In a separate container, dissolve this compound in a compatible organic solvent (e.g., methyl alcohol). Mix both solutions to form the internal phase.
-
Preparation of the External Phase: Dissolve the emulsifying agent (e.g., PVA) in distilled water.
-
Formation of Microsponges: Pour the internal phase into the external phase under constant stirring at a controlled speed (e.g., 1500 rpm) using an overhead stirrer.
-
Solvent Evaporation: Continue stirring for a defined period (e.g., 2 hours) to allow for the diffusion of the organic solvent and the formation of solid microsponges.
-
Isolation and Drying: Filter the resulting microsponges using a Whatman filter paper. Wash the collected microsponges with distilled water to remove any residual emulsifying agent. Dry the microsponges in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Characterization of this compound Microsponges
A. Determination of Production Yield: Calculate the production yield as the percentage of the final weight of the prepared microsponges to the initial total weight of the drug and polymer used.
B. Determination of Entrapment Efficiency:
-
Accurately weigh a specific amount of microsponges and dissolve them in a suitable solvent to extract the entrapped this compound.
-
Analyze the concentration of this compound in the resulting solution using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the entrapment efficiency using the following formula: Entrapment Efficiency (%) = (Actual Drug Content / Theoretical Drug Content) x 100
C. Particle Size Analysis: Determine the particle size and size distribution of the microsponges using techniques such as laser light diffractometry or optical microscopy. The desired particle size for topical applications is typically between 5 and 300 µm to avoid a gritty feel on the skin.
D. Morphological Characterization: Examine the surface morphology and internal structure of the microsponges using Scanning Electron Microscopy (SEM). This will reveal their spherical shape and porous nature.
E. In-Vitro Drug Release Study:
-
Use a Franz diffusion cell apparatus for the in-vitro release study.
-
Place a specific amount of this compound microsponges in the donor compartment, separated from the receptor compartment by a synthetic membrane.
-
Fill the receptor compartment with a suitable dissolution medium (e.g., phosphate buffer pH 5.8) maintained at 37 ± 0.5°C.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace them with fresh medium.
-
Analyze the amount of this compound released in the samples using a suitable analytical method.
-
The cumulative amount of drug released is then plotted against time to determine the release profile.
Visualizations
Caption: Experimental workflow for the formulation and characterization of this compound microsponges.
References
- 1. Screening of this compound Microsponges Fabrication Parameters with Insight on the In vitro Biological Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. iajps.com [iajps.com]
- 4. zenodo.org [zenodo.org]
- 5. Resolving acne with optimized this compound microspongeal gel, in vivo and clinical evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Use of Adapalene in In Vitro Skin Aging and Photoaging Studies
Introduction
Skin aging is a complex biological process categorized into intrinsic (chronological) aging and extrinsic (photoaging) aging, primarily driven by exposure to ultraviolet (UV) radiation. Photoaging is characterized by the degradation of extracellular matrix (ECM) components, particularly collagen, mediated by matrix metalloproteinases (MMPs), and accompanied by a chronic inflammatory state. Adapalene, a third-generation synthetic retinoid, is a potent modulator of skin cell behavior. It selectively targets retinoic acid receptors (RARs), with a high affinity for RAR-β and RAR-γ, which are predominantly expressed in the dermis and epidermis, respectively[1][2][3]. This selectivity allows this compound to regulate gene expression related to cellular differentiation, proliferation, and inflammation, making it a valuable tool for investigating and counteracting the mechanisms of skin aging in vitro.[2][]
These application notes provide a comprehensive overview of the methodologies for utilizing this compound in in vitro models of skin aging and photoaging, designed for researchers, scientists, and professionals in drug development.
Section 1: Molecular Mechanisms and Signaling Pathways
This compound exerts its effects on skin cells through multiple signaling pathways that are central to the aging process. In vitro studies can be designed to dissect these mechanisms.
1.1 Primary Mechanism: Retinoic Acid Receptor (RAR) Activation this compound's primary mechanism involves binding to nuclear receptors RAR-β and RAR-γ. This complex then heterodimerizes with Retinoid X Receptors (RXRs). The resulting this compound-RAR/RXR complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This action normalizes keratinocyte differentiation and stimulates fibroblast activity.
1.2 Inhibition of the AP-1 Photoaging Pathway UV radiation generates reactive oxygen species (ROS), which activate the MAP kinase cascade, leading to the upregulation of the transcription factor Activator Protein-1 (AP-1). AP-1 increases the expression of MMPs (e.g., MMP-1, MMP-3, MMP-9) that degrade collagen and other ECM proteins. This compound has been shown to possess anti-AP-1 activity, thereby inhibiting this key pathway in photoaging.
1.3 Anti-Inflammatory Effect via NF-κB Inhibition Chronic inflammation ("inflammaging") is a hallmark of skin aging. Inflammatory stimuli, including UV radiation, can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines like CCL2 and CCL27. This compound has been demonstrated to downregulate the expression of phosphorylated NF-κB (pNF-κB), thus suppressing the downstream inflammatory cascade.
Section 2: Experimental Protocols
The following protocols provide detailed methodologies for investigating the effects of this compound on key markers of skin aging in vitro.
2.1 In Vitro Models
-
Primary Human Dermal Fibroblasts (HDFs): The ideal model for studying collagen and elastin synthesis, ECM remodeling, and MMP regulation. These cells are the primary producers of the dermal matrix.
-
Human Epidermal Keratinocytes (e.g., HaCaT cell line, Primary NHEK): Essential for studying inflammatory responses, cellular differentiation, and epidermal barrier function.
-
Co-culture or 3D Skin Equivalents: Advanced models that mimic the interaction between the epidermis and dermis, providing a more physiologically relevant system.
2.2 General Experimental Workflow for Photoaging Studies
A typical in vitro photoaging experiment follows a structured workflow to assess the protective or restorative effects of a compound like this compound.
Protocol 1: Evaluating this compound's Effect on Collagen Synthesis in HDFs
Objective: To quantify the effect of this compound on the production of Type I collagen in cultured primary human dermal fibroblasts.
Materials:
-
Primary Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Sircol™ Soluble Collagen Assay Kit
-
Reagents for Western Blotting (lysis buffer, antibodies for Pro-Collagen I and β-actin)
Methodology:
-
Cell Culture: Seed HDFs in 6-well plates at a density of 1 x 10⁵ cells/well. Culture until they reach 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium for 24 hours to synchronize the cells.
-
This compound Treatment: Treat the cells with fresh serum-free medium containing various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO at the highest concentration used for this compound).
-
Incubation: Incubate the cells for 48-72 hours.
-
Sample Collection:
-
Supernatant: Collect the cell culture medium from each well to measure secreted soluble collagen.
-
Cell Lysate: Wash cells with cold PBS, then lyse them with an appropriate buffer for Western blot analysis of intracellular pro-collagen.
-
-
Analysis:
-
Soluble Collagen: Quantify the amount of collagen in the collected supernatant using the Sircol™ Collagen Assay, following the manufacturer's instructions.
-
Pro-Collagen Protein Expression: Perform Western blot analysis on the cell lysates to determine the levels of Pro-Collagen Type I protein. Use β-actin as a loading control.
-
Protocol 2: Assessing this compound's Inhibition of UV-Induced MMP-1 Expression in HDFs
Objective: To determine if this compound can prevent or reduce the UV-induced expression of MMP-1 (collagenase) in HDFs.
Materials:
-
HDFs and associated culture reagents
-
This compound stock solution (in DMSO)
-
UVB light source with a calibrated radiometer
-
PBS
-
Reagents for qRT-PCR (RNA extraction kit, cDNA synthesis kit, primers for MMP1 and a housekeeping gene like GAPDH)
-
Reagents for ELISA (MMP-1 ELISA kit)
Methodology:
-
Cell Culture: Seed HDFs in 6-well plates and grow to 80-90% confluency.
-
Pre-treatment: Treat cells with serum-free medium containing this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 24 hours.
-
UVB Irradiation:
-
Remove the medium and gently wash the cells with PBS.
-
Cover the cells with a thin layer of PBS.
-
Expose the cells to a sub-lethal dose of UVB radiation (e.g., 20-50 mJ/cm²). Control wells should be sham-irradiated.
-
-
Post-Irradiation Incubation: Remove the PBS and add back the fresh treatment medium (containing this compound or vehicle). Incubate for 24-48 hours.
-
Sample Collection:
-
Supernatant: Collect the culture medium to measure secreted MMP-1 protein.
-
Cells: Harvest the cells for RNA extraction.
-
-
Analysis:
-
MMP-1 Gene Expression: Extract total RNA from the cells and perform qRT-PCR to quantify MMP1 mRNA levels. Normalize the results to the housekeeping gene.
-
MMP-1 Protein Secretion: Use an ELISA kit to measure the concentration of MMP-1 in the culture supernatant, following the manufacturer's protocol.
-
Protocol 3: Investigating this compound's Anti-inflammatory Effects in Keratinocytes
Objective: To assess the ability of this compound to suppress the expression of pro-inflammatory cytokines in HaCaT keratinocytes following an inflammatory stimulus.
Materials:
-
HaCaT cells and associated culture reagents
-
This compound stock solution (in DMSO)
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) at 1 µg/mL, or UVB radiation)
-
Reagents for qRT-PCR (primers for CCL2, IL6, and GAPDH)
-
Reagents for Western Blotting (antibodies for p-NF-κB, total NF-κB, and β-actin)
Methodology:
-
Cell Culture: Seed HaCaT cells in 6-well plates and grow to 80% confluency.
-
This compound Treatment: Treat the cells with medium containing this compound (e.g., 0, 100 nM, 250 nM, 1 µM) for 2 hours.
-
Inflammatory Challenge: Add the inflammatory stimulus (e.g., LPS) directly to the medium and co-incubate for an additional 6-24 hours. For a UV challenge, follow the irradiation protocol in section 2.2.
-
Sample Collection:
-
For qRT-PCR: Harvest cells after 6-8 hours of inflammatory challenge.
-
For Western Blot: To detect early signaling events like NF-κB phosphorylation, harvest cells 30-60 minutes after adding the stimulus.
-
-
Analysis:
-
Cytokine Gene Expression: Perform qRT-PCR to measure the relative mRNA expression of CCL2 and IL6.
-
NF-κB Activation: Use Western blotting to analyze the ratio of phosphorylated NF-κB (p-NF-κB) to total NF-κB protein, which indicates pathway activation.
-
Section 3: Data Presentation
Quantitative data from in vitro experiments should be organized to clearly demonstrate dose-dependent and time-dependent effects. The following tables serve as examples for presenting typical results from the protocols described above.
Table 1: Effect of this compound on Pro-Collagen I and MMP-1 Expression in UV-Irradiated HDFs
| Treatment Group | Pro-Collagen I Expression (Fold Change vs. Control) | MMP-1 Secretion (pg/mL) |
| Control (No UV, No this compound) | 1.00 ± 0.12 | 50 ± 8 |
| UV Only | 0.45 ± 0.08 | 450 ± 35 |
| UV + this compound (10 nM) | 0.62 ± 0.10 | 310 ± 28 |
| UV + this compound (100 nM) | 0.85 ± 0.11 | 180 ± 21 |
| UV + this compound (1 µM) | 1.15 ± 0.15 | 95 ± 12 |
| Data are presented as mean ± SD and are hypothetical, based on expected outcomes from retinoid studies. |
Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in Stimulated Keratinocytes
| Treatment Group | CCL2 mRNA Expression (Fold Change vs. Control) | IL-6 mRNA Expression (Fold Change vs. Control) |
| Control (Unstimulated) | 1.0 ± 0.2 | 1.0 ± 0.3 |
| Stimulus Only | 15.2 ± 1.8 | 25.5 ± 3.1 |
| Stimulus + this compound (100 nM) | 9.8 ± 1.1 | 16.1 ± 2.5 |
| Stimulus + this compound (250 nM) | 4.5 ± 0.7 | 7.8 ± 1.4 |
| Stimulus + this compound (1 µM) | 2.1 ± 0.5 | 3.5 ± 0.9 |
| Data are presented as mean ± SD and are representative of expected outcomes based on published literature. |
References
Application of Adapalene in Cancer Cell Line Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adapalene, a third-generation synthetic retinoid, is an established treatment for acne vulgaris.[1][2][3] Emerging evidence has highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit proliferation and induce apoptosis in various cancer cell lines.[4][5] This document provides detailed application notes and protocols for assessing the anti-proliferative effects of this compound on cancer cell lines, intended for researchers and professionals in drug development.
This compound exerts its anti-cancer effects through multiple mechanisms. It is known to modulate reactive oxygen species (ROS) levels, leading to oxidative stress and selective apoptosis in cancer cells. Furthermore, this compound can induce DNA damage and mitochondrial dysfunction, activating key signaling pathways involving p53 and checkpoint kinases. This leads to cell cycle arrest, typically at the S-phase, and the downregulation of essential cell cycle regulators like CDK2 and various cyclins. This compound has also been shown to influence the Bax/Bcl-2 ratio, further promoting apoptosis.
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. These values can serve as a reference for determining appropriate concentration ranges for initial experiments.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) |
| Prostate Cancer | RM-1 | ~8.23 | 24 |
| Prostate Cancer | RM-1 | ~3.08 | 48 |
| Triple-Negative Breast Cancer | MDA-MB-468 | 17.57 | 72 |
| Triple-Negative Breast Cancer | MDA-MB-231 | 19.54 | 72 |
| Estrogen Receptor-Positive Breast Cancer | MCF-7 | 24.28 | 72 |
| Murine Triple-Negative Breast Cancer | 4T1 | 14.7 | 72 |
| Multiple Myeloma | AMO1 | 1.76 | 72 |
| Multiple Myeloma | JJN3 | 9.10 | 72 |
| T-cell Acute Lymphoblastic Leukemia | CCRF-CEM | 1.83 | 72 |
| Multidrug-Resistant T-ALL | CEM/ADR5000 | 2.30 | 72 |
| Bladder Cancer | Panel of 5 lines (mean) | 6.84 (2D culture) | Not Specified |
| Bladder Cancer | Panel of 5 lines (mean) | 14.01 (3D culture) | Not Specified |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for assessing its anti-proliferative effects.
Caption: this compound's mechanism of action in cancer cells.
Caption: Experimental workflow for assessing this compound.
Experimental Protocols
MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (and a vehicle control, e.g., 0.1% DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
BrdU Incorporation Assay
This assay measures DNA synthesis as a direct marker of cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution (e.g., 10 µM)
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate for detection (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell doubling time.
-
Fixation and Denaturation: Remove the labeling solution, and fix and denature the cellular DNA according to the manufacturer's instructions of the BrdU assay kit.
-
Antibody Incubation: Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Detection: Add the appropriate substrate and measure the signal (absorbance or fluorescence).
-
Data Analysis: Quantify the amount of BrdU incorporation as a measure of cell proliferation.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Agar or soft agar solution
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Base Layer Preparation: Prepare a base layer of 0.6-1.2% agar in complete medium in each well of a 6-well plate and allow it to solidify.
-
Cell Suspension: Prepare a single-cell suspension of the cancer cells in a low-melting-point agar (0.3-0.7%) in complete medium.
-
Cell Plating: Plate the cell-agar suspension on top of the base layer at a low density (e.g., 500-1000 cells/well).
-
This compound Treatment: this compound can be incorporated into the top agar layer or added to the medium overlaying the agar.
-
Incubation: Incubate the plates for 1-3 weeks at 37°C in a humidified 5% CO2 incubator, replacing the medium with fresh medium containing this compound every 2-3 days.
-
Staining: After colonies have formed, fix and stain the colonies with crystal violet solution.
-
Colony Counting: Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction to determine the effect of this compound on clonogenic survival.
Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins involved in cell cycle regulation and apoptosis.
Materials:
-
Cancer cell lines treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p53, p21, CDK2, Cyclin A2, Cyclin E1, Bax, Bcl-2, cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse the this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies followed by HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Conclusion
This compound demonstrates significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. The protocols provided herein offer a comprehensive framework for investigating the anti-cancer properties of this compound. Researchers should optimize the experimental conditions, such as cell seeding density and this compound concentration, for each specific cancer cell line to ensure robust and reproducible results. Further investigation into the signaling pathways modulated by this compound will be crucial in elucidating its full therapeutic potential in oncology.
References
- 1. This compound inhibits the growth of triple-negative breast cancer cells by S-phase arrest and potentiates the antitumor efficacy of GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | this compound and Doxorubicin Synergistically Promote Apoptosis of TNBC Cells by Hyperactivation of the ERK1/2 Pathway Through ROS Induction [frontiersin.org]
- 4. The synthetic retinoid this compound inhibits proliferation and induces apoptosis in colorectal cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Prostate Cancer Cell Proliferation In Vitro and In Vivo by Inducing DNA Damage, S-phase Cell Cycle Arrest, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Adapalene solubility for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Adapalene solubility in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound is a third-generation topical retinoid, chemically derived from naphthoic acid.[1][2] It is highly lipophilic and functions as a selective agonist for retinoic acid receptors (RARs), with a particular affinity for RAR-β and RAR-γ subtypes.[][4][5] The mechanism involves this compound binding to these nuclear receptors, which then form a heterodimer with retinoid X receptors (RXRs). This complex binds to specific DNA sites known as Retinoic Acid Response Elements (RAREs), modulating the transcription of target genes. This process influences key cellular functions such as proliferation, differentiation, and inflammation.
Q2: Why is this compound difficult to dissolve for in vitro experiments? this compound is a hydrophobic compound with very low aqueous solubility. It is described as being practically insoluble in water. This inherent property makes it challenging to prepare homogenous solutions in aqueous-based cell culture media and buffers, often leading to precipitation.
Q3: What are the best solvents for creating a stock solution of this compound? this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used and effective. It is also soluble in tetrahydrofuran (THF) and sparingly soluble in ethanol. For consistency, it is recommended to use fresh, anhydrous DMSO, as moisture absorption can reduce solubility.
Q4: What is the maximum recommended final concentration of DMSO in cell culture media? The final concentration of DMSO in the culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. While tolerance varies between cell lines, a final concentration of ≤ 0.5% is a common recommendation, with ≤ 0.1% being preferable. It is critical to include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments to account for any effects of the solvent itself.
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Reported Solubility | Molar Concentration (Approx.) | Source(s) | Notes |
| DMSO | ~5 - 17 mg/mL | ~12.1 - 41.2 mM | Solubility can be affected by the purity and water content of the DMSO. Sonication or gentle warming may aid dissolution. | |
| Dimethylformamide (DMF) | ~5 mg/mL | ~12.1 mM | Should be purged with an inert gas. | |
| Ethanol | Sparingly Soluble / Insoluble | Not consistently reported | Reports are conflicting; solubility is limited. Stock solutions of 0.1 mg/mL have been prepared. | |
| Propylene Glycol | 5.7 ± 0.54 mg/mL | ~13.8 mM | - | |
| Water | Practically Insoluble | Negligible | - |
Troubleshooting Guide: Preventing this compound Precipitation
Issue 1: A precipitate forms immediately after adding my this compound stock solution to the culture medium.
-
Question: I diluted my 10 mM this compound stock in DMSO directly into my cell culture medium to a final concentration of 10 µM, and it immediately turned cloudy. What went wrong?
-
Answer: This is a common phenomenon known as "solvent shock" or "crashing out." It occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble. The final DMSO concentration is too low to keep the this compound dissolved at that concentration.
-
Solutions & Best Practices:
-
Decrease Final Concentration: Your target concentration may exceed this compound's solubility limit in the final medium. Consider performing a dose-response experiment starting with lower concentrations.
-
Improve Mixing Technique: Instead of adding the stock directly to the bulk medium, add the stock solution dropwise while gently swirling or vortexing the medium. This ensures rapid and even dispersion, preventing localized high concentrations.
-
Use an Intermediate Dilution Step: The most effective method is to perform a serial dilution. First, create an intermediate dilution of your stock in a small volume of pre-warmed (37°C) medium. Then, add this intermediate solution to the final volume of your culture medium. This gradual decrease in solvent concentration helps maintain solubility.
-
Issue 2: The culture medium containing this compound becomes cloudy or forms a precipitate over time during incubation.
-
Question: My this compound-containing medium was clear when I started my experiment, but after 24 hours in the incubator, I see a fine precipitate. What could be the cause?
-
Answer: Delayed precipitation can occur due to the compound's instability in the complex culture environment over time. Several factors can contribute to this issue.
-
Potential Causes & Solutions:
-
pH Instability: Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.
-
Solution: Ensure your medium is adequately buffered. If your medium does not contain HEPES, consider adding it to provide more robust buffering capacity.
-
-
Temperature Fluctuations: Repeatedly moving media between a warm incubator and colder storage can cause less soluble components to fall out of solution.
-
Solution: Prepare only the amount of this compound-containing medium needed for the experiment. If you must prepare a larger batch, aliquot it into single-use volumes to avoid repeated temperature cycles.
-
-
Interaction with Media Components: Components within the medium, such as salts or proteins from Fetal Bovine Serum (FBS), can interact with this compound, leading to the formation of insoluble complexes over time.
-
Solution: If your experiment allows, try reducing the serum concentration. You can also test the stability of this compound in a simpler buffered solution (like PBS) to determine if media components are the primary issue.
-
-
Issue 3: My frozen this compound stock solution has solid particles after thawing.
-
Question: I thawed my DMSO stock of this compound and noticed small crystals that won't redissolve. Is it still usable?
-
Answer: This indicates that the compound may have precipitated out of the DMSO during the freeze-thaw cycle. Using this stock will lead to inaccurate dosing.
-
Potential Causes & Solutions:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can compromise its integrity and lead to precipitation.
-
Solution: Aliquot the stock solution into smaller, single-use volumes after initial preparation. This ensures that you only thaw what you need for each experiment.
-
-
Moisture Contamination: DMSO is hygroscopic (absorbs moisture). Water contamination can significantly lower the solubility of hydrophobic compounds like this compound.
-
Solution: Use anhydrous, high-purity DMSO. When preparing aliquots, work quickly in a sterile environment (e.g., a laminar flow hood) to minimize exposure to air.
-
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Concentrated this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for long-term storage.
Materials:
-
This compound powder (MW: 412.52 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
Procedure:
-
In a sterile environment, weigh out 4.13 mg of this compound powder and transfer it to a sterile conical tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the this compound powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution but should be done cautiously.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the 10 mM stock solution into smaller, single-use sterile tubes (e.g., 20-50 µL per tube) to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date.
-
Store the aliquots at -20°C or -80°C, protected from light, for long-term stability.
Protocol 2: Preparation of a 10 µM this compound Working Solution for Cell Culture
Objective: To treat cells with a final concentration of 10 µM this compound while minimizing the risk of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an Intermediate Dilution (100 µM):
-
In a sterile tube, add 990 µL of pre-warmed cell culture medium.
-
Add 10 µL of the 10 mM this compound stock to the medium.
-
Mix immediately but gently by flicking the tube or pipetting up and down. This creates a 1:100 dilution, resulting in a 100 µM intermediate solution with 1% DMSO.
-
-
Prepare the Final Working Solution (10 µM):
-
In a separate sterile conical tube, add 9 mL of pre-warmed cell culture medium.
-
Add 1 mL of the 100 µM intermediate solution to the 9 mL of medium.
-
Mix gently by inverting the tube several times.
-
-
The final 10 mL working solution now contains 10 µM this compound with a final DMSO concentration of 0.1%.
-
Use this freshly prepared working solution to treat your cells immediately.
Visualized Workflows and Pathways
References
Adapalene in Cell Culture: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the use of Adapalene in in vitro cell culture experiments. This compound, a third-generation synthetic retinoid, is a valuable tool for studying cellular differentiation, proliferation, and inflammation. Due to its hydrophobic nature, careful preparation and handling are crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
This compound is practically insoluble in water and should be dissolved in an organic solvent to prepare a concentrated stock solution.[1][2] The most commonly used and recommended solvent is dimethyl sulfoxide (DMSO).[3][4] Dimethyl formamide (DMF) can also be used.[4]
2. What is the typical concentration for an this compound stock solution?
A stock solution can be prepared by dissolving this compound in DMSO or DMF to a concentration of approximately 5 mg/mL. It is crucial to ensure the this compound is completely dissolved before further dilution.
3. How should this compound stock solutions be stored?
For long-term storage, it is recommended to store this compound as a solid at -20°C, where it should be stable for at least two years. Stock solutions prepared in DMSO or DMF should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C. An ethanolic stock solution of this compound has been found to be stable for at least 7 days when stored in the refrigerator. It is not recommended to store aqueous dilutions of this compound for more than one day.
4. How do I prepare working concentrations of this compound in cell culture media?
To prepare working concentrations, the this compound stock solution should be serially diluted in pre-warmed (37°C) cell culture medium. It is critical to add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion. This helps to prevent the hydrophobic compound from precipitating out of the aqueous solution.
5. What is the maximum final concentration of DMSO that is safe for cells in culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. A final DMSO concentration of 0.5% or lower is generally considered safe for most cell lines, with 0.1% being ideal. However, the sensitivity to DMSO can vary between cell types, so it is advisable to perform a vehicle control experiment to assess the effect of DMSO on your specific cells.
Troubleshooting Guides
Issue 1: Precipitation Observed Upon Dilution in Cell Culture Media
Problem: A precipitate forms immediately after diluting the this compound stock solution into the cell culture medium.
Possible Causes and Solutions:
| Possible Cause | Explanation | Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium and conditions. Start with lower working concentrations if possible. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of medium can cause the compound to "crash out" of solution. | Perform serial dilutions. First, create an intermediate dilution of the stock in a small volume of pre-warmed medium, then add this to the final volume. |
| Low Temperature of Media | The solubility of hydrophobic compounds like this compound decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture medium for preparing working solutions. |
| pH of the Medium | The pH of the medium can influence the solubility of some compounds. | While this compound is relatively stable across a range of pH values, extreme pH can affect its stability. Ensure your medium is properly buffered and the pH is within the optimal range for your cells (typically 7.2-7.4). |
Issue 2: Inconsistent or No Effect of this compound Treatment
Problem: Cells treated with this compound do not show the expected biological response, or the results are not reproducible.
Possible Causes and Solutions:
| Possible Cause | Explanation | Solution |
| Degradation of this compound | Although chemically stable, this compound can degrade under certain conditions, such as prolonged exposure to light or acidic environments. | Prepare fresh working solutions for each experiment from a properly stored stock solution. Protect solutions from light as much as possible. |
| Precipitation in the Well | This compound may precipitate out of solution over the course of a long-term experiment, reducing its effective concentration. | Visually inspect the culture wells for any signs of precipitation. Consider using a lower concentration of this compound or including a solubilizing agent if compatible with your experimental system. The presence of serum in the media can sometimes help to stabilize hydrophobic compounds. |
| Interaction with Serum Proteins | This compound can bind to proteins in fetal bovine serum (FBS), which may affect its bioavailability and activity. | The effect of serum protein binding can be complex. While it may increase solubility, it could also potentially reduce the free concentration of this compound available to the cells. If you suspect this is an issue, you may need to test a range of serum concentrations or consider using serum-free medium if appropriate for your cells. |
| Incorrect Dosing | Errors in calculating dilutions or pipetting can lead to inaccurate final concentrations. | Double-check all calculations and ensure pipettes are properly calibrated. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight of this compound = 412.5 g/mol ).
-
In a sterile environment (e.g., a biological safety cabinet), weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.
-
Add the required volume of sterile DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, pre-warmed to 37°C
-
Sterile 96-well plate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of your pre-warmed cell culture medium to each well.
-
Add a small, equal volume of each this compound-DMSO dilution to the corresponding wells (ensure the final DMSO concentration is consistent and below 0.5%). Include a DMSO-only control.
-
Gently mix the plate.
-
Immediately read the absorbance of the plate at 600 nm to get a baseline reading (Time 0).
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Read the absorbance at various time points (e.g., 1, 4, 24 hours). An increase in absorbance indicates precipitation.
-
The highest concentration of this compound that does not show a significant increase in absorbance over time is considered the maximum soluble concentration under your experimental conditions.
This compound Stability Data
While this compound is known to be more chemically stable than other retinoids like tretinoin, especially in the presence of light and oxidizing agents, specific quantitative data on its half-life in different cell culture media under standard incubation conditions is limited in publicly available literature. However, forced degradation studies have provided some insights into its stability under various stress conditions.
| Condition | Degradation of this compound | Reference |
| Acidic (0.1 N HCl, 24h) | 15.42% | |
| Acidic (0.5 N HCl, 24h) | 76.76% | |
| Alkaline (0.1 N NaOH, 48h) | No degradation | |
| Alkaline (0.5 N NaOH, 24h) | 27.80% | |
| Oxidative (10% H₂O₂, 24h) | 24.07% | |
| Thermal (80°C) | Stable | |
| Photolytic (UV light) | Stable |
Note: These conditions are for forced degradation studies and may not directly reflect stability in cell culture media.
This compound Signaling Pathway and Experimental Workflow
This compound exerts its effects by selectively binding to the nuclear retinoic acid receptors (RARs), specifically RARβ and RARγ. This this compound-RAR complex then forms a heterodimer with the retinoid X receptor (RXR). This heterodimeric complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This regulation of gene expression leads to changes in cellular processes such as differentiation, proliferation, and inflammation.
Caption: this compound signaling pathway. (Within 100 characters)
The following diagram illustrates a general workflow for conducting an experiment with this compound in cell culture.
Caption: General experimental workflow for this compound treatment. (Within 100 characters)
References
Technical Support Center: Troubleshooting Adapalene-Induced Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during in vitro experiments on Adapalene-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound-induced cytotoxicity?
This compound, a third-generation synthetic retinoid, primarily exerts its cytotoxic effects by inducing cell cycle arrest and apoptosis.[1][2] It selectively binds to retinoic acid receptors (RARs), particularly RARβ and RARγ, which modulates gene expression related to cell proliferation, differentiation, and inflammation.[3][4] In cancer cells, this compound has been shown to trigger DNA damage, leading to S-phase or G2/M phase arrest and subsequent apoptosis.[1] This process often involves the activation of the DNA damage response pathway, including the upregulation of proteins like p53 and p21. This compound can also increase the production of reactive oxygen species (ROS) and modulate key apoptosis-regulating proteins such as the Bax/Bcl-2 ratio, leading to the activation of caspases.
Q2: I am not observing any significant cytotoxicity with this compound in my cell line. What could be the reason?
Several factors could contribute to a lack of cytotoxic effect. Firstly, the sensitivity to this compound is highly cell-line dependent. For instance, some gastric cancer cell lines like AGS and MKN-45 have shown no significant cytotoxicity when treated with this compound alone. However, in these cases, this compound was found to synergistically enhance the cytotoxicity of conventional chemotherapeutic drugs. Secondly, the concentration range and treatment duration might be insufficient. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions. Lastly, ensure the proper dissolution and stability of this compound in your culture medium.
Q3: My results show high variability between replicate wells. What are the common causes and solutions?
High variability can obscure the true effect of this compound. Common causes include inconsistent cell seeding, pipetting errors, and the "edge effect" on microplates.
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps. A cell titration experiment can help determine the optimal seeding density for your specific cell type.
-
Pipetting: Use calibrated pipettes and be consistent with your technique. When adding reagents, avoid forceful pipetting that could detach or damage cells.
-
Edge Effect: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media to maintain humidity.
Q4: How do I choose an appropriate cell line to study this compound's cytotoxic effects?
The choice of cell line depends on your research question. This compound has shown significant anti-cancer activity in various cancer cell lines, including melanoma, multiple myeloma, leukemia, prostate cancer, and triple-negative breast cancer. It is advisable to review the literature to find cell lines that have been previously reported to be sensitive to this compound. If you are exploring its effect on a new cancer type, it is recommended to screen a panel of cell lines to identify the most responsive ones.
Q5: What is a typical concentration range and incubation time for this compound treatment?
The effective concentration of this compound can vary significantly between cell lines, with IC50 values ranging from approximately 1.76 µM to over 45 µM. A common approach is to perform a dose-response study with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value for your specific cell line. Incubation times typically range from 24 to 72 hours.
Q6: Can the vehicle control (e.g., DMSO) affect my results?
Yes, the solvent used to dissolve this compound, typically DMSO, can have cytotoxic effects at higher concentrations. It is crucial to determine the maximum concentration of the vehicle that does not affect cell viability and to include a vehicle-only control in all experiments. This control group is treated with the same volume of vehicle as the highest concentration of this compound used.
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Viability or No Cytotoxic Effect
Q: I treated my cells with this compound but my viability assay (e.g., MTT, XTT) shows high or unchanged cell viability. What should I do?
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for unexpectedly high cell viability.
Guide 2: Discrepancy Between Different Cytotoxicity Assays
Q: My MTT assay results do not correlate with what I see under the microscope or with results from another assay (e.g., LDH or ATP-based). Why is this happening?
Different cytotoxicity assays measure different cellular parameters, which can lead to discrepancies.
-
Metabolic Assays (e.g., MTT, XTT, Resazurin): These colorimetric assays measure the metabolic activity of cells. A decrease in signal indicates a reduction in metabolic activity, which can be due to either cell death or a cytostatic effect (inhibition of proliferation). Some compounds can also interfere with the assay reagents, leading to inaccurate readings.
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays measure the leakage of intracellular components or the uptake of a dye, which occurs when the cell membrane is compromised, an indicator of necrosis or late apoptosis.
-
ATP-Based Assays: These luminescent assays quantify the amount of ATP in a cell population, which is a marker of viable, metabolically active cells. A low signal suggests cell death or metabolic compromise.
Troubleshooting Steps:
-
Confirm Cell Death Visually: Use microscopy to visually inspect the cells for morphological changes associated with apoptosis (e.g., cell shrinkage, membrane blebbing) or necrosis.
-
Use an Orthogonal Method: It is good practice to confirm results using at least two different types of assays that measure different aspects of cell health. For example, complement a metabolic assay with a membrane integrity assay or an apoptosis assay (e.g., Annexin V staining).
-
Check for Assay Interference: To test if this compound interferes with your assay, run a cell-free control where you add this compound to the media and the assay reagent. If you see a signal change, your compound is likely interfering with the assay.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary widely depending on the cell line and the duration of treatment.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| AMO1 | Multiple Myeloma | 72 | 1.76 ± 0.39 | |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 72 | 1.83 ± 0.46 | |
| CEM/ADR5000 | Multidrug-Resistant Leukemia | 72 | 2.30 ± 0.09 | |
| RM-1 | Prostate Cancer | 48 | 3.08 | |
| RM-1 | Prostate Cancer | 24 | 8.23 | |
| JJN3 | Multiple Myeloma | 72 | 9.10 ± 1.85 | |
| 4T1 | Murine Triple-Negative Breast Cancer | 72 | 13.43 | |
| 4T1 | Murine Triple-Negative Breast Cancer | 72 | 14.7 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 72 | 17.57 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 72 | 18.75 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 72 | 19.54 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 72 | 21.18 | |
| MCF-7 | Breast Cancer (ER+) | 72 | 24.28 | |
| MCF-7 | Breast Cancer (ER+) | 72 | 25.36 | |
| PBMCs | Healthy Leukocytes | 72 | 36.72 ± 0.64 | |
| H929 | Multiple Myeloma | 24 | 43.49 | |
| LP-1 | Multiple Myeloma | 24 | 45.37 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay for measuring cell metabolic activity.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well. Incubate for 24 hours to allow cells to adhere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the diluted compounds. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well. Mix thoroughly on an orbital shaker to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each treatment by normalizing the absorbance readings to the vehicle control.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on DNA content.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 48 or 72 hours.
-
Harvest and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70-80% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a PI staining solution containing RNase A.
-
Flow Cytometry: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark. Analyze the DNA content using a flow cytometer. The data will show the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This is a common flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed and treat cells with this compound as described for the cell cycle analysis.
-
Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathway Visualization
This compound-induced cytotoxicity often involves the induction of DNA damage, which can trigger cell cycle arrest and apoptosis through various signaling pathways.
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. This compound suppressed the proliferation of melanoma cells by S-phase arrest and subsequent apoptosis via induction of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances Regarding the Therapeutic Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Adapalene degradation in experimental setups
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Adapalene in experimental setups.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound compared to other retinoids?
A1: this compound is a third-generation retinoid and is structurally a naphthoic acid derivative. This structure makes it significantly more stable, especially against light and oxidation, compared to first and second-generation retinoids like tretinoin.[1][2] While tretinoin is highly sensitive to light and oxidation, this compound exhibits remarkable stability under similar conditions.[3][4]
Q2: What are the primary factors that can cause this compound degradation in an experimental setting?
A2: The primary factors that can lead to the degradation of this compound include exposure to acidic conditions, strong oxidizing agents, and prolonged exposure to UV light.[1] It is relatively stable in alkaline solutions and to heat.
Q3: Is this compound sensitive to light? Should I work with it in the dark?
A3: this compound is much more photostable than other retinoids like tretinoin. However, prolonged exposure to UV light (e.g., 254 nm and 366 nm) can cause degradation. For routine experiments, working under normal laboratory lighting is generally acceptable, but it is good practice to protect this compound solutions from direct, high-intensity light or prolonged exposure to UV sources.
Q4: Can I mix this compound with benzoyl peroxide in my formulation?
A4: Yes, this compound is chemically stable in the presence of benzoyl peroxide, a common feature that distinguishes it from tretinoin, which degrades rapidly when combined with benzoyl peroxide. This stability allows for their combined use in formulations.
Q5: What are the known degradation products of this compound?
A5: Under forced degradation conditions, this compound can degrade into several products. Under acidic stress, the adamantane group can be cleaved. Photolytic degradation can affect the naphthalene moiety. Oxidative conditions can lead to the formation of a 1,4-naphthoquinone derivative.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound potency in an acidic formulation. | This compound is known to be less stable in acidic conditions. | Buffer the formulation to a pH closer to neutral if the experimental design allows. If an acidic pH is necessary, conduct experiments promptly after preparation and store the formulation at reduced temperatures to minimize degradation. |
| Unexpected peaks appearing in HPLC analysis after adding an oxidizing agent. | This compound is susceptible to oxidative degradation. | Avoid the use of strong oxidizing agents in your experimental setup if possible. If they are required, use the minimum necessary concentration and consider adding an antioxidant to the formulation, after verifying its compatibility with this compound. |
| Gradual degradation of this compound stock solution stored in a clear vial on the lab bench. | Prolonged exposure to ambient or UV light can cause photolytic degradation. | Store this compound stock solutions in amber or opaque vials to protect them from light. For working solutions, prepare them fresh or store them protected from light. |
| Inconsistent results in cell culture experiments. | While this compound itself is stable, its delivery and interaction with cell culture media components could be a factor. The pH of the media can also influence stability. | Ensure consistent preparation and handling of this compound solutions for cell culture. Use a consistent, low percentage of solvent (e.g., DMSO) and ensure it is well-dispersed in the media. Monitor the pH of the culture media. |
Quantitative Data on this compound Degradation
The following table summarizes data from forced degradation studies, indicating the percentage of this compound degradation under various stress conditions.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | Room Temperature | 15.42% | |
| Acidic Hydrolysis | 0.3 M HCl | 10 minutes | Boiling | 28% | |
| Acidic Hydrolysis | 0.5 N HCl | 24 hours | Room Temperature | 76.76% | |
| Alkaline Hydrolysis | 0.1 N NaOH | 48 hours | Room Temperature | No degradation | |
| Alkaline Hydrolysis | 0.5 N NaOH | 24 hours | Room Temperature | 27.80% | |
| Alkaline Hydrolysis | 2 M NaOH | 2 hours | Boiling | Stable | |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temperature | 18.87% | |
| Oxidative | 10% H₂O₂ | 24 hours | Room Temperature | 24.07% | |
| Oxidative | 30% H₂O₂ | 10 minutes | 80°C | 30% | |
| Photolytic | UV light (254 nm) | 48 hours | N/A | Stable | |
| Photolytic | UV light (254 & 366 nm) | 12 hours | N/A | 25% | |
| Thermal | Dry Heat | 48 hours | 60°C | Stable |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Keep the mixture at room temperature for a specified period (e.g., 24 hours). Neutralize with 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Keep the mixture at room temperature for a specified period (e.g., 24 hours). Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Place a sample of the this compound stock solution in an oven at a controlled temperature (e.g., 60°C) for a specified period (e.g., 48 hours).
-
Photolytic Degradation: Expose a sample of the this compound stock solution in a transparent container to UV light (e.g., 254 nm) in a photostability chamber for a specified period (e.g., 48 hours). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
After the specified stress period, dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating analytical method, such as HPLC-UV, to determine the percentage of remaining this compound and to observe any degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the separation of its degradation products.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% glacial acetic acid in water) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 20:80 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 321 nm.
-
Injection Volume: 20 µL.
2. Standard Preparation:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.
3. Sample Preparation:
-
Dilute the samples from the forced degradation study with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Filter the samples through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
-
The percentage degradation can be calculated by comparing the amount of this compound remaining in the stressed samples to the initial concentration.
Visualizations
Caption: A typical workflow for assessing the stability of this compound.
Caption: Major degradation pathways of this compound under stress conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Photostability of Topical Agents Applied to the Skin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical stability of this compound and tretinoin when combined with benzoyl peroxide in presence and in absence of visible light and ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing Adapalene Delivery in Topical Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the topical delivery of Adapalene.
Troubleshooting Guide
This guide addresses common issues encountered during the development and evaluation of this compound formulations.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low this compound solubility in the formulation base. | This compound is a highly lipophilic drug with poor aqueous solubility.[1] | - Utilize co-solvents such as propylene glycol or Transcutol®. - Incorporate surfactants like Tween 80 or Span 20.[2] - Employ lipid-based delivery systems like microemulsions, solid lipid nanoparticles (SLNs), or liposomes to encapsulate this compound.[3][4][5] |
| Crystallization of this compound in the final formulation over time. | Supersaturation of this compound in the vehicle. | - Increase the concentration of solubilizing agents. - Encapsulate this compound within nanocarriers to prevent crystal growth. - Evaluate the physical stability of the formulation under accelerated conditions (e.g., different temperatures and humidity). |
| Poor in vitro skin permeation of this compound. | The stratum corneum acts as a significant barrier to drug penetration. | - Incorporate penetration enhancers like oleic acid, eucalyptus oil, or peppermint oil. - Reduce the particle size of the delivery system to the nanoscale to facilitate follicular penetration. - Utilize deformable vesicles like transfersomes that can squeeze through the intercellular spaces of the stratum corneum. |
| High skin irritation (erythema, scaling) observed in preclinical models. | Direct contact of this compound crystals with the skin and the presence of irritating excipients. | - Encapsulate this compound in nanocarriers like liposomes or SLNs to minimize direct contact with the skin surface. - Optimize the concentration of penetration enhancers and other excipients. - Develop formulations with controlled release properties to reduce the initial burst of the drug. |
| Inconsistent results in skin permeation studies. | Variability in skin samples (human or animal), experimental setup, or analytical method. | - Ensure consistent skin thickness and integrity for in vitro studies. - Standardize the experimental protocol for Franz diffusion cell studies, including receptor fluid, temperature, and sampling times. - Validate the HPLC or other analytical methods for this compound quantification in skin extracts and receptor fluid. |
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: What are the most promising nanocarrier systems for enhancing this compound delivery? A1: Several nanocarrier systems have shown significant promise for enhancing this compound delivery. These include:
-
Liposomes: Vesicular systems that can encapsulate this compound, improve its stability, and facilitate follicular targeting. Liposomal formulations have been shown to deliver more this compound to hair follicles compared to conventional gels.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles offer advantages like controlled release, improved stability, and the ability to localize the drug in the epidermis, thereby reducing systemic absorption and potential side effects.
-
Microemulsions: Thermodynamically stable, isotropic systems of oil, water, surfactant, and co-surfactant that can increase the solubility and skin penetration of this compound. They have been shown to enhance epidermal penetration and dermal retention.
-
Transfersomes: Deformable vesicles that can penetrate the stratum corneum more effectively than rigid liposomes.
-
-
Q2: How can I improve the solubility of this compound in my topical formulation? A2: this compound is a lipophilic compound with low aqueous solubility. To improve its solubility, you can:
-
Utilize organic solvents like ethanol or propylene glycol.
-
Incorporate non-ionic surfactants such as Tween® 80 or Span® 20.
-
Formulate this compound into an oil-in-water microemulsion using oils like oleic acid or isopropyl myristate.
-
-
Q3: My this compound formulation is causing skin irritation in my animal model. What can I do to reduce this? A3: Skin irritation is a known side effect of topical retinoids. To mitigate this, consider the following:
-
Encapsulation: Encapsulating this compound in carriers like liposomes or SLNs can reduce direct contact of the drug with the skin surface, thereby minimizing irritation.
-
Controlled Release: Formulations with a sustained release profile can prevent a high initial concentration of the drug on the skin, which is often associated with irritation.
-
Excipient Selection: Avoid known irritants in your formulation. The use of biocompatible lipids in SLNs and liposomes can improve tolerability.
-
Experimental Protocols & Evaluation
-
Q4: What is a standard protocol for an in vitro skin permeation study of this compound? A4: An in vitro skin permeation study, often conducted using Franz diffusion cells, is a standard method to evaluate the dermal penetration of topical formulations. A detailed protocol is provided in the "Experimental Protocols" section below.
-
Q5: How can I visualize the penetration of my this compound formulation into the skin? A5: Confocal Laser Scanning Microscopy (CLSM) is a powerful technique for visualizing the penetration of fluorescently labeled formulations into the skin. By incorporating a fluorescent dye into your nanocarrier or by using a fluorescent analog of this compound, you can track the depth and pathway of penetration (e.g., intercellular, transcellular, or follicular).
Mechanism of Action
-
Q6: What is the signaling pathway of this compound? A6: this compound is a third-generation retinoid that selectively targets retinoic acid receptors (RARs), specifically RAR-β and RAR-γ. This interaction modulates gene expression related to cellular differentiation, proliferation, and inflammation. A diagram of the signaling pathway is provided in the "Visualizations" section.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on enhancing this compound delivery.
Table 1: Comparison of this compound Delivery Systems
| Delivery System | Particle Size (nm) | Encapsulation Efficiency (%) | This compound Delivery/Permeation | Reference |
| Liposomes | 86.66 ± 3.5 | 97.01 ± 1.84 | 6.72 ± 0.83 µg/cm² in hair follicles | |
| Liposomal Gel | 181 | 89.69 ± 0.5 | 43 ± 0.06 µg/cm² permeated in 24h | |
| Transfersomal Gel | 152.1 | 58.65 | Enhanced release with peppermint oil | |
| Solid Lipid Nanoparticles (SLNs) | 102 ± 5 | >85 | 4.69-fold increased dermal bioavailability | |
| Microemulsion | 99.34 | - | AUC0→36h in dermis: 19.6 ± 1.22 µg/cm² | |
| Microemulsion | 13.86 - 56.16 | - | 95.37% drug release in 24h |
Table 2: In Vitro Skin Permeation Data for this compound Formulations
| Formulation | Flux (Js) (µg/cm²/h) | Amount Permeated (Qn) (µg/cm²) | Amount Retained in Skin (Qretention) (µg/cm²) | Reference |
| Microemulsion (MEs-Ap) | 0.81 ± 0.19 | 24.73 ± 4.24 | 2.08 ± 0.18 | |
| Commercial Gel (Differin®) | 0.022 ± 0.009 | 0.536 ± 0.103 | 0.523 ± 0.130 | |
| Acid-responsive Nanocarrier | 6.5 ± 0.6 (silicone membrane) | - | - | |
| Control Vehicle (Transcutol®) | 3.9 ± 0.4 (silicone membrane) | - | - |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the key steps for assessing the skin permeation of a topical this compound formulation.
-
Skin Preparation:
-
Excise full-thickness skin from a suitable animal model (e.g., pig ear skin, rat abdominal skin) or use human cadaver skin.
-
Carefully remove any subcutaneous fat and connective tissue.
-
If required, dermatomed skin of a specific thickness can be prepared.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to maintain sink conditions). The temperature should be maintained at 37 ± 0.5°C.
-
Continuously stir the receptor fluid with a magnetic stir bar.
-
-
Sample Application:
-
Apply a known quantity of the this compound formulation (e.g., 10 mg/cm²) to the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain a constant volume.
-
-
Quantification of this compound in the Skin:
-
At the end of the experiment, dismount the skin from the diffusion cell.
-
Wipe the skin surface to remove any excess formulation.
-
Separate the epidermis from the dermis using a heat-separation or tape-stripping method.
-
Extract this compound from the skin layers using a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze the this compound concentration in the receptor fluid samples and skin extracts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area over time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
-
Calculate the permeability coefficient (Kp).
-
Quantify the amount of this compound retained in the different skin layers.
-
Mandatory Visualizations
Caption: this compound's mechanism of action signaling pathway.
Caption: Experimental workflow for evaluating this compound formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and evaluation of this compound microemulsion for transfollicular drug delivery through guinea pig skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound loaded solid lipid nanoparticles gel: an effective approach for acne treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Evaluation of Topical Delivery of Microemulsions Containing this compound (MEs-Ap) for Acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Adapalene's Skin Penetration for Ex Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Adapalene. This resource provides troubleshooting guidance and detailed protocols to address common challenges encountered during ex vivo skin penetration and permeation studies.
Frequently Asked Questions (FAQs)
Q1: Why is achieving adequate skin penetration of this compound a challenge?
A1: this compound's physicochemical properties present several challenges. It is a third-generation retinoid that is highly lipophilic (logP ≈ 8.2) and practically insoluble in water. In many standard topical formulations, it exists as microcrystals, which can limit its dissolution and subsequent partitioning into the stratum corneum. Furthermore, its absorption through intact human skin is inherently low.
Q2: What are the most common ex vivo skin models for this compound studies, and which should I choose?
A2: Excised human skin is the gold standard for penetration studies due to its direct relevance. However, due to ethical and availability constraints, porcine (pig) ear skin is the most widely accepted and recommended alternative. Porcine skin shares significant histological and physiological similarities with human skin, including a comparable stratum corneum thickness, lipid composition, and follicular density. Rat skin has also been utilized but is generally considered less representative of human skin than porcine skin. The choice depends on the study's objective; for formulation screening and comparative studies, porcine skin is a robust and reliable model.
Q3: What formulation strategies can enhance this compound's skin penetration?
A3: Several advanced formulation strategies can overcome this compound's delivery challenges:
-
Lipid-Based Nanocarriers: Encapsulating this compound in systems like liposomes, transfersomes (ultradeformable vesicles), or solid lipid nanoparticles can improve its solubility, protect it from degradation, and facilitate its transport across the stratum corneum.
-
Polymeric Nanoparticles: Formulations using polymeric nanospheres can enhance this compound's solubility and are particularly effective for targeting delivery to hair follicles, a key site of action in acne treatment.
-
Microemulsions: These thermodynamically stable systems can increase the solubilization of this compound and enhance its penetration.
-
Inclusion of Penetration Enhancers: Incorporating chemical or natural penetration enhancers into the formulation can reversibly disrupt the stratum corneum barrier, allowing for greater drug permeation.
Q4: How does this compound exert its therapeutic effect in the skin?
A4: this compound's primary mechanism of action is the modulation of gene expression by binding to specific nuclear receptors. It selectively targets Retinoic Acid Receptors (RAR-γ and RAR-β) , which are abundant in the epidermis and dermis. Upon binding, the this compound-RAR complex forms a heterodimer with the Retinoid X Receptor (RXR) . This complete complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter region of target genes. This interaction regulates transcription, leading to:
-
Normalization of Keratinocyte Differentiation: It prevents the hyperkeratinization that leads to the formation of microcomedones (the precursors to acne lesions).
-
Anti-Inflammatory Effects: It down-regulates the expression of inflammatory mediators, such as Toll-like Receptor 2 (TLR-2), and inhibits the AP-1 signaling pathway, reducing the inflammation associated with acne.
Troubleshooting Guide
| Issue Encountered | Possible Causes | Recommended Solutions |
| Low or No Detectable this compound in Receptor Fluid | 1. Poor Formulation Release: The vehicle may have a higher affinity for this compound than the skin, preventing its release. 2. High Barrier Function of Skin: The ex vivo skin sample may be overly intact or thick. 3. Low this compound Solubility in Receptor Fluid: this compound is insoluble in aqueous buffers, preventing the maintenance of "sink conditions." 4. Insufficient Analytical Sensitivity: The HPLC or other analytical method may not have a low enough limit of quantification (LOQ). | 1. Optimize Formulation: Incorporate penetration enhancers (e.g., propylene glycol, oleic acid, peppermint oil) or use advanced carriers like liposomes or nanospheres. 2. Standardize Skin Preparation: Ensure consistent skin thickness and preparation methods. Pre-treat skin with enhancers if the study design allows. 3. Modify Receptor Fluid: For this compound, standard aqueous buffers like PBS are inadequate. Use a hydro-alcoholic mixture (e.g., ethanol:water) or add a non-ionic surfactant (e.g., Tween 80) or a protein like bovine serum albumin (BSA) to the receptor fluid to increase this compound's solubility.[1] 4. Optimize Analytical Method: Validate the HPLC method to ensure the LOQ is sufficient for expected concentrations.[2] Consider using a more sensitive detector (e.g., fluorescence or MS/MS). |
| High Variability Between Replicate Experiments (High SD/SE) | 1. Inherent Biological Variation: Ex vivo skin samples, even from the same donor, exhibit natural variations in thickness, lipid content, and hair follicle density.[3] 2. Inconsistent Formulation Application: Uneven or imprecise amounts of the formulation applied to the skin surface. 3. Franz Cell Setup Inconsistencies: Air bubbles trapped under the skin, inconsistent clamping pressure, or temperature fluctuations. 4. Inaccurate Sampling: Variations in the volume of receptor fluid withdrawn and replaced at each time point. | 1. Increase Sample Size (n): Use a larger number of skin donors and replicates to account for and average out biological variability. Report data from individual donors before averaging. 2. Standardize Application: Use a positive displacement pipette or weigh the applied dose on an analytical balance to ensure a consistent amount (e.g., 5-10 mg/cm²) is applied uniformly. 3. Refine Franz Cell Technique: Carefully inspect for and remove any air bubbles before starting the experiment. Use a torque wrench for consistent clamp pressure. Ensure the water bath maintains a constant temperature (typically 32°C).[4] 4. Use Calibrated Pipettes: Ensure precise and consistent sampling volumes. |
| Low Mass Balance / Poor Drug Recovery | 1. Binding to Equipment: Lipophilic compounds like this compound can adsorb to the surfaces of the Franz cell apparatus (glass) or plastic components. 2. Inefficient Extraction: The solvent and method used to extract this compound from the skin layers (stratum corneum, epidermis, dermis) or receptor fluid may be inefficient. 3. Drug Metabolism: Although less common in ex vivo setups with frozen skin, viable skin models can metabolize the drug. | 1. Perform Equipment Rinse: At the end of the experiment, rinse all parts of the Franz cell that were in contact with the formulation or receptor fluid (donor chamber, receptor chamber, stir bar) with a strong solvent (e.g., methanol, acetonitrile) and quantify the amount of this compound in the rinse to include in the total mass balance. 2. Validate Extraction Method: Test and validate the extraction procedure. This involves sonicating and/or homogenizing the skin samples in a suitable solvent (e.g., methanol or acetonitrile) and ensuring high recovery rates by spiking blank skin samples with a known amount of this compound.[5] 3. Use Metabolic Inhibitors (if applicable): If using fresh, metabolically active skin, consider adding metabolic inhibitors to the receptor fluid if metabolism is a concern. |
Data Presentation: Quantitative Comparison of this compound Formulations
The following tables summarize key quantitative data from various studies to provide a baseline for expected results. Note that direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Characteristics of this compound Delivery Systems
| Formulation Type | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment/Encapsulation Efficiency (%) | Reference |
| Liposomal Gel | 181 | 0.145 | -35.0 | 89.69 ± 0.5 | |
| Transfersomal Gel | 152.1 | 0.315 | -42.9 | 58.65 | |
| Polymeric Nanospheres | ~70 | <0.22 | N/A | N/A |
N/A: Not Available in the cited source.
Table 2: Ex Vivo Permeation and Retention Data for this compound Formulations
| Formulation Type | Skin Model | Permeation Time (h) | Cumulative Amount Permeated (µg/cm²) | Skin Retention (% of Applied Dose) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Reference |
| Liposomal Gel | N/A | 24 | 43.0 ± 0.06 | 28.27 ± 0.04 (Epidermis) | N/A | N/A | |
| Transfersomal Gel + Peppermint Oil | N/A | 8 | N/A | N/A | 4.89 ± 0.09 | 4.89 x 10⁻³ | |
| 0.1% this compound Gel | Human Skin | N/A | Below LOQ | Significant amounts in epidermis and dermis | N/A | N/A |
LOQ: Limit of Quantification. N/A: Not Available in the cited source. Note: Permeability Coefficient (Kp) is often calculated as Jss / C₀ (Concentration in donor), so units and values can vary based on the initial drug concentration.
Experimental Protocols & Visualizations
Overall Experimental Workflow
The general process for conducting an ex vivo skin penetration study for this compound is outlined below.
Caption: General workflow for an ex vivo this compound skin penetration study.
Detailed Methodologies
1. Protocol for Ex Vivo Skin Permeation using Franz Diffusion Cells
This protocol describes a typical experiment using vertical Franz diffusion cells.
-
Skin Preparation:
-
Obtain fresh full-thickness porcine ear skin. Remove subcutaneous fat and connective tissue using a scalpel.
-
If required, prepare epidermal sheets by immersing the skin in water at 60°C for 60 seconds, after which the epidermis can be gently peeled from the dermis. Alternatively, use a dermatome to obtain skin sections of a consistent thickness (e.g., 400-500 µm).
-
Cut the prepared skin into sections large enough to fit the Franz diffusion cells (e.g., 2-3 cm diameter).
-
-
Franz Cell Setup:
-
Prepare the receptor medium. Due to this compound's low aqueous solubility, a solution of phosphate-buffered saline (PBS, pH 7.4) with 0.5-1% Tween 80 or a 40-50% ethanol:water solution is recommended to maintain sink conditions.
-
Degas the receptor medium by sonication or vacuum filtration to prevent air bubble formation.
-
Fill the receptor compartment of the Franz cell, ensuring no bubbles are trapped in the chamber or sampling arm. Place a small magnetic stir bar in the receptor compartment.
-
Mount the skin section between the donor and receptor compartments, with the stratum corneum side facing the donor chamber. Clamp the chambers together securely and evenly.
-
Place the assembled cells in a temperature-controlled water bath or heating block set to maintain the skin surface temperature at 32 ± 1°C . Allow the system to equilibrate for at least 30 minutes.
-
-
Experiment Execution:
-
Apply a precise amount of the this compound formulation (e.g., 10 mg/cm²) evenly onto the skin surface in the donor chamber.
-
Begin stirring the receptor medium at a constant speed (e.g., 400-600 rpm).
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 300-500 µL) from the sampling arm of the receptor compartment.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium.
-
-
End-of-Experiment Processing:
-
At the end of the experiment (e.g., 24 hours), dissemble the Franz cells.
-
Wash the surface of the skin with a mild soap solution or solvent-soaked cotton swabs to remove any unpenetrated formulation.
-
Process the skin for drug retention analysis (see Protocols 2 & 3).
-
2. Protocol for Stratum Corneum (SC) Quantification via Tape Stripping
This method is used to determine the amount of this compound retained in the outermost layer of the skin.
-
Preparation: After the Franz cell experiment, carefully dry the skin surface with a cotton swab. Place the skin section on a flat, stable surface.
-
Stripping:
-
Use a consistent, high-quality adhesive tape (e.g., D-Squame®, Scotch® Magic™ Tape).
-
Press a piece of tape firmly onto the application area of the skin for a defined period (e.g., 5-10 seconds) with uniform pressure.
-
Remove the tape strip in one swift, smooth motion parallel to the skin surface.
-
Place the tape strip into a pre-labeled vial.
-
Repeat this process for a set number of strips (typically 15-20) to remove the entire SC. The first 1-2 strips often contain excess surface drug and may be analyzed separately.
-
-
Extraction & Analysis:
-
Add a known volume of a suitable extraction solvent (e.g., 2-5 mL of methanol or acetonitrile) to each vial containing a tape strip.
-
Vortex and sonicate the vials (e.g., for 15-30 minutes) to extract this compound from the tape and corneocytes.
-
Analyze the resulting solution via HPLC (see Protocol 3).
-
3. Protocol for this compound Extraction and HPLC Quantification
This protocol outlines the analysis of this compound in receptor fluid and skin matrix samples.
-
Sample Preparation:
-
Receptor Fluid: Samples collected from the Franz cell may be injected directly into the HPLC if the concentration is within the calibration range. If necessary, dilute with the mobile phase.
-
Skin Layers (Epidermis/Dermis): After separating the layers (e.g., via heat), mince the tissue into small pieces. Weigh the tissue and place it in a homogenizer tube with a known volume of extraction solvent (e.g., acetonitrile or methanol).
-
Extraction: Homogenize the tissue until fully dispersed. Follow this with a period of vortexing and sonication. Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the tissue debris.
-
Collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an HPLC vial.
-
-
HPLC-UV Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (acidified with phosphoric or acetic acid to pH ~2.5-3.0) is common. A typical ratio is 65:35 (v/v) Acetonitrile:Water (pH 3.0) .
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 321 nm .
-
Injection Volume: 20 µL.
-
Quantification: Create a calibration curve using standard solutions of this compound of known concentrations (e.g., 1-50 µg/mL). Calculate the concentration in the unknown samples by comparing their peak areas to the calibration curve.
-
This compound Signaling Pathway in Keratinocytes
This compound modulates gene expression to normalize cell differentiation and reduce inflammation.
Caption: this compound's mechanism of action via RAR/RXR nuclear receptors.
References
Mitigating irritation from Adapalene in long-term cell culture
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the use of Adapalene in long-term cell culture experiments, with a focus on mitigating irritation and cytotoxicity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a cellular context?
This compound is a third-generation synthetic retinoid that functions by selectively binding to nuclear retinoic acid receptors (RARs), with a particular affinity for RAR-β and RAR-γ.[1][][3][4] This binding forms a complex that then interacts with retinoid X receptors (RXRs), and this new complex binds to DNA to modulate the transcription of specific genes.[5] This process influences key cellular functions such as proliferation, differentiation, and inflammation. In skin models, this compound normalizes the differentiation of follicular epithelial cells. It also possesses anti-inflammatory properties, which are partly achieved by inhibiting the expression of inflammatory mediators. In various cancer cell lines, this compound has been shown to induce cell cycle arrest and apoptosis.
Q2: Why does this compound cause irritation or cytotoxicity in cell cultures?
While this compound is known to be less irritating than other retinoids like tretinoin and tazarotene, it can still induce cellular stress and cytotoxicity, particularly at higher concentrations and during long-term exposure. The mechanisms are multifaceted:
-
Inflammatory Response: Retinoid-induced irritation is often mediated by the release of pro-inflammatory cytokines. This compound treatment can lead to the production of cytokines like CCL2 and CCL27 in keratinocytes, contributing to an inflammatory state.
-
Cell Cycle Arrest and Apoptosis: this compound can inhibit cell proliferation by inducing cell cycle arrest, often in the S-phase or G2/M phase, which can be a precursor to programmed cell death (apoptosis).
-
DNA Damage: In some cell types, this compound has been shown to increase markers of DNA damage, which can trigger apoptosis.
-
Concentration-Dependent Toxicity: Like most bioactive compounds, this compound's effects are dose-dependent. Studies consistently show that as the concentration of this compound increases, so does its cytotoxic effect on cultured cells.
Q3: How stable is this compound in long-term cell culture conditions?
This compound is chemically more stable than older retinoids. However, the stability of retinoids, in general, can be compromised in cell culture media, especially under exposure to light and air. Retinoids have been found to be significantly less stable in serum-free media compared to media supplemented with fetal bovine serum (FBS). The addition of bovine serum albumin (BSA) can help stabilize retinoids in serum-free conditions. For long-term experiments (extending beyond 24 hours), it is recommended to replace the media with fresh this compound-supplemented media every 24 hours to ensure a consistent concentration.
Section 2: Troubleshooting Guide for this compound-Induced Irritation
Q4: My cells are showing signs of stress (e.g., poor morphology, detachment, reduced proliferation) after this compound treatment. What should I do?
Observing signs of cellular stress is a common issue. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting logic for this compound-induced cell stress.
Q5: How can I reduce this compound-induced cytotoxicity without compromising its intended biological effect?
The key is to minimize off-target stress while maintaining the desired signaling activity.
-
Use Advanced Delivery Systems: Encapsulating this compound in carriers like solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), liposomes, or microsponges can provide a controlled release of the compound. This reduces the immediate concentration gradient exposed to the cells, thereby lowering irritation while maintaining efficacy.
-
Optimize Dosing Schedule: Instead of continuous exposure, consider a pulsed treatment schedule (e.g., 24 hours on, 24 hours off) if the signaling effects are persistent. This can give cells time to recover.
-
Gradual Adaptation: Slowly acclimate the cells to this compound by starting with a very low concentration and gradually increasing it over several days to the desired experimental concentration.
Q6: Are there any compounds I can co-administer with this compound to mitigate cellular irritation?
Yes, co-treatment with anti-irritant or barrier-enhancing agents has proven effective in mitigating retinoid-induced irritation.
-
Anti-Inflammatory Botanicals: Compounds like beta-glycyrrhetinic acid and extracts from Alstonia scholaris have been shown to inhibit the release of cytokines induced by retinoids in vitro.
-
Barrier-Enhancing Agents: For cell models that form monolayers (like keratinocytes or epithelial cells), agents such as niacinamide or hyaluronic acid can help improve barrier function and overall cell tolerance.
-
Neurogenic Inflammation Inhibitors: In models with neuronal components or sensory receptors, compounds like 4-t-butylcyclohexanol can reduce irritation by antagonizing TRPV1 activation.
Section 3: Experimental Protocols and Data
Q7: What is a standard protocol for assessing this compound's cytotoxicity in a cell line?
The MTT assay is a common colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in culture medium to achieve the desired final concentrations. Remember to prepare a solvent control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various this compound concentrations (and controls) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 20% SDS in 50% DMF) to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well. Calculate cell viability as a percentage relative to the solvent control cells. Plot the viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Q8: How can I quantify the "irritation" potential of this compound in my specific cell model?
Irritation in vitro can be quantified by measuring the release of pro-inflammatory markers and assessing the integrity of the cell monolayer if applicable.
Protocol: Quantification of Inflammatory Cytokines via qRT-PCR
-
Cell Culture and Treatment: Culture cells (e.g., HaCaT human keratinocytes) in 6-well plates until they reach ~80% confluency. Treat the cells with this compound at various non-lethal to sub-lethal concentrations for a specified time (e.g., 24 hours).
-
RNA Isolation: After treatment, lyse the cells and isolate total RNA using a suitable kit (e.g., Sepasol or a column-based kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the total RNA into cDNA using a reverse transcription kit (e.g., Primescript RT Master Mix).
-
Real-Time Quantitative PCR (qRT-PCR): Perform real-time PCR using a SYBR Green-based master mix (e.g., TB Green Premix Ex Taq II) and primers specific for your target inflammatory genes (e.g., CCL2, CCL27, IL-1α, IL-8) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the fold change in gene expression of the target cytokines in this compound-treated cells relative to the vehicle-treated control cells. A significant increase in the expression of these genes indicates a pro-inflammatory/irritant response.
Q9: What are typical cytotoxic concentrations (IC50) of this compound found in the literature?
The IC50 of this compound varies significantly depending on the cell line, culture conditions (2D vs. 3D), and exposure time. The data below provides a reference for its cytotoxic potential in various cancer cell lines.
| Cell Line | Cell Type | Culture Type | IC50 Value (µM) | Source |
| AMO1 | Multiple Myeloma | 2D | 1.76 ± 0.39 | |
| JJN3 | Multiple Myeloma | 2D | 9.10 ± 1.85 | |
| Bladder Cancer Panel | Bladder Cancer | 2D | 6.84 (mean) | |
| Bladder Cancer Panel | Bladder Cancer | 3D Spheroid | 14.01 (mean) |
Section 4: Visual Guides
This compound's Core Signaling Pathway
Caption: Core signaling pathway of this compound in a target cell.
Experimental Workflow for Assessing Cytotoxicity
Caption: A standard workflow for determining this compound's IC50 value.
References
Strategies to reduce variability in Adapalene experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Adapalene experimental results.
General FAQs
Q1: What is this compound and what is its primary mechanism of action?
This compound is a third-generation synthetic retinoid.[1] Its primary mechanism of action involves the selective agonism of retinoic acid receptors (RARs), specifically RAR-β and RAR-γ.[1] This interaction modulates gene transcription, leading to the normalization of keratinocyte differentiation, reduced inflammation, and decreased comedone formation.[1]
Q2: What are the common sources of variability in this compound experiments?
Variability in this compound experiments can arise from several factors, including:
-
Physicochemical properties of this compound: Its lipophilic nature and poor aqueous solubility can lead to inconsistent concentrations in in vitro and in vivo systems.
-
Formulation and vehicle effects: The type of vehicle (e.g., gel, cream, liposomes) used to deliver this compound can significantly impact its stability, skin penetration, and ultimately, its biological effect.[2][3]
-
Cell line and animal model differences: The cellular response to this compound can vary significantly between different cell lines due to variations in RAR expression and other cellular factors. Similarly, the choice of animal model can influence the outcome of in vivo studies.
-
Experimental protocol inconsistencies: Minor variations in experimental procedures, such as incubation times, drug preparation, and assay methods, can lead to significant differences in results.
Troubleshooting In Vitro Experiments
Issue 1: this compound Precipitation in Cell Culture Media
Q: I'm observing a precipitate in my cell culture media after adding this compound. What could be the cause and how can I fix it?
A: this compound is highly lipophilic and has very low solubility in aqueous solutions like cell culture media. Precipitation is a common issue that can lead to inconsistent and inaccurate results.
Troubleshooting Steps:
-
Optimize Stock Solution Preparation:
-
Solvent Choice: Dissolve this compound in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.
-
Concentration: Do not exceed the solubility limit of this compound in the chosen solvent.
-
Storage: Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Dilution Preparation:
-
Final Solvent Concentration: When diluting the stock solution into your culture media, ensure the final concentration of the organic solvent is low (typically ≤ 0.1% v/v for DMSO) to avoid solvent-induced cytotoxicity.
-
Serial Dilutions: Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations.
-
Mixing: Mix the diluted this compound solution thoroughly by gentle vortexing or inversion before adding it to the cells.
-
-
Media Components:
-
Serum Presence: The presence of serum (FBS) in the culture media can help to solubilize lipophilic compounds like this compound through protein binding. Conducting experiments in serum-free media may increase the likelihood of precipitation.
-
Media Temperature: Ensure the culture media is at 37°C before adding the this compound solution, as temperature can affect solubility.
-
Experimental Protocol: Preparing this compound for In Vitro Assays
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Warm the complete cell culture medium (containing FBS) to 37°C.
-
Perform serial dilutions of the this compound stock solution in the pre-warmed culture medium to achieve the desired final concentrations. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of culture medium.
-
Vortex the working solutions gently and briefly.
-
Add the final this compound dilutions to the cells immediately.
Issue 2: Inconsistent Results in Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT)
Q: My MTT/XTT assay results with this compound are highly variable between experiments. What could be the reasons?
A: Inconsistent results in tetrazolium-based assays can be due to several factors, including direct interference of the compound with the assay reagents or off-target effects on cellular metabolism.
Troubleshooting Steps:
-
Compound Interference:
-
Direct Reduction of MTT/XTT: Test for direct reduction of the tetrazolium salt by this compound in a cell-free system. Incubate this compound with the assay reagent in cell-free media and measure the absorbance.
-
Formazan Crystal Solubilization: Incomplete solubilization of the formazan crystals in MTT assays is a common source of variability. Ensure complete dissolution by using an appropriate solubilizing agent (e.g., DMSO, isopropanol) and allowing sufficient incubation time with gentle agitation.
-
-
Cellular Factors:
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. High cell densities can lead to nutrient depletion and changes in metabolic activity, while low densities may result in poor signal-to-noise ratios.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. This can be due to differences in the expression levels of RARs or other signaling molecules. It is crucial to determine the optimal concentration range for each cell line through dose-response experiments.
-
-
Assay Protocol:
-
Incubation Times: Standardize the incubation times for both drug treatment and assay reagent exposure.
-
Alternative Assays: Corroborate your findings with an alternative cytotoxicity assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH assay) or apoptosis (e.g., caspase activity assay).
-
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hr) | Reference |
| AMO1 | Multiple Myeloma | 1.76 ± 0.39 | 72 | |
| JJN3 | Multiple Myeloma | 9.10 ± 1.85 | 72 | |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 1.83 ± 0.46 | 72 | |
| CEM/ADR5000 | Multidrug-Resistant T-cell ALL | 2.30 ± 0.09 | 72 | |
| HCT116 | Colorectal Cancer | ~22.4 | Not Specified | |
| PC-3 | Pancreatic Cancer | 10 - 50 | Not Specified | |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Not Specified |
Troubleshooting In Vivo Experiments
Issue 3: High Variability in Topical Drug Delivery and Efficacy
Q: I'm seeing significant variability in the therapeutic effect of this compound in my animal model of acne. How can I improve consistency?
A: Variability in in vivo studies with topical this compound can be attributed to the formulation, application technique, and the animal model itself.
Troubleshooting Steps:
-
Formulation Optimization:
-
Vehicle Selection: The vehicle plays a critical role in the penetration and bioavailability of this compound. Gels, creams, and liposomal or microsponge formulations will have different release and penetration profiles. For example, liposomal formulations have been shown to improve the delivery and tolerability of this compound.
-
pH and Viscosity: The pH and viscosity of the formulation can affect drug stability and skin retention. These parameters should be controlled and consistent across batches.
-
-
Standardized Application Protocol:
-
Dose and Application Area: Use a precise and consistent dose of the formulation and apply it to a clearly defined and consistent skin area on each animal.
-
Application Method: The method of application (e.g., gentle rubbing, occlusion) should be standardized to ensure consistent drug delivery.
-
-
Animal Model Considerations:
-
Model Selection: Different animal models of acne (e.g., rhino mouse, testosterone-induced models) have distinct characteristics and may respond differently to treatment. The choice of model should be appropriate for the specific research question.
-
Animal Strain, Age, and Sex: These factors can influence skin physiology and drug metabolism, contributing to variability. Ensure these are consistent within and between experimental groups.
-
Experimental Protocol: Topical this compound Application in a Rhino Mouse Model
-
Animal Model: Use rhino (hr/hr) mice, which develop comedones that are histologically similar to human microcomedones.
-
Formulation Preparation: Prepare a 0.1% this compound gel in a suitable vehicle (e.g., a carbomer-based gel). Ensure the vehicle control is identical but without this compound.
-
Dosing and Application:
-
Acclimatize the animals for at least one week before the start of the experiment.
-
Apply a fixed amount (e.g., 50 mg) of the this compound gel or vehicle to the dorsal skin of the mice once daily for a specified period (e.g., 2 weeks).
-
Use a small spatula or a gloved finger to spread the gel evenly over the application site.
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the animals and collect skin samples from the treated area.
-
Analyze the skin samples histologically to quantify the reduction in comedone size and number.
-
Table 2: Comparative Efficacy of this compound Formulations in Animal Models
| Animal Model | This compound Formulation | Concentration | Key Findings | Reference |
| Propionibacterium acnes-infected mice ears | Microspongeal gel | Not specified | 97% reduction in ear thickness, significant decrease in inflammatory signs | |
| Testosterone-induced acne model in mice | Liposomal loaded gel | Not specified | Significant improvement in acne lesions with no visible scars and inflammation | |
| Kyoto Rhino Rat | 0.1% this compound | 0.1% | Significantly decreased open comedone areas and reduced lipid production |
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in a keratinocyte.
Experimental Workflow to Reduce Variability
Caption: Standardized experimental workflow to minimize variability.
Troubleshooting Logic Tree for In Vitro Assays
Caption: Troubleshooting logic for inconsistent in vitro results.
References
- 1. Recent Advances Regarding the Therapeutic Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of this compound Loaded Liposome Based Gel for Acne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the in vitro performance of generic and original this compound gel - PubMed [pubmed.ncbi.nlm.nih.gov]
Adapalene vehicle selection for optimal in vitro performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro performance of Adapalene formulations.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors to consider when selecting a vehicle for this compound?
A1: The primary factors include this compound's solubility, the chemical stability of this compound within the vehicle, and the desired in vitro release and skin permeation profile. This compound is a lipophilic compound with low aqueous solubility, making vehicle selection crucial for its efficacy.[1] The vehicle's composition can significantly impact the drug's physical state, which in turn affects its diffusion and absorption into the skin.
Q2: How does the pH of the vehicle affect this compound's stability and performance?
A2: this compound's stability can be pH-dependent. Studies have shown that degradation of this compound can occur at a pH less than or equal to 7, with optimal stability observed around pH 7.5.[2] The pH of the formulation can also influence skin irritation. Therefore, maintaining an appropriate pH is essential for both stability and tolerability.
Q3: What are the advantages of using novel drug delivery systems like liposomes or microsponges for this compound?
A3: Novel drug delivery systems can offer several advantages over conventional formulations. For instance, encapsulating this compound in liposomes or microsponges can enhance its solubility, provide a sustained release profile, and potentially reduce skin irritation by controlling the drug's release.[3][4] These systems can also improve the drug's retention in the pilosebaceous unit, a key target for acne treatment.
Q4: Can penetration enhancers be used with this compound formulations?
A4: Yes, penetration enhancers can be incorporated into this compound formulations to improve its flux across the skin. Essential oils like peppermint oil have been shown to enhance the in vitro drug release and ex vivo permeation of this compound from transfersomal gels. However, the choice and concentration of the penetration enhancer must be carefully optimized to avoid compromising the skin barrier's integrity.
Troubleshooting Guide
Issue 1: Low In Vitro Drug Release of this compound Formulation
-
Possible Cause 1: Poor Solubility of this compound in the Vehicle.
-
Solution: this compound is practically insoluble in water.[1] Ensure that the selected vehicle contains appropriate solubilizing agents. For aqueous-based gels, the addition of co-solvents or surfactants may be necessary. For lipid-based systems, ensure this compound is fully dissolved in the lipid phase during formulation.
-
-
Possible Cause 2: High Viscosity of the Formulation.
-
Solution: The viscosity of the vehicle can significantly impact the drug release rate. A highly viscous formulation can hinder the diffusion of the drug. Consider adjusting the concentration of the gelling agent or polymer to achieve a lower viscosity while maintaining acceptable physical properties.
-
-
Possible Cause 3: Drug Crystallization.
-
Solution: If the drug precipitates or crystallizes within the formulation upon storage, its release rate will be significantly reduced. This can be due to supersaturation or instability. Characterize the physical state of this compound in the formulation using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD). Reformulate with stabilizing excipients if necessary.
-
Issue 2: Inconsistent Results in Franz Diffusion Cell Experiments
-
Possible Cause 1: Air Bubbles Trapped Beneath the Membrane.
-
Solution: Air bubbles can act as a barrier to diffusion and lead to variable results. Ensure that no air bubbles are present between the membrane and the receptor medium during the setup of the Franz diffusion cells. Tilting the cell and carefully filling the receptor chamber can help prevent this.
-
-
Possible Cause 2: Membrane Variability.
-
Solution: The type and thickness of the synthetic membrane or skin sample can affect permeation rates. Use membranes from the same lot for a given experiment to minimize variability. When using biological tissues like ex vivo skin, variability between donors is expected, so a sufficient number of replicates should be used.
-
-
Possible Cause 3: Non-Sink Conditions in the Receptor Medium.
-
Solution: The concentration of this compound in the receptor medium should not exceed 10% of its saturation solubility in that medium to maintain sink conditions. If solubility is an issue, consider adding a solubilizing agent like cyclodextrin or a co-solvent to the receptor medium.
-
Issue 3: this compound Degradation in the Formulation
-
Possible Cause 1: pH Instability.
-
Solution: this compound is more stable at a neutral to slightly alkaline pH. Use appropriate buffering agents to maintain the pH of the formulation in the optimal range (around 7.5).
-
-
Possible Cause 2: Oxidation.
-
Solution: Although this compound is more stable than other retinoids like tretinoin, it can still be susceptible to oxidation, especially in the presence of strong oxidizing agents like benzoyl peroxide. Consider incorporating antioxidants into the formulation or using packaging that protects the product from air and light.
-
-
Possible Cause 3: Photodegradation.
-
Solution: this compound is known to be more photostable than tretinoin. However, prolonged exposure to UV light can still lead to degradation. Use opaque or UV-protective packaging for the final formulation.
-
Issue 4: Carry-over Peak in HPLC Analysis of this compound
-
Possible Cause: High Lipophilicity of this compound.
-
Solution: this compound has a high logP value, which can cause it to adhere to HPLC components like the injector and column, leading to a "memory effect". To mitigate this, use a robust column washing protocol with a strong organic solvent like tetrahydrofuran (THF) between injections. Injecting a blank solvent after a high-concentration sample can help confirm and reduce carry-over.
-
Experimental Protocols
Protocol 1: In Vitro Release Testing (IVRT) using Franz Diffusion Cells
This protocol is a standard method for assessing the release rate of this compound from a semi-solid formulation.
1. Materials and Equipment:
- Franz diffusion cells
- Synthetic membrane (e.g., polysulfone, cellulose acetate)
- Receptor medium (e.g., phosphate buffer with a solubilizing agent to ensure sink conditions)
- Magnetic stirrer and stir bars
- Water bath with temperature control
- Syringes and needles for sampling
- HPLC system for analysis
2. Procedure:
- Prepare the receptor medium and degas it to remove dissolved air.
- Assemble the Franz diffusion cells. Fill the receptor chamber with the receptor medium, ensuring no air bubbles are trapped beneath the membrane.
- Equilibrate the cells in a water bath set to 32 ± 1 °C to mimic skin surface temperature.
- Accurately weigh and apply a finite dose of the this compound formulation onto the center of the membrane.
- At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw a sample from the receptor chamber through the sampling arm.
- Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
- Analyze the collected samples for this compound concentration using a validated HPLC method.
- Calculate the cumulative amount of this compound released per unit area (µg/cm²) and plot it against the square root of time.
Protocol 2: Ex Vivo Skin Permeation Study
This protocol evaluates the permeation of this compound through the skin, providing insights into its potential for local and systemic absorption.
1. Materials and Equipment:
- Franz diffusion cells
- Excised human or animal (e.g., porcine, rat) skin
- Dermatome (for preparing split-thickness skin)
- Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent)
- Other equipment as listed in Protocol 1
2. Procedure:
- Prepare the ex vivo skin by carefully removing subcutaneous fat and trimming it to the appropriate size. The skin can be used as full-thickness or prepared as split-thickness using a dermatome.
- Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor chamber.
- Follow steps 1-7 as described in the IVRT protocol (Protocol 1).
- At the end of the experiment, dissemble the cell and separate the skin from the formulation.
- Wash the skin surface to remove any excess formulation.
- Separate the epidermis from the dermis (e.g., by heat separation).
- Extract this compound from the epidermis, dermis, and receptor fluid using a suitable solvent.
- Analyze the extracts for this compound content by HPLC to determine the amount of drug retained in each skin layer and the amount permeated.
Quantitative Data Summary
The following tables summarize the in vitro performance of various this compound formulations based on published studies.
Table 1: Physicochemical Properties of Different this compound Formulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Liposomal Gel | 181 | 0.145 | -35 | 89.69 ± 0.5 | |
| Microemulsion | 248.4 ± 2 | 0.251 | -15.8 | - | |
| Transfersomal Gel | 152.1 | 0.315 | -42.9 | 58.65 |
Table 2: In Vitro Release and Ex Vivo Permeation of this compound Formulations
| Formulation Type | Cumulative Release (24h) | Ex Vivo Permeation (24h, µg/cm²) | Skin Retention (Epidermis, 24h, %) | Reference |
| Liposomal Gel | 79 ± 0.02% | 43 ± 0.06 | 28.27 ± 0.04 | |
| Microsponge Gel | 75.1 ± 1.4% | - | - | |
| Transfersomal Gel with Peppermint Oil | ~86% (at 3-4h) | - | - | |
| Standard Transfersomal Gel | ~70% (at 7h) | - | - | |
| Microemulsion-based Gel | Sustained release over 24h | - | - |
Visual Guides
Caption: Workflow for this compound vehicle selection and optimization.
Caption: Diagram of a Franz Diffusion Cell for in vitro studies.
Caption: Simplified signaling pathway of this compound in keratinocytes.
References
Impact of pH on Adapalene stability and activity in experiments
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of Adapalene in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound concerning pH?
A1: this compound is a chemically stable, retinoid-like compound, particularly noted for its stability to light and oxygen, especially when compared to other retinoids like tretinoin[1][2][3]. However, its stability is significantly influenced by pH. It is highly susceptible to degradation in acidic conditions but demonstrates considerable stability under alkaline conditions[4][5]. For instance, this compound was found to be stable when boiled in a 2 M NaOH solution for 2 hours, whereas total degradation was observed after boiling in 1 M HCl for just 10 minutes.
Q2: What is the optimal pH range for formulating this compound to ensure its stability?
A2: To ensure maximum stability, this compound formulations are typically adjusted to a neutral or slightly alkaline pH. Commercial formulations of this compound gel and cream often have their pH adjusted to around 6.5 ± 0.2 or may be adjusted with sodium hydroxide. One study found that the best stability for a compound ointment containing this compound was achieved at a pH of 7.5. Therefore, a pH range of 6.5 to 7.5 is recommended for optimal stability in experimental formulations.
Q3: How does pH influence the solubility of this compound?
A3: this compound is a lipophilic molecule and is practically insoluble in water. Its solubility in aqueous buffers is pH-dependent. While specific quantitative data on solubility across a wide pH range is limited in the provided results, its carboxylic acid moiety suggests that its solubility in aqueous media would increase at higher pH values due to deprotonation. However, precipitation has been observed at pH 9 and 10. For experimental purposes, this compound is often dissolved in organic solvents like ethanol, tetrahydrofuran, DMSO, or dimethylformamide.
Q4: How does pH impact the biological activity of this compound?
A4: The biological activity of this compound is intrinsically linked to its ability to bind to specific nuclear retinoic acid receptors (RARs), particularly RAR-β and RAR-γ. While the direct impact of extracellular pH on receptor binding is not detailed, the stability of the molecule is paramount. If an experimental buffer or formulation has an acidic pH, this compound will degrade, reducing the concentration of the active compound available to interact with the receptors, thereby diminishing its biological effect. Furthermore, as acne-prone skin can have a more acidic microenvironment, some research focuses on developing acid-responsive nanocarriers that release this compound more rapidly at lower pH levels to target these specific sites.
Troubleshooting Guide
Issue 1: High degradation of this compound observed in my stability study.
-
Potential Cause: The pH of your medium or buffer may be too acidic. This compound is known to be highly unstable in acidic conditions.
-
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of all buffers and solutions used in your experiment.
-
Adjust pH: For aqueous-based studies, adjust the pH to a neutral or slightly alkaline range (pH 6.5-7.5) using a suitable buffer system (e.g., phosphate or borate buffer).
-
Solvent Choice: If possible, conduct the study in a non-aqueous solvent where pH is not a factor, although this may not be suitable for all experimental designs.
-
Review Protocol: Ensure that no acidic reagents are inadvertently introduced into your this compound solution.
-
Issue 2: Inconsistent results in cell-based activity assays.
-
Potential Cause: The pH of the cell culture medium could be affecting this compound's stability or the cellular environment. While standard cell culture media are buffered around pH 7.4, cellular metabolism can cause localized pH shifts.
-
Troubleshooting Steps:
-
Monitor Media pH: Regularly check the pH of your cell culture medium throughout the experiment.
-
Fresh Preparation: Prepare fresh this compound stock solutions in a suitable solvent like DMSO and add them to the culture medium immediately before treating the cells to minimize degradation time.
-
Buffer Capacity: Ensure your culture medium has sufficient buffering capacity (e.g., HEPES) to counteract pH changes caused by cellular activity.
-
Vehicle Control: The pH of the vehicle used to dissolve this compound should be checked to ensure it does not alter the final pH of the culture medium.
-
Issue 3: this compound precipitation in the prepared solution.
-
Potential Cause: The pH of the aqueous buffer is too high, or the concentration of this compound exceeds its solubility limit at that specific pH. Precipitation has been noted at pH values of 9 and 10.
-
Troubleshooting Steps:
-
Optimize pH: Adjust the pH to be within the 6.5-8.0 range, where fluorescence intensity (an indicator of soluble drug) is high and stable.
-
Incorporate Co-solvents: For aqueous buffers, consider adding a small, cell-compatible percentage of a co-solvent like ethanol or propylene glycol to improve solubility.
-
Reduce Concentration: Work with lower concentrations of this compound if high concentrations are not critical for the experiment.
-
Data on pH-Dependent Stability of this compound
The following table summarizes the quantitative data on this compound degradation under various pH and stress conditions.
| Condition (pH/Stressor) | Reagent/Exposure | Duration | Temperature | % Degradation | Reference |
| Acidic | 1 M HCl | 10 min | Boiling | Total (100%) | |
| Acidic | 0.5 N HCl | 24 h | Room Temp | 76.76% | |
| Acidic | 0.3 M HCl | 10 min | Boiling | 28% | |
| Acidic | 0.1 N HCl | 24 h | Room Temp | 15.42% | |
| Alkaline | 2 M NaOH | 2 h | Boiling | Stable (0%) | |
| Alkaline | 0.5 N NaOH | 24 h | Room Temp | 27.80% | |
| Alkaline | 0.1 N NaOH | 48 h | Room Temp | No Degradation | |
| Neutral | pH 7.5 | 10 days | N/A | < 5% | |
| Oxidative | 30% H₂O₂ | 10 min | 80 °C | 30% | |
| Photolytic | UV Light (254 & 366 nm) | 12 h | N/A | 25% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound to Assess pH Stability
This protocol outlines a typical experiment to determine the stability of this compound under acidic and alkaline stress conditions using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution of 1 mg/mL.
-
-
Preparation of Stress Samples:
-
Acidic Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.5 N HCl in a 10-mL volumetric flask. Make up the volume with methanol.
-
Alkaline Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.5 N NaOH in a separate 10-mL volumetric flask. Make up the volume with methanol.
-
Control Sample: Prepare a control by diluting 1 mL of the stock solution with the solvent in a 10-mL flask.
-
-
Incubation:
-
Keep all flasks at room temperature for a defined period (e.g., 24 hours), protected from light. Samples can be taken at various time points (e.g., 6, 12, 24 hours) to study the degradation kinetics.
-
-
Neutralization and Sample Preparation:
-
After incubation, neutralize the acidic solution with an appropriate volume of 0.5 N NaOH and the alkaline solution with 0.5 N HCl.
-
Further dilute an aliquot of each sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL).
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an organic solvent and an aqueous buffer. A common mobile phase is acetonitrile and water (e.g., 67:33, v/v) with pH adjusted to 2.5-4.0 using an acid like phosphoric or acetic acid.
-
Flow Rate: 1.0 - 1.4 mL/min.
-
Detection: UV detection at 321 nm or 270 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining by comparing the peak area of the stressed samples to the control sample.
-
% Degradation = [ (Area_Control - Area_Stressed) / Area_Control ] * 100.
-
Protocol 2: General Protocol for Assessing this compound Activity in a Keratinocyte Proliferation Assay
This protocol provides a general workflow to assess the anti-proliferative activity of this compound on human keratinocytes (e.g., HaCaT cells), a key aspect of its mechanism of action.
-
Cell Culture: Culture HaCaT cells in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum and antibiotics, in a humidified incubator at 37°C and 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in the culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Treatment: Replace the old medium with the medium containing the various concentrations of this compound. Include a "vehicle only" (DMSO) control and an "untreated" control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability/Proliferation Assay: Assess cell proliferation using a standard method such as MTT, MTS, or a resazurin-based assay (e.g., alamarBlue). Add the reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the results to the vehicle control and plot the percentage of cell viability/proliferation against the this compound concentration. Calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of cell proliferation.
Visualizations
This compound's Molecular Mechanism of Action
Caption: this compound binds to RARs, forms a heterodimer with RXR, and modulates gene transcription.
Experimental Workflow for pH-Dependent Stability Testing
Caption: Workflow for assessing this compound stability under different pH conditions via HPLC.
Relationship Between pH and this compound Degradation
Caption: The influence of pH on this compound's stability and primary degradation pathway.
References
- 1. mims.com [mims.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chemical stability of this compound and tretinoin when combined with benzoyl peroxide in presence and in absence of visible light and ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photostability of Topical Agents Applied to the Skin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iqac.gtu.ac.in [iqac.gtu.ac.in]
Navigating the Stability Landscape of Adapalene and Benzoyl Peroxide Combinations: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on optimizing the stability of Adapalene and benzoyl peroxide combination formulations. Addressing common challenges encountered during experimental research, this resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data summaries to facilitate the development of stable and effective topical products.
Troubleshooting Guide: Common Stability and Formulation Issues
This section addresses specific problems that may arise during the formulation and stability testing of this compound and benzoyl peroxide combination products.
| Issue | Potential Cause | Recommended Action |
| Chemical Degradation | ||
| Loss of Benzoyl Peroxide (BPO) Potency | Elevated Temperature or UV Exposure: BPO is thermally labile and degrades upon exposure to heat and UV light. Recent studies have shown this degradation can lead to the formation of benzene, a known carcinogen. | - Store all BPO-containing formulations, including raw materials and finished products, in a cool, dark place. Refrigeration is recommended for long-term storage. - Conduct all formulation and filling steps under controlled temperature and UV-filtered light. - Utilize opaque or UV-protective primary packaging. |
| Incompatible Excipients: Certain excipients can accelerate BPO degradation. For example, propylene glycol has been shown to have an adverse effect on BPO stability, while ethanol may improve it. Nucleophilic agents and some acidic substances can also be problematic. | - Screen all excipients for compatibility with BPO. - Consider using alternative glycols or solvent systems. Aromatic esters, for instance, have been shown to enhance BPO stability. - Avoid acidic chelating agents. | |
| Formation of Benzene | Degradation of Benzoyl Peroxide: As mentioned above, exposure to heat and UV light are primary drivers for the degradation of BPO into benzene. | - Implement strict temperature and light controls throughout the manufacturing, storage, and distribution chain. - Recommend refrigerated storage for the final product. |
| This compound Degradation | Extreme pH Conditions: While this compound is notably stable in the presence of BPO and light, it can degrade under harsh acidic or basic conditions. | - Maintain the formulation pH within a range that ensures the stability of both active ingredients. A pH around 5-6 is often targeted. |
| Physical Instability | ||
| Decrease in Viscosity or "Thinning" of Gel | Polymer Degradation: BPO, being a strong oxidizing agent, can degrade certain polymers over time, leading to a loss of viscosity. This is a known issue with some grades of carbomer. The formation of benzoic acid from BPO degradation can also lower the pH and cause depolymerization of pH-sensitive gelling agents like carbomers. | - Select a gelling agent that is resistant to oxidation. pH-independent gelling agents such as polyacrylamide-based thickeners (e.g., Sepineo™ P 600) or cellulosic derivatives (e.g., hydroxypropyl cellulose) can be more robust. - If using a carbomer, select a grade specifically designed for use with oxidizing agents. - Buffer the formulation to maintain a stable pH. |
| Phase Separation (e.g., in a cream-gel or emulgel) | Inadequate Emulsification or Surfactant Instability: The presence of two active pharmaceutical ingredients (APIs) and various excipients can disrupt the emulsion system. The choice and concentration of emulsifiers and stabilizers are critical. | - Optimize the emulsifier system. Consider using a combination of emulsifiers to create a more stable interface. - Evaluate the impact of the APIs on the hydrophilic-lipophilic balance (HLB) of the system. - Incorporate stabilizers such as polymers that can increase the viscosity of the continuous phase and hinder droplet coalescence. |
| Color Change (e.g., yellowing) | Degradation of BPO or Interaction with Other Excipients: The degradation of BPO or its interaction with other formulation components can lead to discoloration. | - Conduct forced degradation studies to identify the source of the color change. - Ensure all excipients are of high purity and free from reactive impurities. - Protect the formulation from light and heat. |
| Crystallization of APIs | Supersaturation or Change in Solvent System: If the concentration of this compound or BPO exceeds their solubility in the formulation vehicle, crystallization can occur over time, especially with temperature fluctuations. | - Determine the saturation solubility of both APIs in the final formulation vehicle at various temperatures. - Consider incorporating solubilizers or using a co-solvent system to ensure the APIs remain in solution. - For suspension-type formulations, control the particle size of the dispersed APIs to prevent Ostwald ripening. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered more stable than other retinoids when combined with benzoyl peroxide?
A1: this compound has a more stable chemical structure compared to other retinoids like tretinoin.[1][2] Tretinoin contains a polyene chain that is highly susceptible to oxidation by benzoyl peroxide and degradation by light.[1] In contrast, this compound's structure is less prone to oxidation, allowing it to be formulated in a single product with BPO without significant degradation.[1][2]
Q2: What is the primary degradation product of concern for benzoyl peroxide and how can its formation be minimized?
A2: The primary degradation product of concern for benzoyl peroxide is benzene , a known human carcinogen. Studies have shown that BPO can degrade into benzene upon exposure to elevated temperatures and UV light. To minimize its formation, it is crucial to:
-
Maintain strict temperature control during manufacturing and storage (refrigeration is recommended).
-
Protect the product from light exposure using UV-protective packaging.
-
Advise end-users to store the product in a cool, dark place.
Q3: What type of gelling agent is recommended for an this compound and benzoyl peroxide combination gel?
A3: pH-independent gelling agents are often preferred. While carbomers are widely used, they can be susceptible to depolymerization and viscosity loss in the presence of the oxidizing agent BPO and the resulting acidic degradants. Polyacrylamide-based polymers (like acrylamide/sodium acryloyldimethyltaurate copolymer) or cellulosic derivatives are often more robust choices for maintaining stable viscosity over the shelf-life of the product.
Q4: What is a suitable pH range for a stable this compound and benzoyl peroxide formulation?
A4: While specific quantitative data on pH-dependent stability of the combination is limited in publicly available literature, a formulation pH of around 5-6 is generally targeted. This slightly acidic pH helps to maintain the stability of both this compound and benzoyl peroxide. Extreme pH values should be avoided as they can lead to the degradation of this compound.
Q5: Can antioxidants be used to stabilize benzoyl peroxide in the formulation?
A5: The use of antioxidants to stabilize BPO has shown mixed results. Some studies have found that many common antioxidants do not significantly improve BPO stability. However, the overall formulation composition plays a significant role. It is essential to conduct thorough compatibility and stability studies when considering the inclusion of an antioxidant.
Quantitative Data on Formulation Stability
Due to the proprietary nature of many commercial formulations, extensive quantitative comparative data is not always publicly available. The following tables summarize findings from various studies to provide a general understanding of how different factors can influence stability.
Table 1: Influence of Gelling Agent on Benzoyl Peroxide Stability (Conceptual Data Based on Literature)
| Gelling Agent | Polymer Type | Interaction with BPO | Expected Impact on Viscosity Over Time |
| Carbomer 940 | Polyacrylic Acid | Susceptible to oxidation and depolymerization by BPO and its acidic degradants. | Potential for significant decrease. |
| Hydroxypropyl Cellulose | Cellulosic Derivative | Generally more resistant to oxidation than carbomers. | More stable viscosity compared to standard carbomers. |
| Polyacrylamide/C13-14 Isoparaffin/Laureth-7 | Polyacrylamide-based | Generally resistant to oxidation and stable across a wider pH range. | Good viscosity stability. |
Table 2: Impact of Solvents on Benzoyl Peroxide Stability
| Solvent | Effect on BPO Stability | Reference |
| Ethanol | Can improve stability compared to other solvents. | |
| Propylene Glycol | Can have an adverse effect on stability. | |
| Aromatic Esters | Can enhance chemical stability. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Simultaneous Quantification of this compound and Benzoyl Peroxide
This protocol is based on established and validated methods for the simultaneous determination of this compound and benzoyl peroxide and their degradation products.
1. Chromatographic Conditions:
-
Column: Kinetex™ C18 (250 × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% v/v glacial acetic acid in water and acetonitrile (80:20 v/v).
-
Mobile Phase B: Acetonitrile, tetrahydrofuran, and methanol (50:30:20 v/v/v).
-
Gradient Elution:
-
0-10 min: 100% A
-
10-25 min: Linear gradient to 100% B
-
25-35 min: 100% B
-
35-40 min: Linear gradient to 100% A
-
40-45 min: 100% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) and benzoyl peroxide (e.g., 2500 µg/mL) in a suitable diluent (e.g., a mixture of tetrahydrofuran, acetonitrile, and water).
-
Prepare working standards by diluting the stock solution to the desired concentrations.
3. Sample Preparation:
-
Accurately weigh a portion of the gel formulation and dissolve it in the diluent.
-
Use sonication to ensure complete dissolution of the active ingredients.
-
Centrifuge or filter the sample to remove any undissolved excipients before injection.
4. Forced Degradation Studies (for method validation):
-
Acid Hydrolysis: Treat the sample with 0.1N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1N NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug or formulation to 105°C for 24 hours.
-
Photodegradation: Expose the sample to UV light (254 nm) for 24 hours.
-
Neutralize acidic and basic samples before injection. Analyze all stressed samples by HPLC to ensure the method can separate the active ingredients from their degradation products.
Protocol 2: Physical Stability Assessment of Gel Formulations
1. Visual Inspection:
-
Visually inspect the samples for any changes in color, clarity, homogeneity, and for any signs of phase separation or crystallization at specified time points during the stability study.
2. pH Measurement:
-
Measure the pH of the formulation at each stability time point using a calibrated pH meter.
3. Viscosity Measurement:
-
Measure the viscosity of the gel using a rotational viscometer with a suitable spindle at controlled temperature (e.g., 25°C).
-
Record the viscosity at different shear rates to characterize the rheological behavior of the gel. A decrease in viscosity over time may indicate polymer degradation.
4. Centrifugation Test:
-
Centrifuge a sample of the formulation at a high speed (e.g., 3000 rpm for 30 minutes) to accelerate any potential phase separation.
5. Freeze-Thaw Cycling:
-
Subject the formulation to several cycles of freezing (e.g., -10°C for 24 hours) and thawing (e.g., 25°C for 24 hours). This can help to assess the physical stability of the emulsion or gel structure.
Visualizations
Caption: Chemical degradation pathways for Benzoyl Peroxide and this compound.
Caption: Experimental workflow for stability testing of this compound/BPO gel.
Caption: Troubleshooting flowchart for decreased viscosity in gel formulations.
References
Technical Support Center: Troubleshooting Inconsistent Results in Adapalene Gene Expression Studies
Welcome to the technical support center for Adapalene gene expression studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the reliability and reproducibility of their experimental results. Inconsistent findings in gene expression analysis can be a significant hurdle, and this guide provides a structured approach to identifying and resolving potential problems.
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about working with this compound in gene expression studies.
Q1: What is the primary mechanism of action of this compound that influences gene expression?
This compound is a third-generation synthetic retinoid that selectively targets retinoic acid receptors (RARs), with a particular affinity for RAR-β and RAR-γ.[1][2] Upon binding, the this compound-RAR complex heterodimerizes with a retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates gene transcription, influencing various cellular processes including cell differentiation, proliferation, and inflammation.[1][2]
Q2: I'm observing high variability in my qPCR results between biological replicates after this compound treatment. What are the likely causes?
High variability between biological replicates can stem from several factors:
-
Cell Culture Conditions: Inconsistent cell density at the time of treatment, variations in media composition, or differing passage numbers can all lead to variable responses to this compound.
-
This compound Preparation and Application: Inconsistent concentrations of this compound due to improper dilution or uneven application to cell cultures can cause significant variations.
-
RNA Extraction and Quality: Differences in RNA integrity and purity between samples can greatly affect the efficiency of reverse transcription and subsequent qPCR amplification.
-
Choice of Housekeeping Genes: this compound treatment may alter the expression of commonly used housekeeping genes. It is crucial to validate your reference genes under your specific experimental conditions.
Q3: My RNA-sequencing data shows a low number of differentially expressed genes after this compound treatment. What could be the reason?
Several factors could contribute to this observation:
-
Suboptimal Treatment Conditions: The concentration of this compound or the duration of treatment may not have been sufficient to induce significant changes in gene expression. A dose-response and time-course experiment is recommended.
-
Stringent Statistical Cutoffs: Overly stringent thresholds for fold change and p-values can lead to the exclusion of biologically relevant genes with more subtle expression changes.
-
High Biological Variability: If there is high variability between your biological replicates, the statistical power to detect differentially expressed genes will be reduced.
-
Library Preparation and Sequencing Depth: Issues during library preparation or insufficient sequencing depth can limit the ability to detect less abundant transcripts.
Q4: I am seeing a decrease in cell viability in my control (vehicle-treated) group in a multi-day experiment. What could be the cause?
A decrease in viability in the control group over time can be due to:
-
Nutrient Depletion and Waste Accumulation: In long-term experiments, the culture medium can become depleted of essential nutrients, and toxic metabolic byproducts can accumulate.
-
Cell Overgrowth: If cells are seeded too densely, they may become over-confluent, leading to contact inhibition and apoptosis.
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations or with prolonged exposure. It is important to determine the optimal, non-toxic concentration of the vehicle.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common experimental techniques used in this compound gene expression studies.
Quantitative PCR (qPCR) Troubleshooting
Inconsistent qPCR results are a common challenge. This guide will help you diagnose and resolve these issues.
| Problem | Potential Cause | Recommended Solution |
| High Cq values or no amplification | 1. Poor RNA quality or low quantity. | - Assess RNA integrity (e.g., using a Bioanalyzer) and purity (A260/280 and A260/230 ratios).- Use a standardized amount of high-quality RNA for cDNA synthesis. |
| 2. Inefficient reverse transcription. | - Optimize the reverse transcription reaction conditions (e.g., enzyme concentration, incubation time and temperature).- Choose appropriate primers for reverse transcription (oligo(dT), random hexamers, or gene-specific primers). | |
| 3. Suboptimal primer design. | - Design primers with optimal melting temperatures (Tm), GC content, and length. Avoid primer-dimers and hairpins using primer design software.- Validate primer efficiency with a standard curve. | |
| 4. PCR inhibitors present in the sample. | - Include a purification step in your RNA extraction protocol to remove potential inhibitors.- Dilute the cDNA template to reduce inhibitor concentration. | |
| Inconsistent Cq values between technical replicates | 1. Pipetting errors. | - Use calibrated pipettes and low-retention tips.- Prepare a master mix to ensure consistency between wells. |
| 2. Poorly mixed reaction components. | - Gently vortex and centrifuge all reagents before use. | |
| 3. Bubbles in reaction wells. | - Centrifuge the plate briefly after adding all components. | |
| Unstable housekeeping gene expression | 1. This compound treatment affects the expression of the chosen housekeeping gene(s). | - Validate a panel of candidate housekeeping genes under your experimental conditions (with and without this compound treatment).- Use a geometric mean of multiple stable housekeeping genes for normalization. |
| Melt curve shows multiple peaks | 1. Primer-dimer formation. | - Optimize primer concentration and annealing temperature. |
| 2. Non-specific amplification. | - Redesign primers for higher specificity.- Increase the annealing temperature. | |
| 3. Genomic DNA contamination. | - Treat RNA samples with DNase I before reverse transcription.- Design primers that span an exon-exon junction. |
RNA-Sequencing (RNA-Seq) Troubleshooting
RNA-Seq provides a comprehensive view of the transcriptome, but data quality is paramount for meaningful results.
| Problem | Potential Cause | Recommended Solution |
| Low library complexity | 1. Low-quality or degraded starting RNA. | - Ensure high RNA integrity (RIN > 8) before starting library preparation. |
| 2. Insufficient amount of starting RNA. | - Use the recommended amount of RNA for your chosen library preparation kit. | |
| 3. Over-amplification during PCR. | - Optimize the number of PCR cycles to avoid amplification bias. | |
| High percentage of rRNA reads | 1. Inefficient rRNA depletion. | - Choose an rRNA depletion method that is compatible with your sample type and RNA quality.- Evaluate the efficiency of rRNA depletion before proceeding with library preparation. |
| Low mapping rate to the reference genome | 1. Poor sequencing quality. | - Check the quality scores of your raw sequencing reads (e.g., using FastQC). |
| 2. Contamination with DNA from other species. | - Perform a BLAST search of unmapped reads to identify potential sources of contamination. | |
| 3. Inappropriate alignment parameters. | - Optimize alignment parameters based on the characteristics of your data (e.g., read length, paired-end vs. single-end). | |
| High variability between biological replicates | 1. Inconsistent experimental conditions. | - Standardize all aspects of cell culture, treatment, and RNA extraction. |
| 2. Batch effects. | - Randomize samples across different library preparation and sequencing batches.- Use statistical methods to correct for batch effects during data analysis. |
Cell Viability Assay Troubleshooting
Accurate assessment of cell viability is crucial for interpreting the effects of this compound on gene expression.
| Problem | Potential Cause | Recommended Solution |
| High background signal in no-cell controls | 1. Reagent contamination. | - Use fresh, sterile reagents. |
| 2. Media components interfering with the assay. | - Run a control with media alone to determine the background signal. | |
| Inconsistent results between replicate wells | 1. Uneven cell seeding. | - Ensure a single-cell suspension before seeding and mix well between pipetting. |
| 2. Edge effects in the microplate. | - Avoid using the outer wells of the plate or fill them with sterile PBS or media. | |
| 3. Incomplete dissolution of formazan crystals (MTT assay). | - Ensure complete solubilization by thorough mixing or shaking. | |
| Discrepancy between different viability assays | 1. Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). | - Use multiple, mechanistically distinct assays to confirm results. |
| 2. This compound interferes with the assay chemistry. | - Run a cell-free control with this compound and the assay reagents to check for direct interference. | |
| Unexpected decrease in viability in the vehicle control group | 1. Solvent (e.g., DMSO) toxicity. | - Perform a dose-response curve for the vehicle to determine the maximum non-toxic concentration. |
| 2. Prolonged incubation leading to nutrient depletion. | - Optimize the duration of the experiment or replenish the media. |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on gene expression and cell viability.
Table 1: this compound-Induced Changes in Gene Expression
| Gene | Cell Type/Tissue | This compound Concentration | Treatment Duration | Fold Change | p-value/FDR | Citation |
| CRABP-II | Human Skin | 0.1% Gel | 4 days | Significant Increase | p < 0.01 | [1] |
| KRT23 | Acne Patients | Low Dose Isotretinoin | 1 week | Upregulated | - | |
| DEFB1 | Acne Patients | Low Dose Isotretinoin | 1 week | Upregulated | - | |
| MMP-2 | Acne Patients | Low Dose Isotretinoin | 1 week | Downregulated | - | |
| LCN2 | Acne Patients | Low Dose Isotretinoin | 1 week | Upregulated | - |
Note: Data for KRT23, DEFB1, MMP-2, and LCN2 are from a study using Isotretinoin, another retinoid, and are included as a reference for potential this compound targets.
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h | Citation |
| AMO1 | Multiple Myeloma | 1.83 ± 0.46 | |
| JJN3 | Multiple Myeloma | 36.72 ± 0.64 | |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 1.83 ± 0.46 | |
| CEM/ADR5000 | Multidrug-Resistant T-cell ALL | 2.30 ± 0.09 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Quantitative PCR (qPCR) Protocol for this compound-Treated Cells
-
Cell Culture and Treatment:
-
Seed cells at a consistent density in appropriate culture vessels.
-
Allow cells to adhere and reach the desired confluency (typically 60-70%).
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
-
RNA Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate).
-
Extract total RNA using a silica-column-based kit or phenol-chloroform extraction.
-
Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA purity by checking the A260/280 ratio (should be ~2.0) and A260/230 ratio (should be >1.8).
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to obtain an RNA Integrity Number (RIN). A RIN value > 8 is recommended.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
Include a "no reverse transcriptase" control to check for genomic DNA contamination.
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers, and nuclease-free water.
-
Add the diluted cDNA template to the master mix.
-
Run the qPCR reaction on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the Cq (quantification cycle) values for each gene.
-
Validate the stability of your chosen housekeeping genes using algorithms like geNorm or NormFinder.
-
Calculate the relative gene expression using the ΔΔCq method, normalizing to the geometric mean of the most stable housekeeping genes.
-
RNA-Sequencing (RNA-Seq) Protocol for this compound-Treated Cells
-
Sample Preparation:
-
Follow steps 1-3 of the qPCR protocol for cell culture, treatment, RNA extraction, and quality control. High-quality RNA is critical for RNA-Seq.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library using PCR with a minimal number of cycles to avoid bias.
-
-
Library Quality Control:
-
Assess the size distribution of the library using an automated electrophoresis system.
-
Quantify the library concentration using a fluorometric method (e.g., Qubit) or qPCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). The required sequencing depth will depend on the research question.
-
-
Data Analysis Pipeline:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing data.
-
Read Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic or Cutadapt.
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes, controlling for false discoveries by calculating adjusted p-values (FDR).
-
MTT Cell Viability Assay Protocol for this compound Treatment
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (media and MTT solution only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound gene expression studies.
References
Validation & Comparative
Validating the Anti-inflammatory Effects of Adapalene In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory properties of Adapalene against other topical retinoids, supported by experimental data. This compound, a third-generation synthetic retinoid, is widely used in the treatment of acne vulgaris. Beyond its well-established comedolytic effects, this compound exhibits significant anti-inflammatory activity. This document delves into the molecular mechanisms underlying these effects and presents a comparative analysis with other retinoids, offering valuable insights for researchers and drug development professionals.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been evaluated in various in vitro models, often in comparison with other retinoids such as tretinoin and tazarotene. These studies have focused on key inflammatory pathways and markers relevant to skin inflammation.
Key Mechanisms of Action:
-
Modulation of Toll-Like Receptor 2 (TLR-2): this compound has been shown to decrease the expression of TLR-2 on keratinocytes.[1] TLR-2 is a key receptor in the innate immune system that recognizes pathogens like Propionibacterium acnes and initiates an inflammatory cascade. By downregulating TLR-2, this compound can attenuate the initial inflammatory response to bacterial stimuli.
-
Inhibition of Activator Protein-1 (AP-1) Signaling: this compound has demonstrated the ability to inhibit the AP-1 signaling pathway.[2] The AP-1 transcription factor plays a crucial role in the expression of pro-inflammatory genes, including those for cytokines and matrix metalloproteinases (MMPs).
-
Modulation of Nuclear Factor-kappa B (NF-κB) Signaling: Evidence suggests that this compound can suppress the NF-κB signaling pathway.[3][4] NF-κB is a pivotal regulator of inflammation, controlling the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Inhibition of Lipoxygenase (LOX) and Arachidonic Acid Metabolism: this compound has been found to inhibit the lipoxygenase pathway, thereby reducing the production of pro-inflammatory leukotrienes from arachidonic acid.[2]
The following tables summarize the available quantitative data from in vitro studies, comparing the anti-inflammatory effects of this compound with other retinoids.
| Target | Cell Line | Treatment | Result | Reference |
| Signaling Pathways | ||||
| AP-1 Activity | Not Specified | This compound | Inhibition of AP-1 activity | |
| NF-κB Activity | HaCaT Keratinocytes | This compound | Downregulation of pNF-κB expression | |
| Inflammatory Receptors | ||||
| Toll-Like Receptor 2 (TLR-2) | Human Skin Explants | This compound (10⁻⁷ M or 10⁻⁶ M) for 24h | Decreased epidermal expression | |
| Cytokine Production | ||||
| Interleukin-10 (IL-10) | Human Skin Explants | This compound (10⁻⁷ M or 10⁻⁶ M) for 24h | Decreased epidermal expression | |
| CCL2 & CCL27 mRNA | HaCaT Keratinocytes | This compound (25 nM, 250 nM, 2000 nM) | Significant reduction |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the anti-inflammatory effects of this compound in vitro.
Cell Culture and Treatment
-
Cell Line: Human immortalized keratinocytes (HaCaT) are a commonly used cell line for in vitro dermatological studies.
-
Culture Conditions: HaCaT cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin solution. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Induction of Inflammation: To mimic an inflammatory state, cells are often stimulated with pro-inflammatory agents such as lipopolysaccharide (LPS), phorbol 12-myristate 13-acetate (PMA), or a combination of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).
-
Retinoid Treatment: this compound, tretinoin, or tazarotene are typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) and then diluted to the desired final concentrations in the cell culture medium. Cells are pre-treated with the retinoids for a specific period before or concurrently with the inflammatory stimulus.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol is used to measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the cell culture supernatant.
-
Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants and a series of known standards are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody that binds to a different epitope on the cytokine is added.
-
Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Western Blotting for Signaling Protein Analysis
This technique is used to detect and quantify specific proteins involved in inflammatory signaling pathways (e.g., p-NF-κB, c-Jun, c-Fos).
-
Protein Extraction: Cells are lysed to release their proteins. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme to produce light. The light is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.
Luciferase Reporter Assay for Transcription Factor Activity
This assay is used to measure the activity of transcription factors like AP-1 and NF-κB.
-
Transfection: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with binding sites for the transcription factor of interest.
-
Cell Treatment: The transfected cells are treated with the retinoids and/or inflammatory stimuli.
-
Cell Lysis: The cells are lysed to release the luciferase enzyme.
-
Luciferin Addition: A substrate called luciferin is added to the cell lysate.
-
Luminescence Measurement: The luciferase enzyme catalyzes the oxidation of luciferin, which produces light. The intensity of the light is measured using a luminometer and is proportional to the activity of the transcription factor.
Visualizing the Molecular Pathways and Workflows
To better understand the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: this compound's Anti-inflammatory Signaling Pathways.
Caption: General workflow for in vitro anti-inflammatory assays.
Conclusion
In vitro evidence strongly supports the anti-inflammatory effects of this compound. Its ability to modulate key inflammatory pathways, such as TLR-2, AP-1, and NF-κB, provides a mechanistic basis for its clinical efficacy in treating inflammatory acne. While direct quantitative comparisons with other retinoids in standardized in vitro systems are still emerging in the literature, existing data suggests that this compound possesses a potent anti-inflammatory profile. For drug development professionals, these in vitro models and mechanistic insights are invaluable for screening new anti-inflammatory compounds and for further elucidating the therapeutic actions of existing drugs. Future research should focus on head-to-head in vitro studies that provide robust quantitative data to allow for a more definitive comparison of the anti-inflammatory potency of this compound against other topical retinoids.
References
- 1. Retinoid effects on sebocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances Regarding the Therapeutic Potential of this compound | MDPI [mdpi.com]
- 3. Efficacy and safety of this compound gel 0.1% and 0.3% and tretinoin gel 0.05% for acne vulgaris: results of a single-center, randomized, double-blinded, placebo-controlled clinical trial on Mexican patients (skin type III-IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
Comparative Analysis of Adapalene and Tretinoin on Gene Expression: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Adapalene and Tretinoin, focusing on their differential effects on gene expression. This analysis is supported by available experimental data to elucidate their distinct molecular mechanisms.
This compound, a third-generation synthetic retinoid, and Tretinoin (all-trans retinoic acid), a first-generation retinoid, are both widely used in dermatology for the treatment of acne vulgaris and other skin disorders. Their therapeutic effects are primarily mediated by their interaction with retinoic acid receptors (RARs), leading to the modulation of gene expression involved in cellular differentiation, proliferation, and inflammation. While both compounds are effective, their distinct receptor selectivity profiles suggest differential effects on downstream gene regulation. Tretinoin binds to all three RAR subtypes (α, β, and γ), whereas this compound exhibits selectivity for RARβ and RARγ. This difference in receptor affinity is thought to underlie the observed variations in their efficacy and tolerability profiles.
Quantitative Data on Gene Expression
Direct, comprehensive comparative studies on the genome-wide effects of this compound and Tretinoin on gene expression in human skin cells are limited in publicly accessible literature. However, targeted studies have investigated their effects on specific genes known to be involved in retinoid signaling pathways.
One key target gene is the Cellular Retinoic Acid-Binding Protein II (CRABP-II), which is involved in the intracellular transport of retinoic acid. The upregulation of CRABP-II is a well-established biomarker of retinoid activity in the skin. A comparative study provides quantitative data on the induction of CRABP-II mRNA levels by this compound and Tretinoin in human skin.
| Treatment | Fold Increase in CRABP-II mRNA (vs. Vehicle) | p-value |
| This compound 0.1% Gel | Significant Increase | < 0.01 |
| Tretinoin 0.05% Cream | Significant Increase | < 0.001 |
Table 1: Comparison of this compound and Tretinoin on CRABP-II Gene Expression. This table summarizes the reported effects of this compound and Tretinoin on the mRNA expression of Cellular Retinoic Acid-Binding Protein II (CRABP-II) in human skin. Data is derived from a comparative study where treatments were applied to the hip/buttock skin of healthy volunteers for 4 days under occlusion.
Experimental Protocols
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for CRABP-II mRNA Quantification
This protocol outlines the methodology used to quantify the expression of CRABP-II mRNA in human skin biopsies following treatment with this compound or Tretinoin.
1. Sample Collection and RNA Extraction:
-
Punch biopsies (3mm) were obtained from the treated areas of the hip/buttock skin of healthy volunteers.
-
Total RNA was extracted from the biopsies using a commercially available RNA isolation kit following the manufacturer's instructions.
-
The concentration and purity of the extracted RNA were determined using UV spectrophotometry.
2. Reverse Transcription:
-
First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
The reaction was typically carried out at 42°C for 60 minutes, followed by an inactivation step at 95°C for 5 minutes.
3. Polymerase Chain Reaction (PCR):
-
The cDNA was then used as a template for PCR amplification of the CRABP-II gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Specific primers for CRABP-II and the housekeeping gene were used.
-
The PCR reaction was performed in a thermal cycler with an initial denaturation step, followed by a set number of cycles of denaturation, annealing, and extension.
4. Quantification of Gene Expression:
-
The PCR products were separated by agarose gel electrophoresis and visualized with ethidium bromide.
-
The intensity of the bands corresponding to CRABP-II and the housekeeping gene were quantified using densitometry.
-
The relative expression of CRABP-II mRNA was calculated by normalizing its band intensity to that of the housekeeping gene.
-
Statistical analysis (e.g., t-test or ANOVA) was performed to determine the significance of the differences in gene expression between the treatment groups and the vehicle control.
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental procedures, the following diagrams are provided in the DOT language.
Caption: Retinoid signaling pathway.
Caption: Experimental workflow for gene expression analysis.
A Head-to-Head Comparison of Adapalene and Tazarotene in Skin Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Adapalene and Tazarotene, two prominent third-generation topical retinoids. By examining their performance in various skin models, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to inform their work. The following sections delve into the molecular mechanisms, gene expression modulation, and skin irritation potential of these compounds, supported by experimental data and detailed protocols.
Molecular Interaction: Receptor Binding Affinity
The biological activity of retinoids is mediated through their interaction with nuclear retinoic acid receptors (RARs), which exist as three subtypes: RARα, RARβ, and RARγ. The selectivity of a retinoid for these subtypes can influence its efficacy and tolerability profile.
Key Findings:
-
This compound demonstrates a strong preference for RARβ and RARγ, with significantly lower affinity for RARα.
Table 1: Retinoic Acid Receptor (RAR) Binding Affinity
| Compound | RARα | RARβ | RARγ |
| This compound (AC50, nM) | 22 | 2.2 | 9.3 |
| Tazarotenic Acid (K_d_ or IC50, nM) | Data Not Available | Selective | Selective |
AC50 values for this compound represent the concentration required for 50% activation of the receptor.
Gene Expression Modulation in Skin Models
The binding of this compound and Tazarotene to RARs initiates a cascade of gene expression changes that underpin their therapeutic effects. Key genes modulated by these retinoids include Cellular Retinoic Acid-Binding Protein-II (CRABP-II) and Tazarotene-Induced Genes (TIGs).
Key Findings:
-
This compound has been shown to significantly increase the mRNA levels of CRABP-II, a protein involved in the intracellular transport of retinoic acid.
-
Tazarotene is known to upregulate the expression of Tazarotene-Induced Gene 1 (TIG1) and TIG2. While a direct head-to-head quantitative comparison of the same gene marker modulated by both this compound and Tazarotene in a single study is not available, the existing data highlights their distinct effects on gene regulation. This represents an area ripe for future investigation.
Table 2: Modulation of Gene Expression in Skin Models
| Compound | Target Gene | Model | Fold Change / Effect |
| This compound | CRABP-II mRNA | Human Skin | Significant increase (P < 0.01) |
| Tazarotene | TIG1 | Human Skin Raft Cultures | Upregulation |
| Tazarotene | TIG2 | Human Skin Raft Cultures | Upregulation |
Skin Irritation Potential
A critical factor in the clinical utility of topical retinoids is their potential to cause skin irritation, often characterized by erythema, dryness, and peeling. Several studies have compared the irritation potential of this compound and Tazarotene formulations.
Key Findings:
-
Multiple comparative studies indicate that This compound is generally better tolerated than Tazarotene , with a lower incidence and severity of skin irritation.
-
Quantitative assessments using cumulative irritation indices and scoring of erythema, dryness, and peeling consistently show lower irritation scores for this compound compared to Tazarotene at various concentrations.
Table 3: Comparative Skin Irritation Data
| Study Parameter | This compound | Tazarotene |
| Mean 21-day Cumulative Irritancy Index | Significantly lower than Tazarotene (P=0.05) | Higher than this compound |
| Erythema, Dryness, Peeling Scores | Generally lower scores | Generally higher scores |
| Treatment-Related Adverse Events | 36% | 58% |
Visualizing the Mechanisms
To better understand the processes described, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Retinoid Acid Receptor (RAR) Signaling Pathway.
Caption: Experimental Workflows for Key Analyses.
Experimental Protocols
Competitive Radioligand Binding Assay for RARs
This protocol outlines a method to determine the binding affinity of test compounds to specific Retinoic Acid Receptor (RAR) subtypes.
1. Preparation of Nuclear Extracts:
- Culture COS-7 cells and transfect them with expression vectors for human RARα, RARβ, or RARγ.
- After 48 hours of transfection, harvest the cells and prepare nuclear extracts using a standard cell lysis and nuclear isolation protocol.
- Determine the protein concentration of the nuclear extracts using a Bradford or BCA protein assay.
2. Binding Assay:
- In a 96-well plate, combine the following in a total volume of 100 µL of binding buffer (e.g., Tris-HCl with protease inhibitors):
- Nuclear extract containing the specific RAR subtype.
- A fixed concentration of radiolabeled retinoic acid (e.g., [³H]-all-trans-retinoic acid) at a concentration close to its K_d_.
- Varying concentrations of the unlabeled test compound (this compound or Tazarotenic acid).
- For non-specific binding control wells, add a high concentration of unlabeled all-trans-retinoic acid.
- Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).
3. Separation of Bound and Free Ligand:
- Rapidly separate the bound from free radioligand using a filter-binding assay. Transfer the contents of each well to a glass fiber filter plate pre-treated with a blocking agent (e.g., polyethyleneimine).
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Analysis:
- Dry the filters and add a scintillation cocktail.
- Measure the radioactivity on each filter using a scintillation counter.
- Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.
- Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC50 value.
- Calculate the inhibitory constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression in Skin Cells
This protocol describes the measurement of changes in the expression of target genes (e.g., CRABP-II, TIG1, TIG2) in skin cells following treatment with retinoids.
1. Cell Culture and Treatment:
- Culture human keratinocytes or use a 3D human skin equivalent model.
- Treat the cells or skin models with this compound, Tazarotene, or a vehicle control at desired concentrations for a specified period (e.g., 24-48 hours).
2. RNA Isolation:
- Harvest the cells or skin tissue and isolate total RNA using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
- Assess the quality and quantity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for RNA integrity.
3. cDNA Synthesis (Reverse Transcription):
- Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., SuperScript IV First-Strand Synthesis System, Thermo Fisher Scientific) with random hexamers or oligo(dT) primers.
4. Quantitative PCR:
- Prepare the qPCR reaction mixture containing:
- cDNA template.
- Forward and reverse primers for the target gene (e.g., CRABP-II, TIG1, TIG2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Primer sequences should be designed to span an exon-exon junction to avoid amplification of genomic DNA.
- A fluorescent DNA-binding dye (e.g., SYBR Green) or a target-specific fluorescent probe (e.g., TaqMan probe).
- qPCR master mix containing DNA polymerase, dNTPs, and reaction buffer.
- Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension) for approximately 40 cycles.
5. Data Analysis:
- Determine the cycle threshold (Ct) value for each gene in each sample.
- Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target_ - Ct_housekeeping_).
- Calculate the change in expression relative to the vehicle control using the ΔΔCt method (ΔΔCt = ΔCt_treated_ - ΔCt_control_).
- The fold change in gene expression is then calculated as 2^-ΔΔCt.
This comprehensive comparison provides a detailed overview of the key differences between this compound and Tazarotene in skin models. The provided data and protocols can serve as a valuable resource for researchers and professionals in the field of dermatology and drug development.
Adapalene Exhibits High Selectivity for Retinoic Acid Receptor Subtypes β and γ
A comprehensive analysis of experimental data confirms that adapalene, a third-generation synthetic retinoid, demonstrates a distinct binding profile for retinoic acid receptors (RARs) compared to other commonly used retinoids such as tretinoin and tazarotene. This compound's preferential binding to RARβ and RARγ subtypes likely contributes to its favorable therapeutic window, particularly in the treatment of acne vulgaris.
Retinoids exert their biological effects by binding to and activating RARs, which are members of the nuclear receptor superfamily. These receptors, existing as three subtypes (RARα, RARβ, and RARγ), form heterodimers with retinoid X receptors (RXRs) and subsequently bind to retinoic acid response elements (RAREs) on DNA to regulate gene transcription. This signaling pathway is crucial for various cellular processes, including differentiation, proliferation, and inflammation. The differential expression of RAR subtypes in various tissues and their distinct roles in mediating cellular responses underscore the significance of receptor-selective retinoids like this compound.
Comparative Binding Affinities of Retinoids for RAR Subtypes
Quantitative data from competitive binding assays reveal significant differences in the binding affinities of this compound, tretinoin, and the active metabolite of tazarotene (tazarotenic acid) for the three RAR subtypes.
| Compound | RARα | RARβ | RARγ |
| This compound | AC50: 22 nM[1] | AC50: 2.2 nM[1] | AC50: 9.3 nM[1] |
| Tretinoin (all-trans retinoic acid) | Kd: ~0.2-0.7 nM | Kd: ~0.2-0.7 nM | Kd: ~0.2-0.7 nM |
| Tazarotenic Acid | Selective for RARβ and RARγ | Selective for RARβ and RARγ | Selective for RARβ and RARγ |
| AC50 (Agonist Concentration 50) is the concentration of an agonist that gives 50% of the maximal response. Kd (Dissociation Constant) is a measure of binding affinity, with a lower value indicating higher affinity. Data for tazarotenic acid's specific Kd or IC50 values across all subtypes from a direct comparative study with this compound and tretinoin is not readily available in the public domain. |
As the data indicates, tretinoin is a non-selective retinoid, binding with high affinity to all three RAR subtypes.[2] In contrast, this compound demonstrates a clear preference for RARβ and RARγ, with a significantly lower potency for RARα.[1] Tazarotene, through its active metabolite tazarotenic acid, also exhibits selectivity for RARβ and RARγ. This selective binding profile of this compound and tazarotene is thought to contribute to a more targeted therapeutic effect with a potentially lower incidence of certain side effects associated with non-selective RAR activation.
Retinoid Signaling Pathway
The mechanism of action for all retinoids involves the activation of the RAR/RXR signaling pathway.
References
Validating Adapalene's Efficacy in Reconstructed Human Skin Equivalents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Adapalene's efficacy, primarily focusing on its validation in reconstructed human skin equivalent (RHSE) models. While direct, comprehensive comparative studies of this compound against other retinoids in a single RHSE model are not extensively available in public literature, this document synthesizes available data from various experimental models to offer a comparative perspective. The information presented is intended to guide researchers in designing and interpreting studies aimed at evaluating retinoid activity in vitro.
Introduction to this compound and Retinoid Comparators
This compound is a third-generation synthetic retinoid characterized by its high selectivity for retinoic acid receptors (RARs), specifically RARβ and RARγ.[1][] This receptor specificity is believed to contribute to its favorable tolerability profile compared to older generation retinoids.[3] In the human epidermis, the primary cell type, keratinocytes, predominantly expresses RARγ, making this receptor the main mediator of this compound's effects on cell differentiation and proliferation.[3]
For the purpose of this guide, this compound is compared to two other widely used topical retinoids:
-
Tretinoin (all-trans-retinoic acid): A first-generation, naturally occurring retinoid that binds to all RAR subtypes (α, β, and γ), making it a potent but often more irritating agent.[4]
-
Tazarotene: A third-generation, synthetic acetylenic retinoid that, like this compound, is receptor-selective for RARβ and RARγ. It is generally considered the most potent of the three but can also have the highest potential for irritation.
Comparative Efficacy Data
The following tables summarize key performance indicators for retinoids based on data from various studies. It is critical to note that the data is compiled from different experimental systems (including RHSE, in vivo human skin, and animal models) and should be interpreted as representative of the expected effects rather than a direct head-to-head comparison from a single study.
Table 1: Effects on Epidermal Proliferation and Thickness
| Parameter | This compound | Tretinoin | Tazarotene |
| Epidermal Thickness | No significant increase (in vivo human study) | Significant increase | Significant increase |
| Keratinocyte Proliferation (Ki67+ cells) | Significant increase (rhino mouse model) | Significant increase (132% of control in T-Skin™ model with Retinol) | Expected to increase |
Table 2: Modulation of Keratinocyte Differentiation Markers
| Gene/Protein Marker | This compound | Tretinoin | Tazarotene |
| CRABP-II mRNA | Significant increase (in vivo human study) | Significant increase (in vivo human study) | Expected to increase |
| Filaggrin (FLG) | Downregulation expected | Downregulation expected | Downregulation expected |
| Loricrin (LOR) | Downregulation expected | Downregulation expected | Downregulation expected |
| Involucrin (IVL) | Downregulation expected | Downregulation expected | Downregulation reported |
| Keratin 10 (KRT10) | Downregulation expected | Significant decrease (45% vs control in T-Skin™ model with Retinol) | Downregulation expected |
Experimental Protocols
This section outlines a representative methodology for a comparative study of retinoids using a commercially available Reconstructed Human Epidermis (RHE) model.
1. RHE Model Culture and Treatment
-
Model: Commercially available RHE models (e.g., EpiDerm™, SkinEthic™ RHE).
-
Culture: Models are cultured at the air-liquid interface in maintenance medium as per the manufacturer's instructions. An acclimatization period of 24 hours post-shipment is recommended.
-
Test Articles: this compound, Tretinoin, and Tazarotene are prepared in a suitable vehicle (e.g., acetone or a standard gel formulation). A vehicle-only control is included.
-
Application: A precise, finite dose (e.g., 5-10 µL/cm²) of each test article and the vehicle control is applied topically to the stratum corneum of the RHE tissue.
-
Incubation: Tissues are incubated for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
2. Histological Analysis
-
Tissue Processing: At the end of the incubation period, RHE tissues are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Staining: 4-5 µm sections are cut and stained with Hematoxylin and Eosin (H&E) for morphological assessment.
-
Endpoint Analysis:
-
Epidermal Thickness: Measured in micrometers (µm) from the basal layer to the top of the granular layer at multiple, pre-defined points using calibrated image analysis software.
-
Morphology: Assessed for signs of irritation (e.g., parakeratosis, spongiosis) and overall epidermal structure.
-
3. Immunohistochemistry (IHC) for Proliferation and Differentiation Markers
-
Antigen Retrieval: Paraffin-embedded sections undergo deparaffinization, rehydration, and antigen retrieval using appropriate heat-induced or enzymatic methods.
-
Antibody Staining:
-
Proliferation: Sections are stained with a primary antibody against Ki67.
-
Differentiation: Separate sections are stained with primary antibodies against Loricrin, Filaggrin, and Involucrin.
-
-
Detection: A suitable secondary antibody and detection system (e.g., DAB chromogen) are used for visualization.
-
Endpoint Analysis:
-
Ki67: The percentage of Ki67-positive nuclei in the basal layer is calculated.
-
Differentiation Markers: The intensity and distribution of staining for LOR, FLG, and IVL in the suprabasal layers are qualitatively or semi-quantitatively assessed.
-
4. Gene Expression Analysis by RT-qPCR
-
RNA Isolation: Total RNA is extracted from RHE tissues using a suitable kit (e.g., RNeasy). RNA quality and quantity are assessed via spectrophotometry.
-
cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcription kit.
-
qPCR: Real-time quantitative PCR is performed using gene-specific primers for target genes (e.g., KRT10, FLG, LOR, IVL, CRABP2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Endpoint Analysis: The relative gene expression is calculated using the Delta-Delta Ct (ΔΔCt) method, and results are presented as fold change relative to the vehicle control.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental processes described in this guide.
Caption: this compound's molecular mechanism of action in keratinocytes.
Caption: Experimental workflow for comparing retinoids in RHSE models.
Caption: Logical comparison of key retinoid properties.
References
Adapalene Demonstrates Superior Tolerability Profile Compared to First-Generation Retinoids in Acne Vulgaris Treatment
A comprehensive review of clinical data indicates that adapalene, a third-generation retinoid, offers a significant tolerability advantage over first-generation retinoids such as tretinoin. This improved tolerability is primarily attributed to its unique receptor selectivity and targeted mechanism of action, which minimizes the common side effects associated with topical retinoid therapy.
Topical retinoids are a cornerstone in the management of acne vulgaris, known for their efficacy in addressing both inflammatory and non-inflammatory lesions. However, their use is often limited by local irritation, manifesting as erythema (redness), scaling, dryness, and stinging or burning sensations. A meta-analysis of five randomized controlled trials encompassing 900 patients with mild-to-moderate acne revealed that while this compound 0.1% gel demonstrated equivalent efficacy to tretinoin 0.025% gel in reducing total lesion counts, it showed considerably greater local tolerability at all evaluation points.[1][2]
Quantitative Comparison of Tolerability
Clinical studies consistently report lower incidence and severity of cutaneous irritation with this compound compared to tretinoin. The following table summarizes the key tolerability findings from a 12-week, multicenter, randomized, controlled study involving 168 patients with acne vulgaris.
| Tolerability Parameter | This compound Gel 0.1% | Tretinoin Microsphere Gel 0.1% | Statistical Significance |
| Erythema | Significantly lower scores | Higher scores | p < 0.05 |
| Desquamation (Scaling) | Significantly lower scores | Higher scores | p < 0.05 |
| Dryness | Significantly lower scores | Higher scores | p < 0.05 |
| Pruritus (Itching) | Scores not significantly different | Scores not significantly different | NS |
| Stinging/Burning | Significantly lower scores | Higher scores | p < 0.05 |
| Treatment-Related Adverse Events | Significantly fewer | More frequent | p < 0.05 |
Table adapted from a 12-week, multicenter, randomized, controlled, investigator-masked, parallel-group design study.[3]
The Molecular Basis for Improved Tolerability
The difference in tolerability between this compound and first-generation retinoids can be explained by their distinct interactions with retinoic acid receptors (RARs) in the skin. Retinoids exert their effects by binding to these nuclear receptors, which in turn regulate gene expression related to cell proliferation, differentiation, and inflammation.
First-generation retinoids like tretinoin bind to all three RAR subtypes (α, β, and γ) with similar affinity. In contrast, this compound is selective for RARβ and RARγ. This selectivity is crucial as RARγ is the predominant receptor in the epidermis, mediating the desired therapeutic effects on keratinocyte differentiation. By avoiding significant interaction with RARα, this compound is thought to circumvent some of the signaling pathways that lead to irritation.
Caption: Logical relationship of retinoid generation, receptor selectivity, and clinical tolerability.
The following diagram illustrates the general signaling pathway of retinoids in skin cells.
Caption: Simplified retinoid signaling pathway in a keratinocyte.
Experimental Protocols
The improved tolerability of this compound has been demonstrated in numerous well-controlled clinical trials. A common and robust methodology employed in these studies is the split-face, randomized, controlled trial.
Split-Face Comparative Study Protocol
-
Objective: To compare the tolerability and efficacy of two topical agents on contralateral sides of the face in the same individual, thereby minimizing inter-subject variability.
-
Study Design: A randomized, double-blind, split-face design is typically used. Participants are randomly assigned to apply one product to one side of their face and the comparator product to the other side. Neither the participant nor the investigator is aware of which product is applied to which side.
-
Participant Selection:
-
Inclusion Criteria: Healthy volunteers or patients with a diagnosis of mild-to-moderate acne vulgaris, typically with a specified range of inflammatory and non-inflammatory lesions. Age restrictions (e.g., 12 years and older) are common.
-
Exclusion Criteria: Concomitant use of other topical or systemic acne medications, known hypersensitivity to retinoids, and excessive sun exposure.
-
-
Procedure:
-
Baseline Assessment: At the initial visit, a qualified investigator assesses and records the number and type of acne lesions on each side of the face. Tolerability parameters (erythema, scaling, dryness, stinging/burning) are also graded using a standardized scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).
-
Product Application: Participants are instructed to apply a pea-sized amount of the assigned medication to the designated side of the face once daily in the evening.
-
Follow-up Visits: Participants return for follow-up assessments at regular intervals (e.g., weeks 2, 4, 8, and 12). At each visit, lesion counts and tolerability assessments are repeated.
-
Data Analysis: The changes in lesion counts and tolerability scores from baseline are compared between the two sides of the face using appropriate statistical methods, such as paired t-tests or Wilcoxon signed-rank tests.
-
The following diagram illustrates the typical workflow of such a study.
Caption: Experimental workflow for a split-face comparative tolerability study.
Conclusion
References
- 1. milkyeggs.com [milkyeggs.com]
- 2. A comparison of the efficacy and tolerability of this compound 0.1% gel versus tretinoin 0.025% gel in patients with acne vulgaris: a meta-analysis of five randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized controlled trial of the tolerability, safety, and efficacy of this compound gel 0.1% and tretinoin microsphere gel 0.1% for the treatment of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
Adapalene Demonstrates Potent Anti-Cancer Activity, Outperforming Other Retinoids in In Vitro Studies
For Immediate Release
[City, State] – In the competitive landscape of oncological research, the third-generation retinoid Adapalene is emerging as a powerful candidate in the inhibition of cancer cell growth, demonstrating superior or comparable potency to other retinoids such as tretinoin and tazarotene in various cancer cell lines. This guide provides a comprehensive comparison of this compound's efficacy, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action for researchers, scientists, and drug development professionals.
Comparative Efficacy of Retinoids in Cancer Cell Growth Inhibition
Recent in vitro studies have highlighted this compound's significant anti-proliferative effects across a range of cancer cell types. Quantitative analysis of the half-maximal inhibitory concentration (IC50) reveals this compound's potent activity, often at lower concentrations than other retinoids.
One study directly comparing the inhibitory effects on melanoma cells found that this compound exhibited stronger inhibition of proliferation than all-trans-retinoic acid (ATRA), isotretinoin, acitretin, and bexarotene.[1] Similarly, in HaCat cells, this compound was shown to have a more potent inhibitory activity compared to ATRA, isotretinoin, acitretin, tazarotene, and bexarotene.[1]
The following table summarizes the IC50 values of this compound and other retinoids in various cancer cell lines, providing a clear comparison of their potency.
| Retinoid | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | RM-1 (Prostate) | 8.23 (24h), 3.08 (48h) | [2] |
| AMO1 (Multiple Myeloma) | 1.76 | [3] | |
| JJN3 (Multiple Myeloma) | 9.10 | [3] | |
| CCRF-CEM (T-ALL) | 1.83 | ||
| CEM/ADR5000 (T-ALL) | 2.30 | ||
| MDA-MB-468 (TNBC) | 17.57 | ||
| MDA-MB-231 (TNBC) | 19.54 | ||
| 4T1 (Murine TNBC) | 14.7 | ||
| MCF-7 (Breast Cancer) | 24.28 | ||
| Tretinoin (ATRA) | A549 (Lung) | 92.3 (6d) | |
| MCF-7 (Breast Cancer) | ~10-100 | ||
| T47-D (Breast Cancer) | ~10-100 | ||
| ZR75-1 (Breast Cancer) | ~10-100 | ||
| SW620 (Colon) | >10 | ||
| HT29 (Colon) | >10 | ||
| COLO205 (Colon) | >10 | ||
| Tazarotene | BCC cells | Dose-dependent inhibition |
Signaling Pathways: A Divergence in Mechanism
While all retinoids exert their effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), their downstream signaling pathways can differ, leading to varied cellular outcomes.
This compound's Mechanism of Action: this compound's anti-cancer activity is primarily attributed to its ability to induce DNA damage. This damage triggers the activation of the ATM/p53/p21 signaling pathway, leading to S-phase cell cycle arrest and subsequent apoptosis. This is achieved by suppressing the levels of cyclin-dependent kinase 2 (CDK2) and regulating the Bax/Bcl-2 ratio to favor apoptosis.
Caption: this compound-induced DNA damage signaling pathway.
General Retinoid Signaling (Tretinoin): Tretinoin, or all-trans-retinoic acid (ATRA), primarily functions by binding to RARs, which then heterodimerize with RXRs. This complex binds to retinoic acid response elements (RAREs) on DNA, leading to the transcription of target genes that regulate cell differentiation, proliferation, and apoptosis.
Caption: General retinoid signaling pathway for Tretinoin.
Tazarotene's Mechanism of Action: Tazarotene, another third-generation retinoid, selectively binds to RAR-β and RAR-γ. Its anti-cancer effects are mediated through the induction of Tazarotene-Induced Genes (TIGs), such as TIG1 and TIG3. These genes play roles in suppressing tumor growth and promoting apoptosis. Tazarotene can also induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases.
Caption: Tazarotene-induced anti-cancer signaling pathway.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the retinoids (this compound, Tretinoin, Tazarotene) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the retinoids at their respective IC50 concentrations for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.
Western Blot Analysis for Apoptosis Markers (Bax, Bcl-2, Caspase-3)
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: General workflow for in vitro assessment of retinoid anti-cancer potency.
Conclusion
The available data strongly suggest that this compound possesses significant anti-cancer properties, with evidence pointing towards a higher potency in inhibiting cancer cell growth compared to other retinoids in several cancer cell lines. Its distinct mechanism of action, centered around the induction of DNA damage and S-phase arrest, provides a promising avenue for the development of novel cancer therapies. Further in-depth comparative studies across a broader range of cancer types are warranted to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. Recent Advances Regarding the Therapeutic Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Prostate Cancer Cell Proliferation In Vitro and In Vivo by Inducing DNA Damage, S-phase Cell Cycle Arrest, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico, In Vitro, and In Vivo Investigations on this compound as Repurposed Third Generation Retinoid against Multiple Myeloma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Adapalene Across Cancer Cell Lines: A Comparative Analysis of Efficacy and Cellular Response
For Immediate Release
This publication provides a comprehensive comparison of the anti-cancer effects of Adapalene, a third-generation synthetic retinoid, across various cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. The content herein summarizes quantitative data on its efficacy, details the experimental protocols used for these assessments, and visualizes the underlying molecular pathways and experimental designs.
Comparative Efficacy of this compound
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, vary across different cell types, indicating differential sensitivity to this compound. A summary of these values is presented below.
| Cell Line | Cancer Type | IC50 (µM) | Time Point (h) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 19.54 | 72 | [1] |
| 21.18 | 72 | [2] | ||
| MDA-MB-468 | Triple-Negative Breast Cancer | 17.57 | 72 | [1] |
| 18.75 | 72 | [2] | ||
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 24.28 | 72 | [1] |
| 25.36 | 72 | |||
| 4T1 | Murine Triple-Negative Breast Cancer | 14.7 | 72 | |
| 13.43 | 72 | |||
| RM-1 | Prostate Cancer | 8.23 | 24 | |
| 3.08 | 48 | |||
| AMO1 | Multiple Myeloma | 1.76 ± 0.39 | 72 | |
| JJN3 | Multiple Myeloma | 9.10 ± 1.85 | 72 | |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 1.83 ± 0.46 | 72 | |
| CEM/ADR5000 | Multidrug-Resistant T-cell ALL | 2.30 ± 0.09 | 72 | |
| HL60 | Promyelocytic Leukemia | 1.19 ± 0.17 | Not Specified |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (CCK-8/MTT)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with increasing concentrations of this compound (e.g., 0-40 µM) and incubated for various time points (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: After the treatment period, a solution containing either Cell Counting Kit-8 (CCK-8) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well. The plates were then incubated for a period that allows for the conversion of the reagent into a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product was measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8).
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were then determined from the dose-response curves.
Western Blotting
-
Cell Lysis: After treatment with this compound for a specified duration (e.g., 24 hours), cells were collected and lysed using a lysis buffer (e.g., RIPA or NP40) supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate was determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with a solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. The membrane was then incubated with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody and Detection: Following washes to remove unbound primary antibody, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were then visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Cell Preparation and Fixation: Cells were seeded and treated with this compound. After treatment, cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells were then stained with a solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A to remove any double-stranded RNA.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined based on their fluorescence intensity.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment and Harvesting: Cells were treated with this compound for the desired time. Both floating and adherent cells were collected to ensure all apoptotic cells were included in the analysis.
-
Staining: The collected cells were washed and then resuspended in a binding buffer. Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye like propidium iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated in the dark to allow for the binding of Annexin V to phosphatidylserine on the surface of apoptotic cells and for PI to enter necrotic cells.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Visualizing this compound's Mechanism and Experimental Approach
To further elucidate the effects of this compound, the following diagrams illustrate a key signaling pathway influenced by the compound and a typical experimental workflow for its evaluation.
Caption: this compound-induced DNA damage signaling pathway leading to apoptosis.
Caption: General experimental workflow for assessing this compound's effects.
References
- 1. Frontiers | this compound inhibits the growth of triple-negative breast cancer cells by S-phase arrest and potentiates the antitumor efficacy of GDC-0941 [frontiersin.org]
- 2. Frontiers | this compound and Doxorubicin Synergistically Promote Apoptosis of TNBC Cells by Hyperactivation of the ERK1/2 Pathway Through ROS Induction [frontiersin.org]
Comparative Analysis of Adapalene and Tretinoin Photostability: A Guide for Researchers
Introduction
Topical retinoids are a cornerstone in the treatment of acne vulgaris and photoaging. Tretinoin, a first-generation retinoid, has been widely used for decades but is known for its chemical instability, particularly its susceptibility to photodegradation. Adapalene, a third-generation retinoid with a naphthoic acid derivative structure, was developed to improve upon the stability and tolerability profile of earlier retinoids. This guide provides a comparative analysis of the photostability of this compound versus Tretinoin, supported by experimental data, detailed protocols, and visual workflows to inform researchers and drug development professionals.
Comparative Photostability Analysis
This compound consistently demonstrates superior photostability compared to Tretinoin.[1][2] Tretinoin, or all-trans retinoic acid, possesses a polyene chain that is highly susceptible to photoisomerization and oxidative degradation upon exposure to UV radiation.[1][3] This instability leads to a rapid loss of the active compound, which has historically led to the recommendation of evening-only application to avoid photodegradation by sunlight.[4] Studies have shown that the UVA component of solar light is the primary contributor to this degradation.
In stark contrast, this compound's structure, which incorporates a rigid and stable naphthyl group, is inherently more resistant to light-induced degradation. This chemical robustness allows it to maintain its structural integrity and therapeutic activity even when exposed to light. The enhanced photostability of this compound not only allows for more flexible application regimens but also enables its formulation in combination with other photosensitive agents, like benzoyl peroxide, which rapidly degrades Tretinoin.
Quantitative Data Summary
The following table summarizes the degradation of this compound and various Tretinoin formulations under different light exposure conditions as reported in scientific literature.
| Compound & Formulation | Light Source | Exposure Duration | Percent Degradation | Reference |
| This compound 0.1% Gel | Visible Light + UV Radiation | 24 hours | Not significant | |
| Tretinoin 0.025% Gel | Visible Light + UV Radiation | 2 hours | > 50% | |
| Tretinoin 0.025% Gel | Visible Light + UV Radiation | 24 hours | ~95% | |
| Tretinoin 0.025% Gel (Conventional) | Fluorescent Light | 8 hours | 86% | |
| Tretinoin 0.05% Gel (Micronized) | Fluorescent Light | 8 hours | 11% | |
| Tretinoin 0.025% Gel | UVA Light (315-400nm) | 8 hours | 72% | |
| Tretinoin 0.05% Gel (Micronized) | UVA Light (315-400nm) | 8 hours | 9% |
Note: The stability of Tretinoin can be significantly improved through advanced formulations such as micronization, which protects the active ingredient from photodegradation.
Experimental Protocols
The assessment of retinoid photostability typically follows protocols guided by the International Council for Harmonisation (ICH) Q1B guidelines. Below is a representative methodology synthesized from published studies.
Objective: To compare the rate of degradation of this compound and Tretinoin in their respective topical formulations when exposed to a controlled light source.
1. Sample Preparation:
-
Commercial formulations of the retinoids (e.g., this compound 0.1% gel, Tretinoin 0.025% gel) are used.
-
A precise quantity of each gel is spread evenly on a chemically inert surface, such as a quartz plate or glass slide, to form a thin film, simulating application on the skin.
-
For each formulation, two sets of samples are prepared:
-
Test Samples: Directly exposed to the light source.
-
Control Samples (Dark Control): Identical to the test samples but completely shielded from light (e.g., by wrapping in aluminum foil) to account for any degradation not caused by light.
-
-
The samples are placed within a photostability chamber at a controlled temperature and humidity.
2. Irradiation Conditions:
-
Light Source: A light source compliant with ICH Q1B guidelines is used, capable of emitting both visible and UVA light. This is often a xenon lamp or a metal halide lamp designed to simulate solar light (e.g., Suntest CPS+). The spectral output is typically filtered to remove wavelengths below 290 nm.
-
Exposure Levels: Samples are exposed to a standardized overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Time Points: Samples are withdrawn at predetermined intervals (e.g., 0, 2, 4, 6, and 8 hours) for analysis.
3. Analytical Method:
-
Extraction: The retinoid is extracted from the thin film on the plate using a suitable solvent, typically methanol or a mobile phase mixture.
-
Quantification: The concentration of the remaining active ingredient is determined using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Analysis: The percentage of the initial retinoid concentration remaining at each time point is calculated. The rate of degradation is determined by comparing the concentration in the light-exposed samples to that of the dark control samples.
Visualizations
Workflow for Photostability Testing
Caption: General experimental workflow for assessing retinoid photostability.
Conceptual Model of Photodegradation
Caption: this compound's stability vs. Tretinoin's degradation under light.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical stability of this compound and tretinoin when combined with benzoyl peroxide in presence and in absence of visible light and ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tretinoin Photostability: Comparison of Micronized Tretinoin Gel 0.05% and Tretinoin Gel 0.025% Following Exposure to Fluorescent and Solar Light - PMC [pmc.ncbi.nlm.nih.gov]
Validating Adapalene's Mechanism of Action: A Comparative Guide to the Use of RAR Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Adapalene's interaction with Retinoic Acid Receptors (RARs) and outlines experimental approaches using RAR antagonists to validate its mechanism of action. This guide includes supporting experimental data, detailed methodologies, and visualizations to facilitate a deeper understanding of this compound's pharmacology.
This compound, a third-generation topical retinoid, is a cornerstone in the treatment of acne vulgaris. Its efficacy is attributed to its selective interaction with Retinoic Acid Receptors (RARs), which modulates gene expression related to cell differentiation, proliferation, and inflammation. Specifically, this compound exhibits a strong binding affinity for RARβ and RARγ isoforms.[1] Given that RARγ is the predominant isoform in the epidermis, it is considered the primary mediator of this compound's therapeutic effects in keratinocytes.[2]
To rigorously validate this proposed mechanism of action, the use of selective RAR antagonists is indispensable. These molecules act by competitively binding to RARs, thereby blocking the downstream effects of RAR agonists like this compound. By observing the reversal or inhibition of this compound's cellular effects in the presence of an appropriate antagonist, researchers can definitively link its activity to RAR signaling.
Comparative Analysis of RAR Binding Affinities
The selectivity of this compound and the potency of various RAR antagonists are crucial parameters in designing validation studies. The following table summarizes the binding affinities of this compound and two common RAR antagonists, AGN 193109 and BMS 493, for the different RAR isoforms.
| Compound | Type | RARα (Kd, nM) | RARβ (Kd, nM) | RARγ (Kd, nM) |
| This compound | Agonist | >1000 | 2.2 | 9.3 |
| AGN 193109 | Antagonist | 2 | 2 | 3 |
| BMS 493 | Inverse Agonist | - | - | - |
This data highlights this compound's selectivity for RARβ and RARγ over RARα. AGN 193109 presents as a potent pan-RAR antagonist with high affinity for all three isoforms, making it a suitable tool to broadly inhibit RAR-mediated effects. BMS 493, an inverse agonist, is also a valuable tool for inhibiting RAR signaling.
Visualizing the Mechanism and Its Validation
To conceptualize this compound's mechanism and the role of antagonists, the following diagrams illustrate the key molecular interactions and a general experimental workflow for validation.
Experimental Protocols
The following protocols provide a framework for validating this compound's mechanism of action using an RAR antagonist in a keratinocyte cell culture model. These are based on established methodologies for studying retinoid effects on epidermal differentiation.
Keratinocyte Cell Culture and Differentiation
-
Cell Line: Primary normal human epidermal keratinocytes (NHEK) or an immortalized keratinocyte cell line (e.g., HaCaT).
-
Culture Medium: Keratinocyte-specific serum-free medium (e.g., KGM-Gold).
-
Differentiation Induction: To induce differentiation, the calcium concentration in the medium is raised from low (e.g., 0.03-0.09 mM) to high (e.g., 1.2-1.8 mM). This "calcium switch" mimics the physiological differentiation process in the epidermis.
Treatment with this compound and RAR Antagonist
-
Acclimation: Plate keratinocytes and allow them to adhere and proliferate in low-calcium medium.
-
Pre-treatment (optional): In some experimental designs, cells may be pre-incubated with the RAR antagonist for a short period (e.g., 1-2 hours) before the addition of this compound.
-
Treatment: Induce differentiation by switching to high-calcium medium containing the following treatments:
-
Vehicle control (e.g., DMSO).
-
This compound (e.g., 1-100 nM).
-
This compound + RAR Antagonist (e.g., AGN 193109 at a 10-fold molar excess to this compound).
-
RAR Antagonist alone.
-
-
Incubation: Culture the cells for a period sufficient to observe changes in differentiation markers (e.g., 24-72 hours).
Assessment of Cellular Effects
a) Cell Proliferation Assay (e.g., BrdU Incorporation)
-
Principle: Measures the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into the DNA of proliferating cells.
-
Procedure:
-
Add BrdU to the cell culture medium during the final hours of the treatment period.
-
Fix and permeabilize the cells.
-
Incubate with an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme (e.g., HRP).
-
Quantify the signal using a fluorescence microscope or a plate reader.
-
b) Western Blot Analysis for Differentiation Markers
-
Principle: Detects and quantifies the expression of specific proteins that are markers of keratinocyte differentiation (e.g., Keratin 1, Keratin 10, Involucrin, Loricrin).
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for the differentiation markers of interest.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the protein levels to a loading control (e.g., GAPDH, β-actin).
-
c) Gene Expression Analysis (RT-qPCR)
-
Principle: Measures the mRNA levels of genes that are known to be regulated by retinoids and are involved in keratinocyte differentiation.
-
Procedure:
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using primers specific for the target genes (e.g., KRT1, KRT10, IVL, LOR) and a reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression levels using the ΔΔCt method.
-
Conclusion
The selective binding of this compound to RARβ and RARγ is a key aspect of its therapeutic profile. The use of potent RAR antagonists like AGN 193109 in well-defined in vitro models provides a robust method for validating that the cellular effects of this compound are indeed mediated through these receptors. The experimental protocols outlined in this guide offer a comprehensive approach for researchers to investigate and confirm the molecular mechanism of this compound and other retinoids, thereby contributing to the development of more targeted and effective dermatological therapies.
References
A Comparative Proteomic Analysis of Skin Cells Treated with Adapalene Versus Tretinoin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the proteomic effects of two commonly prescribed retinoids, Adapalene and Tretinoin, on skin cells. While both are mainstays in dermatological treatments for acne vulgaris and photoaging, their distinct molecular mechanisms and receptor affinities suggest differential impacts on the cellular proteome. This document summarizes the available, though limited, quantitative proteomic data for Tretinoin, outlines the known molecular actions of this compound, provides detailed experimental protocols for comparative proteomic studies, and visualizes key signaling pathways and workflows.
Introduction to this compound and Tretinoin
Tretinoin, also known as all-trans-retinoic acid (ATRA), is a first-generation retinoid that binds to all three retinoic acid receptors (RARs): RARα, RARβ, and RARγ.[1] This broad receptor affinity contributes to its high efficacy but also to a greater potential for skin irritation.[1] this compound, a third-generation retinoid, exhibits a more selective binding profile, with a high affinity for RARβ and RARγ.[][3] This selectivity is thought to underlie its comparable efficacy to Tretinoin in treating acne, but with a more favorable tolerability profile.[3] Understanding the distinct proteomic signatures of these two retinoids can provide deeper insights into their mechanisms of action and aid in the development of more targeted dermatological therapies.
Quantitative Proteomic Data
Table 1: Summary of Proteomic Changes in Human Skin Treated with Tretinoin (all-trans-retinoic acid)
| Protein/Protein Family | Direction of Change | Biological Process Affected | Time Point of Modulation | Citation |
| Cellular Retinol-Binding Protein (CRBP) | Upregulated | Retinoid Metabolism | 24 and 96 hours | |
| Keratins (e.g., KRT4) | Upregulated | Epithelial Development, Differentiation | Not Specified | |
| Cytochrome P450 Family 26 Subfamily A (CYP26A1) | Upregulated | Retinoic Acid Metabolism | Not Specified | |
| Dehydrogenase/reductase (SDR family) member 9 (DHRS9) | Upregulated | Retinoid Metabolism | Not Specified | |
| Flavin-containing monooxygenase (FMO) | Upregulated | Metabolism | Not Specified | |
| Carcinoembryonic antigen-related cell adhesion molecule 6 (CEACAM6) | Upregulated | Cell Adhesion | Not Specified | |
| Lipocalin 2 (LCN2) | Upregulated | Inflammatory Response | Not Specified | |
| Arachidonate 12-lipoxygenase, 12R-type (ALOX12B) | Downregulated | Lipid Metabolism | Not Specified | |
| Diacylglycerol O-acyltransferase 2 (DGAT2) | Downregulated | Lipid Metabolism | Not Specified | |
| Procollagen Type I and III | Upregulated | Extracellular Matrix Organization | Not Specified | |
| Thrombospondin (TSP) | Downregulated | Extracellular Matrix Production, Cell Adhesion | Not Specified | |
| Fibronectin (FN) | Downregulated | Extracellular Matrix Production, Cell Adhesion | Not Specified |
Note: This table is compiled from studies on Tretinoin (all-trans-retinoic acid). Quantitative proteomic data for this compound on skin cells is currently limited in publicly accessible literature.
Inferred Proteomic Effects of this compound
While direct quantitative proteomic data for this compound is lacking, its known mechanism of action allows for inferences about its likely impact on the skin cell proteome. This compound's selective binding to RARβ and RARγ is expected to modulate the expression of genes involved in:
-
Keratinocyte Differentiation and Proliferation: Similar to Tretinoin, this compound is known to normalize the differentiation of follicular epithelial cells. This would likely be reflected in changes to the expression of various keratins and other proteins involved in cornification.
-
Inflammation: this compound has demonstrated anti-inflammatory properties by inhibiting the expression of toll-like receptors and other inflammatory mediators. A proteomic analysis would likely reveal downregulation of pro-inflammatory proteins and upregulation of anti-inflammatory mediators.
-
Extracellular Matrix (ECM) Components: While less potent than Tretinoin in stimulating collagen production, this compound's interaction with RARs in dermal fibroblasts suggests it may still modulate the expression of ECM proteins.
A direct comparative proteomic study is necessary to validate these inferences and provide a detailed quantitative comparison with Tretinoin.
Experimental Protocols
The following is a representative, detailed methodology for a comparative proteomic analysis of human keratinocytes treated with this compound and Tretinoin.
1. Cell Culture and Treatment
-
Cell Line: Primary Human Epidermal Keratinocytes (HEKa) or the HaCaT cell line.
-
Culture Medium: Keratinocyte Growth Medium (KGM) supplemented with growth factors.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Treatment:
-
Cells are seeded and allowed to reach 70-80% confluency.
-
The medium is then replaced with a low-serum or serum-free medium for 24 hours prior to treatment.
-
Cells are treated with either this compound (e.g., 1 µM), Tretinoin (e.g., 1 µM), or vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48, 72 hours).
-
2. Protein Extraction
-
Cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing a protease and phosphatase inhibitor cocktail.
-
The lysate is scraped and collected into microcentrifuge tubes.
-
The lysate is incubated on ice for 30 minutes with periodic vortexing.
-
The lysate is centrifuged at 14,000 x g for 15 minutes at 4°C.
-
The supernatant containing the total protein extract is collected.
-
Protein concentration is determined using a BCA protein assay.
3. Protein Digestion (In-Solution)
-
Aliquots of protein (e.g., 100 µg) from each condition are taken.
-
Proteins are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide.
-
Proteins are digested overnight at 37°C with sequencing-grade modified trypsin.
-
The digestion is stopped by acidification with formic acid.
-
The resulting peptide mixture is desalted using C18 spin columns.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Peptides are analyzed by LC-MS/MS using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Peptides are separated on a reverse-phase analytical column with a gradient of acetonitrile.
-
The mass spectrometer is operated in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
5. Data Analysis
-
Raw mass spectrometry data is processed using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Peptide and protein identification is performed by searching against a human protein database (e.g., UniProt).
-
Label-free quantification (LFQ) is used to determine the relative abundance of proteins between the different treatment groups.
-
Statistical analysis is performed to identify significantly regulated proteins (e.g., t-test, ANOVA with a specified p-value and fold-change cutoff).
-
Bioinformatic analysis (e.g., GO term enrichment, pathway analysis) is used to determine the biological processes and pathways affected by the treatments.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the generalized signaling pathways of this compound and Tretinoin in skin cells.
This compound Signaling Pathway
Tretinoin Signaling Pathway
Experimental Workflow
The following diagram outlines the general workflow for a comparative proteomic study.
Comparative Proteomics Workflow
Conclusion
This guide highlights the current state of knowledge regarding the proteomic effects of this compound and Tretinoin on skin cells. While Tretinoin has been the subject of some proteomic investigation, there is a clear need for similar studies on this compound to allow for a direct and comprehensive comparison. The provided experimental protocol offers a robust framework for conducting such research. A deeper understanding of the distinct proteomic signatures of these retinoids will be instrumental in optimizing their clinical use and in the rational design of future dermatological therapies. The differential receptor affinities of this compound and Tretinoin strongly suggest that their downstream effects on the cellular proteome are not identical, and elucidating these differences remains a key area for future research.
References
Validating the Comedolytic Efficacy of Adapalene Against Vehicle Control: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the comedolytic activity of Adapalene against a vehicle control, supported by experimental data and detailed protocols.
This compound, a third-generation topical retinoid, is a cornerstone in the treatment of acne vulgaris due to its potent comedolytic and anti-inflammatory properties. Its efficacy stems from its selective affinity for retinoic acid receptor-gamma (RAR-γ) within keratinocytes, leading to the normalization of follicular epithelial cell differentiation and a subsequent reduction in the formation of microcomedones, the precursors to all acne lesions. This guide delves into the quantitative evidence of this compound's comedolytic action from vehicle-controlled clinical trials and outlines the key experimental methodologies used to validate these claims.
Quantitative Assessment of Comedolytic Activity
The comedolytic efficacy of this compound has been rigorously evaluated in numerous randomized, double-blind, vehicle-controlled clinical trials. These studies consistently demonstrate a statistically significant reduction in non-inflammatory lesions (open and closed comedones) compared to the vehicle control. The following table summarizes key quantitative data from representative studies.
| This compound Formulation | Duration of Treatment | Mean Percentage Reduction in Non-inflammatory Lesions (this compound) | Mean Percentage Reduction in Non-inflammatory Lesions (Vehicle) | Study Reference |
| This compound Cream 0.1% | 12 weeks | 38% | 20% | [1] |
| This compound Gel 0.3% | 12 weeks | 51% (median) | Not specified in the same format, but this compound was statistically superior | [2][3] |
Experimental Protocols
A cornerstone in the clinical validation of comedolytic agents is the meticulous assessment of changes in comedone counts. The cyanoacrylate follicular biopsy is a widely accepted, non-invasive technique for this purpose.
Cyanoacrylate Follicular Biopsy Protocol
This technique allows for the collection and quantification of microcomedones from the skin surface.
Materials:
-
Cyanoacrylate adhesive
-
Glass microscope slides
-
Microscope
Procedure:
-
Site Selection: A test site with a high density of comedones, typically on the face or back, is selected.
-
Application of Adhesive: A thin layer of cyanoacrylate adhesive is applied to a glass microscope slide.
-
Biopsy Collection: The slide is inverted and pressed firmly against the selected skin site for approximately one minute, allowing the adhesive to polymerize and adhere to the stratum corneum and the contents of the follicular ostia.
-
Slide Removal: The slide is then rapidly removed from the skin, lifting a thin layer of the stratum corneum along with the follicular casts (microcomedones).
-
Microscopic Analysis: The collected follicular casts on the slide are then examined under a microscope to quantify the number and size of microcomedones.
-
Data Comparison: Counts are compared between baseline and post-treatment biopsies, as well as between the active treatment and vehicle control groups.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in this compound's efficacy and its evaluation, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Efficacy and tolerance of this compound cream 0.1% compared with its cream vehicle for the treatment of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Efficacy of Adapalene at Different Concentrations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of different concentrations of Adapalene, a third-generation synthetic retinoid. The information presented is supported by experimental data from peer-reviewed studies to assist in research and development efforts.
Executive Summary
This compound exerts its effects through selective agonism of retinoic acid receptors (RARs), primarily RARγ and RARβ, leading to the modulation of gene expression involved in cell differentiation, proliferation, and inflammation.[1] In vitro studies demonstrate that this compound's efficacy is concentration-dependent across various cellular processes relevant to the pathogenesis of acne vulgaris and other proliferative skin disorders. Key in vitro effects include the regulation of sebocyte function, modulation of inflammatory responses, and inhibition of cell proliferation.
Data Presentation
The following tables summarize the quantitative data from in vitro studies comparing the efficacy of different this compound concentrations.
Table 1: Effect of this compound on Sebocyte Function
| Concentration | Cell Type | Parameter Measured | Observed Effect | Reference |
| 1 µM | Differentiated Hamster Sebocytes | Triacylglycerol (TG) Production | Significant suppression | Sato T, et al., 2013 |
| 10 µM | Differentiated Hamster Sebocytes | Triacylglycerol (TG) Production | Dose-dependent and more potent suppression | Sato T, et al., 2013 |
| 1 µM | Differentiated Hamster Sebocytes | Perilipin 1 (PLIN1) Production | Transcriptional inhibition | Sato T, et al., 2013 |
| 10 µM | Differentiated Hamster Sebocytes | Perilipin 1 (PLIN1) Production | More potent transcriptional inhibition | Sato T, et al., 2013 |
Table 2: Anti-inflammatory Effects of this compound
| Concentration | Model System | Parameter Measured | Observed Effect | Reference |
| 10⁻⁷ M (0.041 µg/mL) | Human skin explants | Toll-like receptor 2 (TLR-2) expression | Decreased expression | Tenaud I, et al., 2007 |
| 10⁻⁶ M (0.412 µg/mL) | Human skin explants | Toll-like receptor 2 (TLR-2) expression | Further decreased expression | Tenaud I, et al., 2007 |
| 250 nM (0.103 µg/mL) | HaCaT cells (human keratinocytes) | CCL2 and CCL27 mRNA levels | Significant reduction | Fnau C, et al., 2024[2] |
| 2000 nM (0.824 µg/mL) | HaCaT cells (human keratinocytes) | CCL2 and CCL27 mRNA levels | Concentration-dependent reduction | Fnau C, et al., 2024[2] |
Table 3: Antiproliferative Effects of this compound
| Concentration (IC50) | Cell Line | Cell Type | Reference |
| 1.76 ± 0.39 µM | AMO1 | Multiple Myeloma | Al-Dhfyan A, et al., 2023 |
| 9.10 ± 1.85 µM | JJN3 | Multiple Myeloma | Al-Dhfyan A, et al., 2023 |
| 1.83 ± 0.46 µM | CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Al-Dhfyan A, et al., 2023 |
| 2.30 ± 0.09 µM | CEM/ADR5000 | Doxorubicin-resistant T-cell ALL | Al-Dhfyan A, et al., 2023 |
Experimental Protocols
1. Assessment of Sebocyte Differentiation and Lipid Production (Sato T, et al., 2013)
-
Cell Culture: Primary hamster sebocytes were cultured in DMEM/Ham's F-12 medium supplemented with fetal bovine serum, hydrocortisone, insulin, and human epidermal growth factor.
-
Differentiation Induction: Sebocyte differentiation was induced by adding insulin to the culture medium.
-
This compound Treatment: Differentiated sebocytes were treated with this compound at concentrations of 1 µM and 10 µM.
-
Triacylglycerol (TG) Measurement: Cellular TG content was measured using an enzymatic assay kit.
-
Gene Expression Analysis: The mRNA expression of Perilipin 1 (PLIN1) was quantified by real-time reverse transcription PCR (RT-PCR).
2. Evaluation of Anti-inflammatory Effects on Skin Explants (Tenaud I, et al., 2007)
-
Tissue Source: Normal human skin explants were obtained from plastic surgery.
-
Culture Conditions: Skin explants were cultured in DMEM supplemented with antibiotics and fetal calf serum.
-
This compound Treatment: Explants were treated with this compound at concentrations of 10⁻⁷ M and 10⁻⁶ M for 24 hours.
-
Immunohistochemistry: The expression of Toll-like receptor 2 (TLR-2) in the epidermis was evaluated by immunohistochemical staining.
3. Analysis of Anti-inflammatory Effects in Keratinocytes (Fnau C, et al., 2024)
-
Cell Culture: Human keratinocyte cell line (HaCaT) was used.
-
This compound Treatment: HaCaT cells were treated with this compound at concentrations of 250 nM and 2000 nM.
-
Gene Expression Analysis: The mRNA levels of pro-inflammatory cytokines CCL2 and CCL27 were analyzed using quantitative real-time PCR (qRT-PCR).[2]
4. Cell Viability and Antiproliferation Assay (Al-Dhfyan A, et al., 2023)
-
Cell Lines: Various human multiple myeloma and T-cell acute lymphoblastic leukemia cell lines were used.
-
Cell Culture: Cells were maintained in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
This compound Treatment: Cells were treated with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50).
-
Viability Assay: Cell viability was assessed using the resazurin reduction assay.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound selectively binds to nuclear retinoic acid receptors (RARγ and RARβ), which form a heterodimer with the retinoid X receptor (RXR). This complex then binds to retinoic acid response elements (RAREs) on the DNA, leading to the modulation of gene transcription. This results in normalized cell differentiation, decreased proliferation, and reduced inflammation.
Caption: this compound's mechanism of action in a keratinocyte.
Experimental Workflow for Assessing Sebocyte Function
The following diagram illustrates the experimental workflow for evaluating the effect of this compound on sebocyte lipid production.
References
Unraveling Adapalene's Molecular Interactions: A Comparative Guide to Published Findings
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published findings on the molecular targets of Adapalene. It synthesizes experimental data to offer a clear perspective on the validation and replication of its mechanism of action.
This compound, a third-generation topical retinoid, is a cornerstone in the management of acne vulgaris and is explored for other dermatological conditions.[1][2] Its therapeutic efficacy is rooted in its specific interactions with nuclear retinoic acid receptors (RARs), leading to the modulation of gene expression that governs cellular differentiation, proliferation, and inflammation.[][4] This guide delves into the key molecular targets of this compound, presenting a comparative analysis of its performance against other retinoids based on published experimental data.
Primary Molecular Targets: Retinoic Acid Receptors
This compound exerts its effects by selectively binding to retinoic acid receptors, with a particular affinity for RAR-β and RAR-γ.[] Unlike first-generation retinoids, this compound does not bind to cytosolic retinoic acid-binding proteins (CRABP), which may contribute to its favorable tolerability profile. Upon binding to RARs, this compound induces a conformational change in the receptor, leading to the formation of a heterodimeric complex with retinoid X receptors (RXRs). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
Comparative Binding Affinities and Receptor Activation
Validation of this compound's selectivity for RAR-β and RAR-γ comes from various in vitro studies. While specific binding affinity values (K_d or K_i) are proprietary and vary across different experimental setups, the collective evidence confirms its preferential interaction with these receptor subtypes over RAR-α. This selectivity is believed to be a key factor in its reduced side-effect profile compared to less selective retinoids like tretinoin.
Downstream Cellular Effects and Gene Regulation
The interaction of the this compound-RAR/RXR complex with DNA initiates a cascade of transcriptional events that normalize keratinocyte differentiation and reduce inflammation. One of the key validated downstream effects is the modulation of genes involved in epidermal growth and differentiation.
Quantitative Comparison of Gene Expression
A key marker for retinoid activity in the skin is the induction of Cellular Retinoic Acid Binding Protein II (CRABP-II) mRNA. A randomized, investigator-masked, intra-individual comparative study in healthy volunteers demonstrated that both this compound 0.1% gel and cream produced significant increases in CRABP-II mRNA levels compared to their vehicles (p<0.01). This effect was comparable to that of tretinoin formulations.
| Treatment Group | Mean Fold Increase in CRABP-II mRNA | p-value vs. Vehicle |
| This compound 0.1% Gel | Significant Increase | < 0.01 |
| This compound 0.1% Cream | Significant Increase | < 0.01 |
| Tretinoin 0.05% Cream | Significant Increase | < 0.001 |
| Tretinoin 0.1% Cream | Significant Increase | < 0.001 |
Table 1: Comparison of CRABP-II mRNA Induction by this compound and Tretinoin. Data synthesized from a study in healthy human volunteers.
Anti-Inflammatory Mechanisms
Beyond its effects on cellular differentiation, this compound exhibits significant anti-inflammatory properties. This is achieved through multiple pathways, including the inhibition of the transcription factor activator protein-1 (AP-1) and the downregulation of Toll-like receptor 2 (TLR-2) expression. By inhibiting AP-1, this compound interferes with the expression of pro-inflammatory cytokines. The downregulation of TLR-2 reduces the inflammatory response to Cutibacterium acnes, a key bacterium implicated in acne pathogenesis.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are outlined below.
Quantification of CRABP-II mRNA Levels via RT-PCR
This protocol is based on the methodology described in a comparative study of this compound and Tretinoin.
-
Sample Collection: Punch biopsies (3 mm) are obtained from the treated and vehicle-control skin areas of healthy volunteers.
-
RNA Extraction: Total RNA is extracted from the biopsies using a suitable commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Reverse Transcription (RT): First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.
-
Real-Time PCR (qPCR): The relative expression of CRABP-II mRNA is quantified using a real-time PCR system. Specific primers for CRABP-II and a housekeeping gene (e.g., GAPDH) for normalization are used. The reaction mixture typically contains cDNA template, forward and reverse primers, a fluorescent dye (e.g., SYBR Green), and a DNA polymerase.
-
Data Analysis: The comparative threshold cycle (ΔΔCt) method is used to calculate the fold change in CRABP-II mRNA expression in the drug-treated samples relative to the vehicle-treated samples.
Western Blotting for Protein Expression Analysis (e.g., TLR-2)
-
Cell Culture and Treatment: Human keratinocytes or monocytes are cultured and treated with this compound or a vehicle control for a specified period.
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein (e.g., anti-TLR-2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Visualizing Molecular Pathways and Workflows
To further elucidate the mechanisms discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: this compound's primary signaling pathway.
Caption: Workflow for quantifying gene expression.
Caption: this compound's anti-inflammatory mechanisms.
References
Safety Operating Guide
Proper Disposal of Adapalene: A Guide for Laboratory Professionals
The safe and compliant disposal of adapalene is critical for ensuring laboratory safety and environmental protection. As a potent retinoid compound with specific handling requirements, all waste containing this compound, including the pure substance, contaminated labware, and empty containers, must be managed as hazardous chemical waste. Adherence to federal, state, and local regulations is mandatory.
This guide provides a step-by-step procedure for the proper handling and disposal of this compound waste in a research or drug development setting.
Step-by-Step Disposal Procedure
Step 1: Hazard Assessment and Personal Protective Equipment (PPE) Before handling this compound for disposal, it is crucial to recognize its associated hazards. This compound is known to cause skin and serious eye irritation, may trigger an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[1][2] Therefore, appropriate PPE is mandatory.
-
Required PPE:
Step 2: Waste Classification All this compound waste must be classified as hazardous chemical waste. Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the waste generator to accurately classify and manage their waste. Do not mix this compound waste with non-hazardous trash, biohazards, or other waste streams.
Step 3: Segregation and Containment Proper segregation is essential to prevent accidental exposure and ensure compliant disposal.
-
Solid Waste: Collect pure this compound powder, contaminated gloves, weighing paper, wipes, and other solid materials in a designated hazardous waste container. This container should be clearly labeled "Hazardous Waste" and list "this compound" as a component. Hazardous pharmaceutical waste is typically collected in black containers.
-
Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a separate, compatible hazardous liquid waste container. Do not mix incompatible waste types.
-
"Empty" Containers: The original stock containers of this compound must be handled as hazardous waste, as they may retain product residue. Do not discard these in the regular trash.
-
Spill Cleanup Materials: Any materials used to clean up an this compound spill (e.g., absorbent pads, contaminated soil) must also be placed into the designated hazardous waste container. During spill cleanup, avoid creating dust.
Step 4: Storage Store sealed hazardous waste containers in a designated and properly marked Satellite Accumulation Area (SAA) within or near the laboratory. Containers must be kept closed except when adding waste. Ensure the storage area is secure and away from drains or waterways.
Step 5: Final Disposal Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain or into any sewer system. The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals.
-
DO NOT discard this compound waste in the regular trash.
-
DO NOT release any this compound waste into the environment.
-
Data Presentation: this compound Waste Stream Management
| Waste Type | Container Requirement | Disposal Action |
| Pure this compound (Solid) | Labeled, sealed, compatible hazardous waste container (typically black). | Collect for disposal via a licensed hazardous waste contractor. |
| Contaminated Solid Waste (Gloves, wipes, labware) | Labeled, sealed, compatible hazardous waste container (typically black). | Collect for disposal via a licensed hazardous waste contractor. |
| Contaminated Liquid Waste (Solutions containing this compound) | Labeled, sealed, compatible hazardous liquid waste container. | Collect for disposal via a licensed hazardous waste contractor. Ensure solvent compatibility. |
| "Empty" Stock Containers | Place within a larger, labeled hazardous waste container. | Treat as hazardous waste for disposal by a licensed contractor. |
| Spill Cleanup Debris | Labeled, sealed, compatible hazardous waste container. | Sweep up solids, place in container, and arrange for disposal by a licensed contractor. |
Experimental Protocols: Waste Destruction Methodology
The standard and required method for the final disposal of this compound is through a licensed hazardous waste facility. Specific, validated chemical deactivation or neutralization protocols for a laboratory setting are not provided in standard safety data sheets. The primary method of destruction employed by disposal facilities is high-temperature incineration.
One safety data sheet specifies a method suitable for a chemical incinerator: "Dissolve or mix material with a suitable combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber." This procedure should only be performed by trained professionals in a permitted and properly equipped facility.
Mandatory Visualization: Disposal Workflow
References
Essential Safety and Operational Protocols for Handling Adapalene
This document provides immediate safety, handling, and disposal information for laboratory professionals working with Adapalene. The following procedural guidance is designed to ensure a safe laboratory environment and minimize exposure risk.
Personal Protective Equipment (PPE) for this compound
This compound is classified as a skin and eye irritant and a suspected reproductive toxin.[1][2][3] Therefore, strict adherence to PPE protocols is mandatory. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale & Source(s) |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile).[4] Consider double-gloving. | Prevents direct skin contact.[3] this compound is a skin irritant. Double gloving is a best practice for handling potentially hazardous drugs to minimize contamination. Gloves should be changed regularly or immediately if torn or contaminated. |
| Eye & Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required if splashing is possible. | Protects mucous membranes from dust, splashes, or sprays. This compound can cause serious eye irritation. |
| Body Protection | A disposable, low-permeability laboratory coat with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin and personal clothing from contamination. Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator (e.g., N95) is necessary if dust cannot be controlled or ventilation is insufficient. | Prevents inhalation of this compound dust or aerosols, which may cause respiratory irritation. Engineering controls (like a fume hood) are the primary defense. Respirators are used when engineering controls are insufficient or during spill cleanup. |
Operational Plan: Handling this compound in a Laboratory Setting
This protocol outlines the step-by-step process for safely handling this compound powder in a research environment.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Precautionary Review :
-
Before beginning any work, obtain and thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure all safety precautions are understood.
-
Verify that the designated work area is clean and uncluttered.
-
Confirm that a chemical spill kit and emergency eye wash station are accessible.
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
-
Donning Personal Protective Equipment (PPE) :
-
Wash hands thoroughly.
-
Don a laboratory coat, ensuring it is fully fastened.
-
Put on the first pair of nitrile gloves, tucking the cuffs under the sleeves of the lab coat.
-
Put on the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Don safety glasses with side shields or chemical safety goggles.
-
If there is a risk of generating dust that cannot be contained by a fume hood, a NIOSH-approved respirator is required.
-
-
Handling and Experimental Procedure :
-
Perform all manipulations that may generate dust (e.g., weighing, transferring) within a chemical fume hood or other ventilated enclosure to avoid dust formation.
-
Handle this compound carefully to prevent spills.
-
Do not eat, drink, or smoke in the designated work area.
-
-
Post-Handling Decontamination :
-
After handling, decontaminate all surfaces and equipment using an appropriate cleaning agent.
-
Carefully wipe down the work surface, starting from the cleanest area and moving towards the most contaminated.
-
Place all disposable materials used during the experiment into a designated, sealed waste container.
-
-
Doffing Personal Protective Equipment (PPE) :
-
Remove the outer pair of gloves and dispose of them in the designated waste container.
-
Remove the lab coat by rolling it inward, avoiding contact with the contaminated exterior, and place it in a designated receptacle for contaminated clothing.
-
Remove safety glasses or goggles.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Safe Handling Workflow Diagram
Caption: Workflow for the safe laboratory handling of this compound.
Disposal Plan for this compound Waste
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All materials contaminated with this compound, including disposable gloves, weigh boats, wipes, and excess compound, must be collected in a clearly labeled, sealed, and hazardous waste container.
-
Disposal Method : Do not dispose of this compound waste in standard trash or down the drain. It must be disposed of through an approved and licensed hazardous waste disposal plant.
-
Regulatory Compliance : All disposal activities must be conducted in strict accordance with all applicable local, regional, and national environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and pickup schedules.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
